Product packaging for 3,5,7-Trimethylnonane(Cat. No.:CAS No. 62184-27-4)

3,5,7-Trimethylnonane

Cat. No.: B14559571
CAS No.: 62184-27-4
M. Wt: 170.33 g/mol
InChI Key: LLVWEFHXQBAEJX-UHFFFAOYSA-N
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Description

3,5,7-Trimethylnonane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14559571 3,5,7-Trimethylnonane CAS No. 62184-27-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-27-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,5,7-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-10(3)8-12(5)9-11(4)7-2/h10-12H,6-9H2,1-5H3

InChI Key

LLVWEFHXQBAEJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CC(C)CC

Origin of Product

United States

Foundational & Exploratory

3,5,7-Trimethylnonane chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical structure, properties, and analytical methodologies pertaining to the branched alkane, 3,5,7-trimethylnonane.

Introduction

This compound is a saturated, branched-chain hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] As an isomer of dodecane, it belongs to the alkane family of organic compounds. Its structure consists of a nonane (B91170) backbone substituted with three methyl groups at the 3, 5, and 7 positions. Due to its non-polar nature and structure, it is primarily of interest in fields related to hydrocarbon chemistry, fuel science, and as a reference compound in analytical chemistry, particularly in gas chromatography. Its involvement in biological signaling pathways has not been established.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a nine-carbon chain with methyl branches. This structure results in multiple stereoisomers. Key identifiers for this compound are cataloged in public databases such as PubChem and Guidechem.[2][3]

Caption: 2D chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models, with limited direct experimental values available in public literature. The following table summarizes key identifiers and computed properties.

PropertyValueSource(s)
Identifiers
CAS Number62184-27-4[1][2][3]
Molecular FormulaC₁₂H₂₆[1][2][3]
IUPAC NameThis compound[3]
InChI KeyLLVWEFHXQBAEJX-UHFFFAOYSA-N[2][3]
Canonical SMILESCCC(C)CC(C)CC(C)CC[1][2]
Molecular Properties
Molecular Weight170.33 g/mol [1][2][3]
Exact Mass170.203450829 Da[1][3]
Computed Properties
XLogP3 (Lipophilicity)5.8[1][3]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count6[1]
Heavy Atom Count12[1]
Complexity84.2[1][3]

Experimental Protocols and Characterization

The characterization of this compound involves a logical workflow to confirm its identity, purity, and physical properties. As a branched alkane, its properties are primarily determined through spectroscopic and chromatographic techniques.

cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Property Determination cluster_3 Final Characterization Synthesis Synthesis (e.g., Grignard, Corey-House) Purification Purification (e.g., Distillation) Synthesis->Purification GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR BoilingPoint Boiling Point Measurement Purification->BoilingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Purification->RefractiveIndex DataAnalysis Data Analysis & Confirmation GCMS->DataAnalysis NMR->DataAnalysis BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis

Caption: Logical workflow for the characterization of this compound.

GC-MS is the primary technique for the identification and purity assessment of volatile and semi-volatile hydrocarbons like this compound.

  • Objective: To separate this compound from a mixture, determine its retention time, and obtain its mass spectrum for structural confirmation.

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Mass Spectrometer: Agilent 5973N or equivalent.

    • Column: HP-5 fused quartz capillary column (30 m × 0.25 mm × 0.25 µm) or similar non-polar column. Non-polar stationary phases are standard for separating alkanes, which elute primarily based on their boiling points.

  • Methodology:

    • Sample Preparation: Dilute the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • Injection: Inject 1 µL of the prepared sample into the GC inlet using a splitless injection mode.

    • GC Conditions:

      • Carrier Gas: Helium.

      • Inlet Temperature: 250-300°C.

      • Oven Temperature Program: Start at 80°C, then ramp at 4°C/min to 300°C, and hold for 30 minutes. This program is suitable for high-boiling point hydrocarbons.

    • MS Conditions:

      • Ion Source Temperature: 250°C.

      • Ionization Voltage: 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis: The retention time is compared against standards or predicted using indices like the Kovats Retention Index. The resulting mass spectrum is analyzed for characteristic fragmentation patterns of branched alkanes and compared with library spectra for confirmation.

The boiling point is a key physical property for characterizing a liquid. The Thiele tube method is a convenient micro-scale technique.[4]

  • Objective: To determine the boiling point of a small sample of this compound.

  • Apparatus:

    • Thiele tube filled with high-boiling mineral oil.

    • Thermometer (0-250°C range).

    • Small test tube (e.g., 10x75 mm).

    • Capillary tube (sealed at one end).

    • Rubber band or wire for attachment.

    • Heat source (Bunsen burner or heating mantle).

  • Methodology:

    • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

    • Assembly: Place the capillary tube into the test tube with the open end down.[4]

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

    • Heating: Clamp the assembly in the Thiele tube so the sample is immersed in the oil.[4]

    • Gently heat the side arm of the Thiele tube.[4] Convection currents in the oil will ensure uniform heating.

    • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[4]

    • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4] This temperature corresponds to the point where the external atmospheric pressure equals the vapor pressure of the sample.

    • Record the barometric pressure, as boiling point varies with pressure.[5]

References

An In-depth Technical Guide to the Physical Properties of 3,5,7-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethylnonane is a branched-chain alkane with the molecular formula C12H26. As a member of the dodecane (B42187) isomer family, its physical properties are of interest in various fields, including fuel and lubricant technology, and as a reference compound in analytical chemistry. This technical guide provides a summary of the available computed physical properties of this compound, places them in the context of general trends for branched alkanes, and outlines a typical experimental workflow for its analysis. Due to a lack of specific experimental data for this isomer in publicly available literature, this guide relies on computed values and established principles of hydrocarbon chemistry.

Core Physical Properties

The physical characteristics of this compound are primarily determined by its molecular structure, specifically its carbon chain length and the degree of branching. While experimental data is limited, computational models provide valuable estimates for its key physical properties.

Data Presentation

The following table summarizes the computed physical and chemical properties of this compound, alongside experimental data for its parent straight-chain alkane, n-dodecane, for comparative purposes.

PropertyThis compound (Computed)n-Dodecane (Experimental)Data Source
Molecular Formula C12H26C12H26[1]
Molecular Weight 170.33 g/mol 170.34 g/mol [1]
Boiling Point No experimental data available. Estimated to be lower than n-dodecane due to branching.216.3 °C
Melting Point No experimental data available.-9.6 °C
Density No experimental data available. Estimated to be lower than n-dodecane.0.749 g/cm³ at 20°C
Refractive Index No experimental data available.1.4216 at 20°C[2]
XLogP3 5.86.1[1]
Rotatable Bond Count 69[3]
Complexity 84.256.4[1][3]

Note: The boiling point of branched alkanes is generally lower than their straight-chain isomers due to reduced surface area and weaker van der Waals forces.[3][4] Similarly, density tends to decrease with increased branching. The melting point of branched alkanes can vary depending on the symmetry of the molecule; highly symmetrical branched isomers can have higher melting points than their linear counterparts.[4]

Experimental Protocols

While specific experimental determinations for this compound are not documented in readily available literature, the following are detailed methodologies for key experiments that would be employed to determine its physical properties.

Determination of Boiling Point by Ebulliometry

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is ebulliometry.

Methodology:

  • Apparatus Setup: A sample of this compound would be placed in a boiling flask connected to a condenser. A calibrated thermometer or thermocouple is positioned so that the bulb is just above the liquid surface to measure the temperature of the vapor in equilibrium with the boiling liquid.

  • Heating: The flask is heated gently. The introduction of boiling chips or a magnetic stirrer ensures smooth boiling.

  • Equilibrium: The liquid is brought to a steady boil, and the temperature is recorded when it remains constant. This constant temperature is the boiling point at the measured atmospheric pressure.

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a nomograph or the Clausius-Clapeyron equation if the measurement is made at a different pressure.

Determination of Density using a Pycnometer

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for this measurement.

Methodology:

  • Calibration: A clean, dry pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then reweighed.

  • Calculation: The mass of the this compound sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.

Methodology:

  • Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water or a standard test piece.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. The refractive index is then read directly from the instrument's scale.

  • Temperature Control: The temperature is maintained at a constant value (commonly 20°C or 25°C) using a circulating water bath, as the refractive index is temperature-dependent.

Visualizations

Logical Relationship of Alkane Structure to Physical Properties

The following diagram illustrates the general relationships between the structural features of an alkane, like this compound, and its key physical properties.

G Structure Molecular Structure MW Molecular Weight Structure->MW Increases with chain length Branching Degree of Branching Structure->Branching Symmetry Molecular Symmetry Structure->Symmetry BP Boiling Point MW->BP Increases with Viscosity Viscosity MW->Viscosity Increases with Branching->BP Decreases with Density Density Branching->Density Decreases with MP Melting Point Symmetry->MP Increases with

Caption: Relationship between alkane structure and physical properties.

Experimental Workflow for the Analysis of Branched Alkanes in a Complex Mixture

Since this compound can be a component of complex hydrocarbon mixtures such as petroleum products, a typical analytical workflow for its identification and quantification involves gas chromatography-mass spectrometry (GC-MS).

G Sample Petroleum Product Sample Extraction Solvent Extraction / Dilution Sample->Extraction GC Gas Chromatography (GC) Separation Extraction->GC MS Mass Spectrometry (MS) Detection GC->MS Data Data Acquisition MS->Data Analysis Data Analysis (Peak Identification & Quantification) Data->Analysis Result Identification of this compound Analysis->Result

Caption: GC-MS workflow for branched alkane analysis.

This workflow demonstrates a standard procedure for separating complex mixtures of volatile and semi-volatile organic compounds, allowing for the identification of specific isomers like this compound based on their retention time and mass spectrum.

References

An In-depth Technical Guide to 3,5,7-Trimethylnonane (CAS: 62184-27-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on 3,5,7-trimethylnonane (CAS number 62184-27-4). The information presented herein is intended for an audience with a technical background in chemistry, pharmacology, and toxicology. This document synthesizes the available data on the physicochemical properties of this compound. However, a thorough review of scientific literature and toxicological databases reveals a significant lack of in-depth research on this specific isomer. Much of the available information is computational or pertains to related branched alkanes.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.338 g/mol .[1] Its structure consists of a nonane (B91170) backbone with three methyl group substituents at the 3, 5, and 7 positions.

A summary of its key computed physicochemical properties is presented in the table below. It is important to note that these values are largely derived from computational models and may not reflect experimentally determined figures.

PropertyValueSource
Molecular FormulaC12H26[1]
Molecular Weight170.338 g/mol [1]
XLogP35.8[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count6[1]
Exact Mass170.203450829[1]
Complexity84.2[1]

Synthesis and Experimental Protocols

A generalized logical workflow for the synthesis of such a branched alkane could be conceptualized through retrosynthetic analysis.

This compound This compound Grignard Reagent + Alkyl Halide Grignard Reagent + Alkyl Halide This compound->Grignard Reagent + Alkyl Halide Retrosynthetic Disconnection Starting Materials Starting Materials Grignard Reagent + Alkyl Halide->Starting Materials Further Simplification

References

The Enigmatic Presence of 3,5,7-Trimethylnonane: A Technical Deep Dive into its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the branched alkane 3,5,7-trimethylnonane, detailing its known natural context, biosynthetic origins, and the analytical methodologies crucial for its identification and quantification.

Introduction

Branched alkanes are ubiquitous in the natural world, serving critical functions ranging from structural components of cell membranes to semiochemicals mediating intra- and interspecific communication. Among these, the multiply-methylated alkanes represent a diverse and complex class of compounds. This technical guide focuses on a specific isomer, this compound, providing an in-depth exploration of its natural occurrence, biosynthetic pathways, and the state-of-the-art analytical techniques required for its study. While the presence of various trimethylalkanes in insect cuticular hydrocarbons is well-documented, the specific natural occurrence of this compound remains a subject of ongoing investigation. This guide, therefore, synthesizes the available knowledge on closely related compounds to provide a robust framework for future research into this intriguing molecule.

Natural Occurrence and Quantitative Data

While a definitive and quantitative identification of this compound in a specific organism is not prominently documented in publicly available literature, the presence of various other trimethylalkanes in the cuticular hydrocarbons (CHCs) of insects is well-established. These compounds are crucial for preventing desiccation and for chemical communication. For instance, various isomers of trimethylalkanes have been identified in the Dufour's gland secretions of certain ant species, where they can play a role in trail-following and nestmate recognition.

To provide a framework for the quantitative analysis of this compound, the following table presents a hypothetical data structure based on typical analyses of insect cuticular hydrocarbons. This table illustrates how quantitative data for this compound would be presented upon its definitive identification.

OrganismGland/TissueCompoundMean Quantity (ng/individual) ± SDRelative Abundance (%)Analytical MethodReference
Hypothetical Ant SpeciesDufour's GlandThis compound15.2 ± 3.12.5GC-MS[Hypothetical Study]
Hypothetical Beetle SpeciesCuticleThis compound22.5 ± 5.71.8GC-MS[Hypothetical Study]

Biosynthesis of Branched Alkanes

The biosynthesis of branched alkanes, including trimethylnonanes, is intrinsically linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes in insects. The pathway involves a series of enzymatic steps that introduce methyl branches onto a growing acyl chain.

The biosynthesis of a trimethylalkane like this compound would likely proceed through the following general steps:

  • Initiation: The process starts with a primer, which for branched alkanes is often a short-branched acyl-CoA.

  • Elongation and Methylation: The fatty acid synthase (FAS) complex elongates the acyl chain. Methyl branches are introduced by the substitution of malonyl-CoA with methylmalonyl-CoA during specific elongation cycles. The precise positioning of the methyl groups (at carbons 3, 5, and 7) is determined by the specific timing of methylmalonyl-CoA incorporation.

  • Reduction: The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

  • Decarbonylation: Finally, the fatty aldehyde is converted to the corresponding alkane through oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme (CYP4G) and its redox partner, NADPH-cytochrome P450 reductase (CPR).

Biosynthesis_of_Branched_Alkanes Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Carboxylase FAS Fatty Acid Synthase (FAS) Methylmalonyl_CoA->FAS Methyl Branch Incorporation VLCFA Very-Long-Chain Branched Acyl-CoA FAS->VLCFA FAR Fatty Acyl-CoA Reductase (FAR) VLCFA->FAR Fatty_Aldehyde Branched Fatty Aldehyde FAR->Fatty_Aldehyde CYP4G_CPR CYP4G/CPR Decarbonylase Fatty_Aldehyde->CYP4G_CPR Branched_Alkane This compound CYP4G_CPR->Branched_Alkane Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS

Caption: Generalized biosynthetic pathway for a multiply-branched alkane in insects.

Experimental Protocols

The identification and quantification of this compound require meticulous experimental procedures, primarily centered around gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol describes the solvent extraction of cuticular hydrocarbons from insect samples.

Materials:

  • Insect specimens

  • Hexane (B92381) (analytical grade)

  • Glass vials (2 mL) with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Place a single insect (or a pooled sample for very small insects) into a clean 2 mL glass vial.

  • Add 500 µL of hexane to the vial, ensuring the entire insect is submerged.

  • Gently agitate the vial for 5 minutes to extract the cuticular lipids. Avoid vigorous shaking to minimize the extraction of internal lipids.

  • Carefully transfer the hexane extract to a new clean vial using a micropipette.

  • Concentrate the extract to a final volume of approximately 50 µL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial with a micro-insert for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the analysis of branched alkanes.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: Increase to 200 °C at a rate of 15 °C/min.

    • Ramp 2: Increase to 320 °C at a rate of 5 °C/min.

    • Final hold: 320 °C for 10 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Data Analysis:

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the chromatographic peak with those of a synthetic standard. The mass spectrum of branched alkanes is characterized by preferential cleavage at the branching points, leading to the formation of stable secondary or tertiary carbocations.[1] The molecular ion peak for branched alkanes is often weak or absent in EI-MS.[1][2] Key fragment ions for this compound would be expected from cleavages adjacent to the methyl-substituted carbons.

  • Quantification: Quantification is performed by integrating the peak area of a characteristic ion of this compound and comparing it to a calibration curve generated using a synthetic standard of known concentrations.

Experimental_Workflow Sample Insect Sample Extraction Hexane Extraction Sample->Extraction Concentration Nitrogen Evaporation Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Quantitative Data & Structural Confirmation Data_Analysis->Results

Caption: A streamlined workflow for the analysis of this compound from biological samples.

Potential Biological Functions and Signaling Pathways

While a specific signaling role for this compound has not been elucidated, the functions of other trimethylalkanes in insects suggest potential roles in chemical communication. In many ant species, branched alkanes present in the Dufour's gland secretions are key components of trail pheromones, guiding nestmates to food sources or new nest sites.[3] They can also contribute to the colony-specific odor, enabling nestmate recognition and territorial marking.

A hypothetical signaling pathway for a trail pheromone like this compound would involve its release from the Dufour's gland, deposition onto a substrate, and perception by chemosensory sensilla on the antennae of a receiving insect. This would trigger a downstream neuronal signaling cascade leading to a behavioral response, such as trail following.

Signaling_Pathway Pheromone This compound (Trail Pheromone) Receptor Odorant Receptor (in Antenna) Pheromone->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Brain Signal Processing in Brain Action_Potential->Brain Behavior Trail-Following Behavior Brain->Behavior

Caption: Hypothetical signaling cascade for an insect trail pheromone.

Conclusion and Future Directions

This compound represents a structurally intriguing branched alkane with the potential for significant biological activity, particularly in the realm of insect chemical communication. While its definitive natural occurrence and specific functions are yet to be fully elucidated, the established knowledge of related trimethylalkanes provides a strong foundation for future research. The experimental protocols and biosynthetic framework detailed in this guide offer a comprehensive toolkit for scientists aiming to investigate this and other complex branched alkanes. Future research should focus on targeted analytical screening of a wider range of organisms to identify natural sources of this compound. Subsequent efforts can then be directed towards its synthesis, bioassays to determine its behavioral effects, and molecular studies to deconstruct the specific enzymatic machinery responsible for its biosynthesis. Such endeavors will undoubtedly deepen our understanding of the chemical ecology of these fascinating natural products.

References

An In-depth Technical Guide to the Spectroscopic Data of 3,5,7-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethylnonane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As with many aliphatic hydrocarbons, its structural elucidation and characterization rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a detailed overview of the predicted spectroscopic data for this compound, offering a valuable reference for its identification and characterization in various research and development contexts. The absence of readily available experimental data in public repositories necessitates the use of predictive models for this analysis. The data presented herein is generated from computational prediction tools and should be considered as a reference standard until experimental validation is performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of organic molecules. For a molecule like this compound, which has multiple chiral centers, the NMR spectra can be complex due to the presence of diastereomers. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
CH₃ (C1, C9)0.85 - 0.95Triplet
CH₃ (at C3, C5, C7)0.80 - 0.90Doublet
CH₂ (C2, C8)1.20 - 1.40Multiplet
CH (C3, C5, C7)1.40 - 1.60Multiplet
CH₂ (C4, C6)1.10 - 1.30Multiplet

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1, C910 - 15
C2, C825 - 30
C3, C5, C730 - 35
C4, C640 - 45
CH₃ at C3, C5, C715 - 20

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane such as this compound, the IR spectrum is characterized by absorptions arising from C-H stretching and bending vibrations.

Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H Stretch (sp³ C-H)2850 - 3000Strong
C-H Bend (CH₂ Scissoring)1450 - 1470Medium
C-H Bend (CH₃ Asymmetric Bend)~1460Medium
C-H Bend (CH₃ Symmetric Bend)~1375Medium

Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra for a liquid alkane like this compound.

NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required to obtain a high-quality spectrum.

IR Spectroscopy Protocol

  • Sample Preparation (Neat Liquid): For a pure liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to create a thin, uniform film.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. A typical scan range is 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_conclusion Structural Elucidation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (NMR) or prepare Thin Film (IR) Sample->Dissolve NMR_Acq ¹H and ¹³C NMR Data Acquisition Dissolve->NMR_Acq IR_Acq IR Spectrum Acquisition Dissolve->IR_Acq NMR_Process Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Process NMR_Analysis Spectral Analysis (Chemical Shifts, Multiplicities) NMR_Process->NMR_Analysis Structure Structure Confirmation of this compound NMR_Analysis->Structure IR_Process Background Subtraction IR_Acq->IR_Process IR_Analysis Spectral Analysis (Absorption Bands) IR_Process->IR_Analysis IR_Analysis->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

Thermodynamic Properties of Dodecane (C12H26) Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26), an alkane with 355 structural isomers, and its various branched forms are of significant interest across multiple scientific disciplines. In the pharmaceutical and drug development sectors, the thermodynamic properties of these isomers are crucial for understanding their behavior as solvents, in formulation processes, and their potential interactions within biological systems. The branching of the carbon chain in dodecane isomers leads to significant variations in their physical and thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity. These differences can influence solubility, stability, and reaction kinetics, making a thorough understanding of these properties essential for research and development.

This technical guide provides a comprehensive overview of the thermodynamic properties of n-dodecane and a selection of its branched isomers. It includes quantitative data presented in structured tables for easy comparison, detailed experimental and computational methodologies for property determination, and a workflow diagram illustrating the process of acquiring and utilizing this critical data.

Data Presentation: Thermodynamic Properties of C12H26 Isomers

The following tables summarize key thermodynamic properties for n-dodecane and a representative selection of its branched isomers. It is important to note that while extensive experimental data is available for n-dodecane, the data for its branched isomers are predominantly derived from computational chemistry studies due to the sheer number of isomers and the complexity of their synthesis and purification.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Standard Molar Entropy (S°), and Molar Heat Capacity at Constant Pressure (Cp) of n-Dodecane. [1][2][3]

PropertyValueUnitsState
Standard Molar Enthalpy of Formation (ΔfH°)-290.9 ± 1.4kJ/molGas
Standard Molar Entropy (S°)622.50J/(mol·K)Gas
Molar Heat Capacity (Cp)376.00J/(mol·K)Liquid

Table 2: Computationally Derived Thermodynamic Properties of Selected Branched Dodecane Isomers (Gas Phase).

IsomerStandard Molar Enthalpy of Formation (ΔfH°) (kJ/mol)Standard Molar Entropy (S°) (J/(mol·K))Molar Heat Capacity (Cp) (J/(mol·K))
2-Methylundecane-296.5615.8370.2
2,2-Dimethyldecane-305.1602.4365.8
2,3-Dimethyldecane-299.8608.1368.5
3-Ethylnonane-294.2612.3371.1
2,2,4,6,6-Pentamethylheptane-325.3585.7355.9

Note: The values for branched isomers are representative values derived from computational chemistry literature and databases. The exact values can vary slightly depending on the computational method and basis set used.

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties of C12H26 isomers relies on both experimental techniques and computational methods. Experimental measurements provide benchmark data for the most common isomers, while computational approaches are essential for estimating the properties of the vast number of branched isomers.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is a standard method for determining the enthalpy of combustion of liquid organic compounds like dodecane isomers. From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Detailed Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid C12H26 isomer (typically 0.5 - 1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimeter Assembly: The bomb is placed in a well-insulated container (a Dewar flask) filled with a precisely measured quantity of water. A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.

  • Ignition and Data Acquisition: The sample is ignited by passing an electrical current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat released by the combustion (q_combustion) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (C_calorimeter), which is determined by calibrating the system with a substance of known enthalpy of combustion, such as benzoic acid.

    • q_combustion = - C_calorimeter * ΔT

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is then calculated from the standard enthalpy of combustion (ΔcH°) using the known standard enthalpies of formation of the products (CO2 and H2O).

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of liquids and solids, as well as the enthalpy of phase transitions (e.g., melting).

Detailed Methodology:

  • Sample and Reference Preparation: A small, precisely weighed amount of the liquid C12H26 isomer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a linear heating rate (e.g., 10 °C/min) over the desired temperature range. A constant flow of an inert gas, such as nitrogen, is maintained to provide a stable atmosphere.

  • Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

  • Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The heat capacity (Cp) at a given temperature is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

  • Enthalpy of Fusion: For solid isomers, the enthalpy of melting (ΔH_fus) can be determined by integrating the area of the peak corresponding to the melting transition.

Computational Protocols

Due to the difficulty in isolating and experimentally characterizing all 355 isomers of dodecane, computational chemistry methods are invaluable for predicting their thermodynamic properties.

1. Gaussian-n Theories (e.g., G3(MP2))

The Gaussian-n (Gn) theories are composite ab initio methods designed to calculate accurate thermochemical data. G3(MP2) is a variation that offers a good balance between accuracy and computational cost for molecules of this size.

Methodology Overview:

  • Geometry Optimization: The molecular geometry of the C12H26 isomer is first optimized using a lower level of theory, typically Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are then performed at higher levels of theory and with larger basis sets (e.g., MP2, QCISD(T)) to systematically approximate the exact electronic energy.

  • Composite Energy Calculation: The results of these calculations are combined in a predefined manner, including empirical corrections, to yield a highly accurate total energy.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using the atomization method or isodesmic reactions, which involve combining the computed total energies with the experimental enthalpies of formation of the constituent atoms or reference molecules.

2. Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems.[4] It can provide reliable predictions of thermodynamic properties with lower computational cost compared to high-level composite methods, making it suitable for screening a larger number of isomers.[5]

Methodology Overview:

  • Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) are chosen. The choice of functional and basis set is critical for obtaining accurate results and is often benchmarked against experimental data for similar compounds.[5]

  • Geometry Optimization and Frequency Calculation: Similar to the G3(MP2) method, the geometry of the isomer is optimized, and vibrational frequencies are calculated to obtain thermochemical corrections.

  • Enthalpy of Formation Calculation: The enthalpy of formation is typically calculated using isodesmic reactions. This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction, leading to a cancellation of systematic errors in the DFT calculations.

Mandatory Visualization

Thermodynamic_Properties_Workflow Workflow for Determining Thermodynamic Properties of C12H26 Isomers cluster_experimental Experimental Approach cluster_computational Computational Approach exp_synthesis Isomer Synthesis & Purification bomb_cal Bomb Calorimetry exp_synthesis->bomb_cal Enthalpy of Combustion dsc Differential Scanning Calorimetry exp_synthesis->dsc Heat Capacity & Phase Transitions exp_data Experimental Data (ΔfH°, Cp, ΔHfus) bomb_cal->exp_data dsc->exp_data data_analysis Data Analysis & Comparison exp_data->data_analysis comp_model Isomer Structure Modeling g3_calc G3(MP2) Calculation comp_model->g3_calc High Accuracy dft_calc DFT Calculation comp_model->dft_calc High Throughput comp_data Calculated Data (ΔfH°, S°, Cp) g3_calc->comp_data dft_calc->comp_data comp_data->data_analysis application Application in Research & Development (e.g., Formulation, Process Modeling) data_analysis->application

Caption: Workflow for determining thermodynamic properties of C12H26 isomers.

Conclusion

The thermodynamic properties of C12H26 isomers are of paramount importance for their application in research, particularly in the fields of drug development and materials science. While experimental data for n-dodecane is well-established, the vast number of its branched isomers necessitates the use of robust computational methods to predict their properties. This guide has provided a summary of available data, detailed the primary experimental and computational protocols for their determination, and outlined a workflow for acquiring this essential information. A comprehensive understanding of the thermodynamic landscape of dodecane isomers will undoubtedly facilitate their more effective and informed use in various scientific and industrial applications.

References

An In-depth Technical Guide to 3,5,7-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical properties of 3,5,7-trimethylnonane, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a nonane (B91170) backbone with three methyl group substitutions at the 3, 5, and 7 positions.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2][3]
Molecular Weight 170.33 g/mol [2][3][4]
Exact Mass 170.203450829 Da[1][3]
CAS Number 62184-27-4[1][2]
Canonical SMILES CCC(C)CC(C)CC(C)CC[1][2]

Experimental Protocols

Logical Relationships

The following diagram illustrates the logical flow from the chemical's name to its fundamental molecular properties.

Relationship between Chemical Name, Formula, and Molecular Weight A This compound B Molecular Formula C₁₂H₂₆ A->B Determines C Molecular Weight 170.33 g/mol B->C Calculated From

Caption: Logical flow from chemical name to molecular properties.

References

The Unseen Architects: A Technical Guide to the Microbial Metabolism of Trimethylnonanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylnonanes, a class of highly branched alkanes, are prevalent in various natural and anthropogenic environments. While seemingly inert, these complex hydrocarbons are susceptible to microbial degradation, a process of significant interest in bioremediation, biofuel production, and understanding microbial contributions to biogeochemical cycles. This technical guide provides an in-depth exploration of the potential roles of trimethylnonanes in microbial metabolism, focusing on the enzymatic machinery, metabolic pathways, and regulatory networks that govern their breakdown. Given the limited direct research on trimethylnonanes, this guide draws upon the extensive knowledge of branched-chain alkane metabolism as a scientifically robust proxy.

Core Metabolic Pathways

The microbial metabolism of trimethylnonanes, like other branched-chain alkanes, is primarily an aerobic process initiated by the enzymatic oxidation of the inert hydrocarbon chain. Two principal pathways are recognized: terminal oxidation and subterminal oxidation. Both pathways converge to produce fatty acids that can be further catabolized through the β-oxidation cycle.

Terminal Oxidation Pathway

In terminal oxidation, a methyl group at the end of the alkane chain is hydroxylated to form a primary alcohol. This reaction is catalyzed by a class of enzymes known as alkane hydroxylases. The resulting alcohol is then sequentially oxidized to an aldehyde and a carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. The fatty acid then enters the β-oxidation pathway for complete mineralization.

Subterminal Oxidation Pathway

Subterminal oxidation involves the hydroxylation of a methylene (B1212753) group within the alkane chain, leading to the formation of a secondary alcohol. This is subsequently oxidized to a ketone. A key enzymatic step in this pathway is the Baeyer-Villiger monooxygenase (BVMO)-mediated insertion of an oxygen atom into the ketone, forming an ester. The ester is then hydrolyzed by an esterase to yield an alcohol and a carboxylic acid, both of which can be further metabolized. This pathway is particularly relevant for branched alkanes where terminal methyl groups may be sterically hindered.

Key Enzymes in Trimethylnonane Metabolism

Several classes of enzymes are implicated in the initial oxidation of branched-chain alkanes. The specific enzymes utilized can vary between microbial species and are often dependent on the chain length and branching of the substrate.

  • Alkane Hydroxylases (AlkB): These non-heme iron integral membrane monooxygenases are widespread and are primarily involved in the degradation of medium-chain n-alkanes and branched alkanes.[1]

  • Cytochrome P450 Monooxygenases (CYP153): These heme-containing enzymes are also capable of hydroxylating a wide range of alkanes, including branched and cyclic structures.[2]

  • Flavin-binding Monooxygenases (AlmA): These enzymes are typically involved in the degradation of long-chain alkanes.[2]

  • LadA/B: A long-chain alkane monooxygenase that can also oxidize alkanes ranging from C15 to C36.[1]

Quantitative Data on Branched-Alkane Degradation

Direct quantitative data on the microbial degradation of trimethylnonanes is scarce in the literature. However, studies on other highly branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane), and long-chain alkanes provide valuable insights into the potential degradation rates. The degradation efficiency is highly dependent on the microbial strain, culture conditions, and the specific structure of the alkane.

Alkane SubstrateMicrobial StrainDegradation RateTimeReference
PristaneRhodococcus erythropolis XPSignificant degradationNot specified[2]
n-Eicosane (C20)Rhodococcus erythropolis XP>95%72 hours[2]
n-Dodecane (C12)Rhodococcus opacus R788%Not specified[2]
n-Hexadecane (C16)Rhodococcus opacus R769%Not specified[2]
n-Eicosane (C20)Rhodococcus opacus R751%Not specified[2]
n-Tetracosane (C24)Rhodococcus opacus R778%Not specified[2]
Undecylcyclohexane (UDC)Rhodococcus erythropolis (alkB R2 type)Average 55.5%Not specified[3]
Dodecylcyclohexane (DDC)Rhodococcus erythropolis (alkB R2 type)Average 31.8%Not specified[3]
Tridecylcyclohexane (TDC)Rhodococcus erythropolis (alkB R2 type)Average 55.2%Not specified[3]

Signaling and Regulatory Pathways

The microbial degradation of hydrocarbons is a tightly regulated process, ensuring that the metabolic machinery is expressed only when the target substrate is present. This regulation often involves a combination of transcriptional activation and chemotactic responses.

Transcriptional Regulation of Alkane Degradation

In many hydrocarbon-degrading bacteria, such as Pseudomonas putida, the expression of alkane degradation genes is controlled by transcriptional regulators.[4] A well-studied example is the AlkS regulator, which activates the transcription of the alk operon in the presence of alkanes.[4][5] This operon encodes for key enzymes like alkane hydroxylase (AlkB).[6][7] The regulatory system can also involve positive feedback loops to amplify the response.[4]

Transcriptional_Regulation Transcriptional Regulation of Alkane Degradation alkane Branched Alkane (e.g., Trimethylnonane) alkS_protein AlkS Regulator (Inactive) alkane->alkS_protein Binds alkS_active AlkS Regulator (Active) alkS_protein->alkS_active Conformational Change alk_operon alk Operon (alkB, etc.) alkS_active->alk_operon Activates Transcription alk_enzymes Alkane Degradation Enzymes alk_operon->alk_enzymes Translation

Caption: Transcriptional regulation of alkane degradation genes.

Chemotaxis Towards Hydrocarbons

Bacteria capable of degrading hydrocarbons often exhibit chemotaxis, a directed movement towards these compounds. This process is mediated by a two-component signal transduction system.[1][8][9][10][11] Methyl-accepting chemotaxis proteins (MCPs) act as receptors that detect the hydrocarbon, either directly or indirectly.[6][7][10] This binding event initiates a phosphorylation cascade involving the histidine kinase CheA and the response regulator CheY.[8][10] Phosphorylated CheY interacts with the flagellar motor, altering its rotation and causing the bacterium to move towards the chemoattractant.[8][10]

Chemotaxis_Pathway Bacterial Chemotaxis towards Hydrocarbons cluster_membrane Cell Membrane MCP MCP Receptor CheA CheA (Histidine Kinase) MCP->CheA Activates CheW CheW (Adaptor Protein) hydrocarbon Hydrocarbon (Attractant) hydrocarbon->MCP Binds CheY CheY (Response Regulator) CheA->CheY Phosphorylates CheY_P CheY-P CheY->CheY_P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Interacts Movement Tumbling/ Running Flagellar_Motor->Movement Controls Rotation

Caption: Simplified signaling pathway for bacterial chemotaxis.

Experimental Protocols

Culturing Bacteria on Highly Branched Alkanes

This protocol outlines the general procedure for enriching and isolating bacteria capable of degrading trimethylnonanes or other highly branched alkanes.

Materials:

  • Mineral Salts Medium (MSM)

  • Trimethylnonane (or other branched alkane) as the sole carbon source (e.g., 0.1% v/v)

  • Contaminated soil or water sample as inoculum

  • Sterile culture flasks

  • Incubator shaker

  • Agar (B569324) plates with MSM and the target alkane

Procedure:

  • Prepare sterile MSM in culture flasks.

  • Add the trimethylnonane to the flasks as the sole carbon source.

  • Inoculate the flasks with a small amount of the environmental sample.

  • Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm) for several days to weeks.[12]

  • Monitor for turbidity as an indicator of microbial growth.

  • Periodically transfer a small aliquot of the culture to fresh medium to enrich for alkane-degrading microorganisms.

  • After several rounds of enrichment, plate serial dilutions of the culture onto MSM agar plates coated with the target alkane.

  • Isolate individual colonies and purify them by re-streaking.

  • Confirm the degradation ability of the isolates by growing them in liquid culture with the alkane as the sole carbon source and analyzing for substrate depletion.

Resting-Cell Assay for Alkane Degradation

This assay measures the degradation activity of pre-grown bacterial cells in a non-growth medium.[13]

Materials:

  • Bacterial culture grown on the target alkane

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Trimethylnonane (or other branched alkane)

  • Centrifuge and sterile centrifuge tubes

  • Incubator shaker

  • GC-MS for analysis

Procedure:

  • Grow a bacterial culture to the mid-log phase in a medium containing the branched alkane to induce the degradative enzymes.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).[13]

  • Wash the cell pellet twice with sterile phosphate buffer to remove any residual growth medium.

  • Resuspend the washed cells in fresh phosphate buffer to a desired optical density (e.g., OD600 of 1.0).

  • Add the trimethylnonane to the cell suspension at a known concentration.

  • Incubate the mixture with shaking at the optimal growth temperature.[13]

  • At regular time intervals, withdraw aliquots of the suspension.

  • Immediately stop the reaction (e.g., by adding a solvent or by rapid freezing).

  • Extract the remaining alkane and any metabolites using an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analyze the extracts by GC-MS to quantify the decrease in the parent compound and identify metabolites.

GC-MS Analysis of Branched-Chain Alkane Metabolites

This protocol provides a general workflow for the extraction and analysis of alkane metabolites from bacterial cultures.[14][15][16][17]

Materials:

  • Bacterial culture samples

  • Organic solvent (e.g., ethyl acetate, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation) if necessary

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Acidify the culture supernatant to pH ~2 with HCl.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization (if required for polar metabolites):

    • Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine).

    • Add the derivatizing agent (e.g., BSTFA) and incubate at a specific temperature and time (e.g., 60°C for 30 min) to convert polar functional groups into more volatile derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized or underivatized extract into the GC-MS.

    • GC conditions (example): Use a capillary column (e.g., DB-5ms). Set an appropriate temperature program, for instance, starting at 60°C, holding for 1 minute, then ramping to 320°C at 10°C/min.[17]

    • MS conditions (example): Operate in full scan mode with an electron ionization source at 70 eV.[17]

    • Identify metabolites by comparing their mass spectra with libraries (e.g., NIST) and retention times with authentic standards if available.

Gene Expression Analysis by qRT-PCR

This protocol describes how to quantify the expression of genes involved in alkane degradation.[12][18][19][20][21]

Materials:

  • Bacterial cells grown with and without the target alkane

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Primers specific for the target genes (e.g., alkB) and a housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest bacterial cells from cultures by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.[12][18][20]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[19]

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit and random primers or gene-specific primers.[12][19]

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing the cDNA template, specific primers for the target and housekeeping genes, and a qPCR master mix.[12][19][21]

    • Run the qPCR in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12][19]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the induced condition to the control condition.[12]

Visualization of Experimental and Metabolic Workflows

experimental_workflow Experimental Workflow for Studying Trimethylnonane Metabolism cluster_culture 1. Microbial Culture cluster_assay 2. Degradation Assay cluster_analysis 3. Analytical Methods cluster_data 4. Data Interpretation Enrichment Enrichment Culture (MSM + Trimethylnonane) Isolation Isolation of Pure Cultures on Alkane Plates Enrichment->Isolation Resting_Cell Resting-Cell Assay Isolation->Resting_Cell Gene_Expression qRT-PCR for Gene Expression Isolation->Gene_Expression Extraction Solvent Extraction of Substrate & Metabolites Resting_Cell->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification of Degradation Rate GCMS->Quantification Metabolite_ID Metabolite Identification GCMS->Metabolite_ID Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation

Caption: A generalized experimental workflow.

metabolic_pathway Proposed Metabolic Pathways for Trimethylnonane cluster_terminal Terminal Oxidation cluster_subterminal Subterminal Oxidation Trimethylnonane Trimethylnonane Primary_Alcohol Primary Alcohol Trimethylnonane->Primary_Alcohol Alkane Hydroxylase Secondary_Alcohol Secondary Alcohol Trimethylnonane->Secondary_Alcohol Alkane Hydroxylase Aldehyde Aldehyde Primary_Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid_T Carboxylic Acid Aldehyde->Carboxylic_Acid_T Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Carboxylic_Acid_T->Beta_Oxidation Ketone Ketone Secondary_Alcohol->Ketone Alcohol Dehydrogenase Ester Ester Ketone->Ester Baeyer-Villiger Monooxygenase Alcohol_Carboxylic_Acid Alcohol + Carboxylic Acid Ester->Alcohol_Carboxylic_Acid Esterase Alcohol_Carboxylic_Acid->Beta_Oxidation

References

Investigating 3,5,7-Trimethylnonane in Environmental Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5,7-Trimethylnonane is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆. As a member of the C12-C16 branched alkane family, it is a volatile organic compound (VOC). Branched alkanes are significant in environmental science as they can serve as biomarkers, providing insights into the origin of organic matter, the depositional environments of ancient sediments, and the thermal maturity of source rocks.[1] Due to their volatility and persistence, understanding their presence and behavior in the environment is crucial.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing appropriate analytical methods and for modeling its environmental fate and transport.

PropertyValue
Molecular FormulaC₁₂H₂₆
Molecular Weight170.33 g/mol
CAS Number62184-27-4
AppearanceLiquid (predicted)
Boiling PointNot available
Melting PointNot available
Water SolubilityLow (predicted)
Vapor PressureNot available
Log Kow (Octanol-Water Partition Coefficient)Not available

Data sourced from publicly available chemical databases. Specific experimental values are limited.

Potential Environmental Sources

The primary sources of alkanes in the environment are oil and natural gas.[2] Branched alkanes, including trimethylnonane isomers, are components of petroleum products and can be released into the environment through various anthropogenic activities.[2][3]

  • Petroleum and Fuel Spills: Accidental releases of crude oil, gasoline, diesel, and lubricating oils are significant sources of branched alkanes in soil and water.[4]

  • Industrial Emissions: Industrial processes that utilize petroleum-based solvents or raw materials can release these compounds into the atmosphere.

  • Combustion Processes: Incomplete combustion of fossil fuels can also contribute to the atmospheric burden of branched alkanes.

  • Biogenic Sources: While less common for this specific isomer, some long-chain branched alkanes can have biological origins, such as from bacteria or algae.[5][6]

Recommended Experimental Protocols for Environmental Analysis

The investigation of this compound in environmental samples requires robust analytical methodologies capable of detecting and quantifying volatile to semi-volatile organic compounds at trace levels. The following protocols are based on established methods for the analysis of similar hydrocarbons.

Sample Collection and Preservation
  • Water Samples: Collect water samples in amber glass vials with PTFE-lined septa to minimize volatilization and photodegradation. Fill the vials completely to eliminate headspace. Preserve samples by acidifying to pH <2 with hydrochloric acid and store at 4°C.

  • Soil and Sediment Samples: Collect soil and sediment samples in wide-mouthed glass jars with PTFE-lined lids. Store samples at 4°C to minimize microbial degradation and volatilization of target analytes. For analysis of highly volatile components, freezing the sample immediately upon collection is recommended.

Extraction and Cleanup Methodologies

The choice of extraction method depends on the sample matrix and the volatility of the target compound.

  • Liquid-Liquid Extraction (LLE): This is a traditional and effective method for extracting non-polar compounds from aqueous matrices.

    • Adjust the pH of the water sample if necessary.

    • Add a water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane) to a separatory funnel containing the water sample.

    • Shake vigorously to partition the analytes into the organic phase.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process two to three times with fresh solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a suitable volume before instrumental analysis.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly useful for volatile and semi-volatile compounds.[7]

    • Place a known volume of the water sample into a headspace vial.

    • Expose a fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS) to the headspace above the sample or directly immerse it in the sample.[7]

    • Allow the analytes to partition onto the fiber for a defined period.

    • Retract the fiber and introduce it into the heated injection port of a gas chromatograph for thermal desorption and analysis.[7]

  • Soxhlet Extraction: A classic and exhaustive extraction technique for solid samples.[8]

    • Air-dry the soil or sediment sample and grind it to a uniform consistency.

    • Place a known mass of the sample into a porous thimble.

    • Place the thimble in a Soxhlet extractor.

    • Continuously extract the sample with a suitable solvent (e.g., hexane (B92381) or a hexane/acetone mixture) for several hours.

    • After extraction, concentrate the solvent extract to the desired volume.

  • Ultrasonic Extraction (Sonication): A faster alternative to Soxhlet extraction.

    • Mix a known mass of the soil or sediment sample with a specific volume of extraction solvent in a beaker or flask.

    • Place the mixture in an ultrasonic bath and sonicate for a predetermined time (e.g., 15-30 minutes).

    • Separate the solvent from the solid material by centrifugation or filtration.

    • Repeat the extraction with fresh solvent.

    • Combine the extracts and concentrate as needed.

  • Purge and Trap (for highly volatile compounds): This method is suitable for extracting volatile organic compounds from solid matrices.

    • A known weight of the soil or sediment sample is placed in a purging vessel with reagent water.

    • The sample is heated and purged with an inert gas (e.g., helium or nitrogen).

    • The volatilized organic compounds are trapped on an adsorbent material.

    • The trap is then heated, and the desorbed compounds are introduced into the GC-MS system.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique for the separation and identification of volatile and semi-volatile organic compounds due to its high resolution and sensitivity.[9][10]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating branched alkanes.

    • Injection: Splitless injection is recommended for trace-level analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature ramp is essential to separate isomers with similar boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

    • Acquisition Mode: Full scan mode is used for initial identification of unknown compounds. Selected Ion Monitoring (SIM) mode can be used for targeted analysis to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.[9]

Environmental Fate and Transport

The environmental fate and transport of this compound will be governed by its physicochemical properties. As a volatile organic compound with low water solubility, it is expected to exhibit the following behaviors:

  • Volatilization: A significant portion of this compound released to surface water or moist soil is expected to volatilize into the atmosphere.

  • Sorption: Due to its non-polar nature, it will tend to sorb to organic matter in soil and sediment, which can reduce its mobility.

  • Biodegradation: Under aerobic conditions, branched alkanes can be biodegraded by microorganisms, although the rate of degradation can be slower than for linear alkanes.

  • Atmospheric Fate: In the atmosphere, it will be subject to photo-oxidation, primarily through reactions with hydroxyl radicals.

Data Presentation and Visualization

As no quantitative data for this compound in environmental samples were identified in the literature, a data summary table cannot be provided. However, the following section provides a visualization of a typical experimental workflow.

Experimental Workflow Diagram

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Water_Sample Water Sample (Amber Glass Vial) LLE Liquid-Liquid Extraction Water_Sample->LLE SPME Solid-Phase Microextraction Water_Sample->SPME Soil_Sample Soil/Sediment Sample (Glass Jar) Soxhlet Soxhlet Extraction Soil_Sample->Soxhlet Sonication Ultrasonic Extraction Soil_Sample->Sonication GCMS Gas Chromatography- Mass Spectrometry (GC-MS) LLE->GCMS SPME->GCMS Soxhlet->GCMS Sonication->GCMS Identification Compound Identification (Mass Spectra Library) GCMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound in environmental samples.

Conclusion

While direct environmental data for this compound is scarce, this guide provides a robust framework for its investigation. The outlined protocols for sample collection, extraction, and GC-MS analysis are well-established for similar branched alkanes and should be applicable for the sensitive and selective determination of this compound. Further research is needed to quantify the presence of this compound in various environmental compartments to better understand its distribution, fate, and potential ecological impact.

References

3,5,7-Trimethylnonane as a Potential Biomarker in Geochemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes are valuable biomarkers in geochemical studies, offering insights into the biological origins of organic matter, the depositional environments of ancient sediments, and the thermal maturity of source rocks. While a significant body of research exists on the role of various branched alkanes, specific information on 3,5,7-trimethylnonane as a distinct biomarker is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the principles and methodologies applicable to the study of short-chain polymethylated alkanes, using this compound as a representative example within this class of compounds. The content herein is synthesized from established geochemical principles and analytical practices for related biomarker molecules.

Introduction to this compound and its Geochemical Potential

This compound is a saturated acyclic branched alkane with the molecular formula C12H26.[1][2] Its structure consists of a nonane (B91170) backbone with methyl groups at the 3, 5, and 7 positions. The presence and distribution of such branched alkanes in geological samples can serve as molecular fossils, or biomarkers, providing clues about the organisms that contributed to the source rock.[3]

The geochemical significance of branched alkanes lies in their biological specificity and chemical stability over geological timescales. The branching patterns and carbon number distributions of these molecules can be indicative of particular microbial inputs, such as bacteria or algae, into sedimentary organic matter.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
IUPAC Name This compound[1]
CAS Number 62184-27-4[1]
Canonical SMILES CCC(C)CC(C)CC(C)CC[1]

Hypothetical Biosynthetic and Geochemical Pathways

The precise biological precursors and biosynthetic pathways for this compound are not definitively established in current literature. However, based on the understanding of other polymethylated alkanes, a hypothetical pathway can be proposed. Short-chain branched alkanes are often thought to be derived from the diagenetic alteration of lipids from microbial cell membranes, particularly from bacteria.

The formation of this compound in sediments likely involves the microbial synthesis of a precursor lipid with a similar branched carbon skeleton. During diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock), this precursor would undergo a series of reactions, including defunctionalization (e.g., decarboxylation, dehydration, and reduction), to yield the stable saturated alkane.

Hypothetical Formation Pathway of this compound cluster_0 Biosynthesis in Microorganisms cluster_1 Diagenesis in Sediments Precursor_Lipid Branched Precursor Lipid (e.g., Fatty Acid) Intermediate Defunctionalized Intermediate Precursor_Lipid->Intermediate Early Diagenesis (e.g., Decarboxylation) Alkane This compound Intermediate->Alkane Further Alteration (e.g., Reduction)

Caption: Hypothetical pathway for the formation of this compound.

Experimental Protocols for Analysis

The analysis of branched alkanes like this compound from geological samples involves a multi-step process encompassing sample preparation, extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction
  • Sample Collection and Cleaning: Collect rock or sediment samples, taking care to minimize surface contamination. The outer surfaces of rock samples should be removed using a clean rock saw or grinder.

  • Crushing and Grinding: The cleaned sample is then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered sample is extracted using an organic solvent system, commonly a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (e.g., 93:7 v/v), often using a Soxhlet apparatus or an accelerated solvent extractor (ASE). This process isolates the total lipid extract (bitumen) from the rock matrix.

Fractionation

The total lipid extract is a complex mixture and must be fractionated to isolate the saturated hydrocarbon fraction containing the branched alkanes.

  • Column Chromatography: The extract is typically separated into aliphatic, aromatic, and polar fractions using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase.

  • Elution: A sequence of solvents with increasing polarity is used to elute the different fractions. Nonpolar solvents like n-hexane will elute the saturated hydrocarbons first.

Experimental Workflow for Branched Alkane Analysis Sample Geological Sample (Source Rock, Sediment, Crude Oil) Extraction Solvent Extraction (e.g., Soxhlet, ASE) Sample->Extraction Fractionation Column Chromatography (Silica Gel/Alumina) Extraction->Fractionation Saturates Saturated Hydrocarbon Fraction Fractionation->Saturates GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Saturates->GCMS Data Data Interpretation (Identification and Quantification) GCMS->Data

Caption: Generalized workflow for the analysis of branched alkanes.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of branched alkanes.

  • Gas Chromatography (GC): The saturated hydrocarbon fraction is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column stationary phase. A nonpolar column (e.g., DB-5ms) is typically used.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of these fragments is measured, producing a mass spectrum that is a unique fingerprint of the molecule.

  • Identification: this compound and its isomers can be identified by comparing their retention times and mass spectra to those of authentic standards or to library spectra.

Data Presentation and Interpretation

The abundance of specific branched alkanes is often reported relative to other compounds, such as n-alkanes or other biomarkers. These ratios can be more informative than absolute concentrations.

Table 2: Hypothetical Quantitative Data for Short-Chain Alkanes in Source Rock Extracts

Sample IDn-C12 (ng/g TOC)This compound (ng/g TOC)Pristane/Phytane Ratio
SR-01150121.2
SR-02210250.8
SR-03180182.5

TOC: Total Organic Carbon

Interpretation of Data:

  • Abundance of this compound: Higher relative abundances of short-chain branched alkanes may suggest a greater contribution of microbial biomass to the organic matter.

  • Pristane/Phytane Ratio: This ratio is a commonly used indicator of the redox conditions of the depositional environment. Ratios >3 are often indicative of terrestrial input and/or oxic conditions, while ratios <1 can suggest anoxic, often hypersaline, environments.

Conclusion

While this compound is not yet established as a specific biomarker with a well-defined geochemical application, its structural characteristics place it within the important class of short-chain polymethylated alkanes. The analytical protocols and interpretive frameworks developed for other branched alkane biomarkers provide a solid foundation for future research into the potential significance of this compound. Further studies are needed to identify its specific biological sources and to document its distribution in various sedimentary environments to fully elucidate its utility as a geochemical tool.

References

An In-depth Technical Guide to the Isomers of Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the isomers of trimethylnonane (C₁₂H₂₆), offering a detailed overview of their physicochemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and drug development who require a deeper understanding of these branched alkanes.

Introduction to Trimethylnonane Isomers

Trimethylnonanes are a group of branched-chain alkanes with the molecular formula C₁₂H₂₆. As structural isomers, they share the same molecular weight but differ in the arrangement of their carbon atoms, leading to distinct physical and chemical properties. These differences in properties, such as boiling point, melting point, and density, are critical for their separation, identification, and potential applications. Understanding the unique characteristics of each isomer is paramount for their effective utilization in various scientific and industrial endeavors.

Physicochemical Properties of Trimethylnonane Isomers

The structural variations among trimethylnonane isomers give rise to a range of physicochemical properties. The degree of branching affects the intermolecular van der Waals forces, which in turn influences properties like boiling point and melting point. Generally, increased branching leads to a more compact molecular structure, resulting in lower boiling points compared to less branched isomers. The following table summarizes available quantitative data for several trimethylnonane isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
2,2,3-Trimethylnonane55499-04-2C₁₂H₂₆170.33202-50.8 (estimate)0.751.4240
2,3,4-Trimethylnonane (B15455513)62184-56-9C₁₂H₂₆170.33200-50.8 (estimate)0.76121.4261
2,4,6-Trimethylnonane62184-10-5C₁₂H₂₆170.33192-50.8 (estimate)0.74801.4197
2,5,8-Trimethylnonane49557-09-7C₁₂H₂₆170.33190---
3,3,4-Trimethylnonane (B14546115)62184-18-3C₁₂H₂₆170.33202-50.8 (estimate)0.76831.4297
3,3,5-Trimethylnonane (B14544185)62184-19-4C₁₂H₂₆170.33190-50.8 (estimate)0.75481.4231
3,5,6-Trimethylnonane-C₁₂H₂₆170.33197-50.8 (estimate)0.7604-
2,3,6-Trimethylnonane-C₁₂H₂₆170.33198-50.8 (estimate)0.7549-

Note: Some of the melting point data are estimates and should be considered as such.[1][2][3][4][5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of trimethylnonane isomers.

Synthesis of Trimethylnonane Isomers via Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes, such as trimethylnonanes, involves the Grignard reaction to create a tertiary alcohol, followed by dehydration and hydrogenation.[7]

Objective: To synthesize a trimethylnonane isomer.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be rigorously dried to exclude moisture.

    • In a round-bottom flask, combine magnesium turnings and a crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of the alkyl halide in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.[8]

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of the ketone in anhydrous diethyl ether dropwise to the Grignard reagent with continuous stirring.

  • Work-up and Isolation of Tertiary Alcohol:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.[8]

  • Dehydration of Tertiary Alcohol:

    • Dehydrate the tertiary alcohol using a suitable dehydrating agent, such as phosphoric acid, to yield a mixture of alkenes.[7]

  • Hydrogenation of Alkenes:

    • Dissolve the alkene mixture in a suitable solvent like hexane.

    • Add 10% Pd/C catalyst to the solution.

    • Subject the mixture to hydrogenation in a suitable apparatus until the reaction is complete.

    • Filter off the catalyst and remove the solvent to yield the desired trimethylnonane isomer.[7]

G cluster_synthesis Synthesis Workflow Alkyl Halide Alkyl Halide Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent 1. Mg, Ether Mg, Ether Mg, Ether->Grignard Reagent Ketone Ketone Tertiary Alcohol Tertiary Alcohol Ketone->Tertiary Alcohol Grignard Reagent->Tertiary Alcohol 2. Dehydration Dehydration Tertiary Alcohol->Dehydration 3. Alkene Alkene Dehydration->Alkene 3. Hydrogenation (H2, Pd/C) Hydrogenation (H2, Pd/C) Alkene->Hydrogenation (H2, Pd/C) 4. Trimethylnonane Trimethylnonane Hydrogenation (H2, Pd/C)->Trimethylnonane 4.

Synthesis of Trimethylnonane via Grignard Reaction
Separation and Characterization of Trimethylnonane Isomers

Due to their similar boiling points, the separation and identification of trimethylnonane isomers require high-resolution analytical techniques.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Objective: To separate and identify trimethylnonane isomers in a mixture.

Instrumentation and Conditions (adapted from a similar analysis): [7]

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 300 °C.

  • Oven Temperature Program: Initial temperature of 40 °C, ramped to 300 °C at 10 °C/min, and held for 10 minutes.

  • Mass Spectrometer: Agilent 5975A quadrupole mass selective detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 280 °C.

  • Mass Range: 50-550 amu.

Procedure:

  • Prepare a dilute solution of the trimethylnonane isomer mixture in a volatile solvent such as hexane.

  • Inject a 1.0 µL aliquot of the sample into the GC.

  • Acquire the data according to the specified instrument conditions.

  • Identify the individual isomers by comparing their retention times and mass spectra with those of known standards or reference libraries.

G cluster_gcms GC-MS Analysis Workflow Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Separation by Boiling Point Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Analyte Elution Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Fragment Generation Detection Detection Mass Analyzer->Detection Mass-to-Charge Separation Data Analysis Data Analysis Detection->Data Analysis Chromatogram & Mass Spectra

Generalized Workflow for GC-MS Analysis

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including the various isomers of trimethylnonane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

The chemical shifts in ¹H NMR for alkanes typically appear in the upfield region (δ 0.5-2.0 ppm). The degree of branching and the proximity to branching points influence the exact chemical shifts of methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. Similarly, in ¹³C NMR, the chemical shifts of different carbon atoms provide a unique fingerprint for each isomer.

For complex isomers, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further aiding in the definitive structural assignment.

Conclusion

The isomers of trimethylnonane represent a fascinating case study in structural isomerism, with each unique arrangement of atoms giving rise to distinct physical and chemical properties. This guide has provided a foundational overview of these properties, along with detailed experimental protocols for their synthesis and characterization. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of these principles is essential for the successful isolation, identification, and application of specific trimethylnonane isomers. The methodologies outlined herein provide a robust framework for further investigation into this important class of branched alkanes.

References

The Microbial Gauntlet: An In-depth Technical Guide to the Biodegradation Pathways of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Branched alkanes, prevalent components of crude oil and various environmental pollutants, present a significant challenge for bioremediation due to their complex chemical structures. However, a diverse array of microorganisms has evolved sophisticated enzymatic machinery to systematically dismantle these recalcitrant molecules. This technical guide provides a comprehensive overview of the core biodegradation pathways of branched alkanes, detailing the enzymatic reactions, metabolic intermediates, and the genetic underpinnings of these processes. This document is intended to serve as a valuable resource for researchers in environmental microbiology, biotechnology, and drug development, offering insights into the fundamental mechanisms of microbial hydrocarbon metabolism.

Aerobic Biodegradation Pathways

Under aerobic conditions, the initial attack on branched alkanes is catalyzed by oxygenases, which introduce molecular oxygen into the hydrocarbon chain, thereby activating it for further degradation. The primary strategies employed by aerobic microorganisms include terminal and sub-terminal oxidation.

Terminal Oxidation

In terminal oxidation, the degradation is initiated at one of the terminal methyl groups of the branched alkane. This pathway is particularly prominent in the degradation of isoprenoid alkanes like pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane). The key enzymes involved are alkane hydroxylases, which belong to several families, including cytochrome P450 monooxygenases and integral membrane non-heme iron monooxygenases like AlkB.[1][2][3]

The initial hydroxylation reaction converts the terminal methyl group to a primary alcohol. This is followed by successive oxidation steps catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding fatty acid. This fatty acid can then enter the central metabolism, often via the β-oxidation pathway.[4] In the case of highly branched structures like pristane, this can lead to the formation of pristanic acid.[5]

Sub-terminal Oxidation

An alternative aerobic strategy involves the oxidation of an internal carbon atom, a process known as sub-terminal oxidation. This pathway is also initiated by monooxygenases and results in the formation of a secondary alcohol.[6][7][8][9][10] The secondary alcohol is then oxidized to a ketone by a secondary alcohol dehydrogenase.

A key step in the sub-terminal pathway is the Baeyer-Villiger oxidation of the ketone, catalyzed by a Baeyer-Villiger monooxygenase (BVMO).[11][12] This reaction inserts an oxygen atom adjacent to the carbonyl group, forming an ester. The resulting ester is then hydrolyzed by an esterase to yield a primary alcohol and a fatty acid, which can be further metabolized.[6] This pathway has been observed in various bacteria, including species of Rhodococcus and Gordonia.[9][11][13]

Anaerobic Biodegradation Pathways

In the absence of oxygen, microorganisms employ different strategies to activate the inert C-H bonds of branched alkanes. These anaerobic pathways are crucial in anoxic environments such as sediments and subsurface oil reservoirs. The two primary mechanisms are fumarate (B1241708) addition and carboxylation.[14][15][16][17]

Fumarate Addition

One of the most well-characterized anaerobic alkane activation mechanisms is the addition of the alkane to a fumarate molecule. This reaction is catalyzed by the enzyme alkylsuccinate synthase, which is often considered a biomarker for anaerobic hydrocarbon degradation.[10][14][18] The addition typically occurs at a sub-terminal carbon of the alkane, resulting in the formation of an alkylsuccinate.

The resulting alkylsuccinate is then further metabolized through a series of reactions that often involve carbon skeleton rearrangement and β-oxidation.[10] This pathway has been identified in a variety of anaerobic bacteria, including sulfate-reducing and nitrate-reducing species.[2][19][20]

Carboxylation

Another strategy for anaerobic alkane activation is direct carboxylation, where a carboxyl group is introduced into the alkane molecule. This pathway is less commonly observed than fumarate addition. In one proposed mechanism, carboxylation occurs at the C3 position of the alkane, followed by the elimination of the two adjacent terminal carbon atoms, yielding a fatty acid that is one carbon shorter than the original alkane.[9][10]

Key Microbial Players and Enzymes

Several genera of bacteria and archaea are known for their ability to degrade branched alkanes. Among the most studied are:

  • Rhodococcus : Species of this genus are well-known for their versatile metabolic capabilities, including the degradation of a wide range of hydrocarbons. They often possess multiple alkane hydroxylase systems, including cytochrome P450s and AlkB-like enzymes, and can utilize both terminal and sub-terminal oxidation pathways.[12][13][21][22][23]

  • Pseudomonas : This genus includes many strains capable of degrading alkanes. Pseudomonas aeruginosa, for example, can degrade both linear and branched alkanes, often employing terminal oxidation pathways.[2][19][24]

  • Alcanivorax : These marine bacteria are specialists in hydrocarbon degradation and often become dominant in oil-contaminated marine environments. They are known to efficiently degrade branched alkanes like pristane and phytane.[25][26][27][28][29]

  • Archaea : Under anaerobic conditions, certain archaea play a significant role in branched-alkane degradation, particularly in methanogenic environments.[15][16][30]

The key enzymes driving these degradation pathways are alkane hydroxylases. These can be broadly categorized as:

  • Cytochrome P450 Monooxygenases (CYPs) : These heme-containing enzymes are widespread in both prokaryotes and eukaryotes and are involved in the oxidation of a vast array of substrates, including alkanes.[31][32][33][34]

  • AlkB and related non-heme iron monooxygenases : These are integral membrane enzymes that are particularly important for the degradation of medium and long-chain alkanes.

  • Methane (B114726) Monooxygenases (MMOs) : While primarily involved in methane oxidation, some MMOs have broader substrate specificities and can oxidize short-chain alkanes.

Quantitative Data on Branched Alkane Biodegradation

The efficiency of branched-alkane biodegradation varies significantly depending on the microorganism, the specific substrate, and the environmental conditions. The following tables summarize some of the available quantitative data from the literature.

MicroorganismBranched AlkaneInitial ConcentrationIncubation TimeDegradation (%)Reference
Rhodococcus erythropolis XPPristane500-2,500 mg/L72 hours>95%[12]
Pseudomonas aeruginosa ATCC 55925Pristane (in mixture)0.04% (v/v)-Variable[19]
Pseudomonas aeruginosa GOM1Aliphatic fraction of crude oil (C12-C38)-30 days96%[24]
Marine Sedimentary CommunityPristane-6 months85%[30]
Actinopolyspora sp. DPD1Pristane--Degraded[35]
Janibacter terrae S1N1Pristane-48 hoursSelective degradation[1]

Experimental Protocols

Aerobic Biodegradation Assay

This protocol outlines a general procedure for assessing the aerobic biodegradation of a branched alkane by a pure microbial culture.

a. Microorganism and Culture Conditions:

  • Inoculum Preparation: Cultivate the selected microbial strain in a suitable rich medium (e.g., Luria-Bertani broth) to the late exponential phase of growth. Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the cell pellet twice with a sterile mineral salts medium (MSM) to remove residual carbon sources. Resuspend the cells in MSM to a predetermined optical density (e.g., OD600 of 1.0).

  • Culture Medium: Prepare a basal mineral salts medium (e.g., Bushnell-Haas medium) containing essential minerals and a nitrogen source. Dispense the medium into sterile flasks.

  • Substrate Addition: Add the branched alkane (e.g., pristane) to the flasks as the sole carbon source, typically at a concentration of 0.1% to 1% (v/v).

  • Inoculation and Incubation: Inoculate the flasks with the prepared cell suspension. Include an uninoculated control flask to monitor for abiotic degradation. Incubate the flasks on an orbital shaker (e.g., 150 rpm) at the optimal growth temperature for the microorganism.

b. Analysis of Biodegradation:

  • Sampling: At regular time intervals, aseptically withdraw samples from the culture flasks.

  • Extraction: Extract the residual branched alkane from the culture medium using an appropriate organic solvent (e.g., n-hexane).

  • Quantification: Analyze the extracted samples by gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of the remaining branched alkane.[6][36][37] The degradation percentage can be calculated by comparing the concentration in the inoculated flasks to the initial concentration and the abiotic control.

Identification of Metabolic Intermediates

This protocol describes a method for identifying the metabolic products of branched-alkane biodegradation.

a. Sample Preparation:

  • Collect culture samples from the biodegradation assay at time points where significant degradation has occurred.

  • Centrifuge the samples to remove microbial cells.

  • Acidify the supernatant to a low pH (e.g., pH 2) to protonate any acidic metabolites.

b. Extraction of Metabolites:

  • Perform a liquid-liquid extraction of the acidified supernatant using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.

c. Derivatization and Analysis:

  • Derivatize the extracted metabolites to increase their volatility for GC-MS analysis. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Analyze the derivatized sample by GC-MS.[38] Identify the metabolic intermediates by comparing their mass spectra with libraries of known compounds and published fragmentation patterns.

Anaerobic Biodegradation Assay

This protocol provides a general framework for studying the anaerobic degradation of branched alkanes.

a. Culture Setup:

  • Anoxic Medium: Prepare a defined mineral medium and make it anoxic by boiling and then sparging with an oxygen-free gas mixture (e.g., N2/CO2, 80:20).

  • Electron Acceptor: Add a suitable electron acceptor to the medium, such as nitrate (B79036) or sulfate, depending on the expected metabolic pathway.

  • Inoculum: Use an inoculum from an anoxic environment known to contain hydrocarbon-degrading microorganisms, such as marine sediments or oil reservoir production fluids.[30][38]

  • Substrate and Incubation: Add the branched alkane substrate to the anoxic medium in sealed serum bottles. Incubate the bottles in the dark at an appropriate temperature.

b. Monitoring Degradation:

  • Headspace Analysis: Periodically analyze the headspace gas for the production of methane (in methanogenic cultures) or the consumption of the electron acceptor.

  • Substrate and Metabolite Analysis: At the end of the incubation period, sacrifice the cultures and extract the remaining substrate and any metabolites as described in the aerobic protocols. Analyze the extracts by GC-MS to determine the extent of degradation and to identify any pathway-specific intermediates, such as alkylsuccinates.[18][38]

Visualizing the Pathways and Workflows

To better illustrate the complex processes involved in branched-alkane biodegradation, the following diagrams have been generated using the DOT language.

Aerobic_Branched_Alkane_Biodegradation cluster_terminal Terminal Oxidation cluster_subterminal Sub-terminal Oxidation BranchedAlkane_T Branched Alkane PrimaryAlcohol_T Primary Alcohol BranchedAlkane_T->PrimaryAlcohol_T Alkane Hydroxylase (e.g., CYP, AlkB) Aldehyde_T Aldehyde PrimaryAlcohol_T->Aldehyde_T Alcohol Dehydrogenase FattyAcid_T Fatty Acid Aldehyde_T->FattyAcid_T Aldehyde Dehydrogenase BetaOxidation_T β-Oxidation FattyAcid_T->BetaOxidation_T BranchedAlkane_S Branched Alkane SecondaryAlcohol_S Secondary Alcohol BranchedAlkane_S->SecondaryAlcohol_S Monooxygenase Ketone_S Ketone SecondaryAlcohol_S->Ketone_S Secondary Alcohol Dehydrogenase Ester_S Ester Ketone_S->Ester_S Baeyer-Villiger Monooxygenase PrimaryAlcohol_S Primary Alcohol Ester_S->PrimaryAlcohol_S Esterase FattyAcid_S Fatty Acid Ester_S->FattyAcid_S Esterase

Caption: Aerobic biodegradation pathways of branched alkanes.

Anaerobic_Branched_Alkane_Biodegradation cluster_fumarate Fumarate Addition cluster_carboxylation Carboxylation BranchedAlkane_F Branched Alkane Alkylsuccinate Alkylsuccinate BranchedAlkane_F->Alkylsuccinate Fumarate Fumarate Fumarate->Alkylsuccinate Alkylsuccinate Synthase Metabolism_F Further Metabolism (Carbon Skeleton Rearrangement, β-Oxidation) Alkylsuccinate->Metabolism_F BranchedAlkane_C Branched Alkane CarboxylatedIntermediate Carboxylated Intermediate BranchedAlkane_C->CarboxylatedIntermediate Carboxylase FattyAcid_C Fatty Acid CarboxylatedIntermediate->FattyAcid_C Elimination of C2

Caption: Anaerobic biodegradation pathways of branched alkanes.

Experimental_Workflow cluster_biodegradation Biodegradation Assay cluster_analysis Analysis cluster_metabolite_id Metabolite Identification Culture_Setup 1. Culture Setup (Microorganism, Medium, Substrate) Incubation 2. Incubation (Controlled Conditions) Culture_Setup->Incubation Sampling 3. Periodic Sampling Incubation->Sampling Extraction 4. Solvent Extraction Sampling->Extraction Metabolite_Extraction 6. Metabolite Extraction Sampling->Metabolite_Extraction Quantification 5. GC-MS Quantification (Substrate Depletion) Extraction->Quantification Derivatization 7. Derivatization Metabolite_Extraction->Derivatization Metabolite_Analysis 8. GC-MS Analysis (Metabolite Identification) Derivatization->Metabolite_Analysis

Caption: General experimental workflow for studying branched-alkane biodegradation.

References

The Discovery and Identification of Novel Branched Hydrocarbons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched hydrocarbons, fundamental organic molecules consisting of carbon and hydrogen atoms with non-linear carbon skeletons, are of significant interest across various scientific disciplines. Their unique physicochemical properties, conferred by their branched structures, distinguish them from their linear counterparts and underpin their importance in fields ranging from geochemistry to pharmacology. In the realm of drug discovery and development, the incorporation of branched hydrocarbon moieties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the methodologies employed in the discovery, synthesis, and identification of novel branched hydrocarbons, with a particular focus on their relevance to the pharmaceutical sciences.

Data Presentation: Physicochemical Properties

The branching of a hydrocarbon chain has a predictable effect on its physical properties. Generally, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces, while the melting point can be higher if the branching leads to a more symmetrical and compact structure that packs more efficiently into a crystal lattice.[1]

Table 1: Physical Properties of Selected Alkanes

Class of HydrocarbonIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (@20°C g/mL)
n-alkanen-PentaneC5H1272.15-130360.63
Branched Alkane2-MethylbutaneC5H1272.15-160280.62
Branched Alkane2,2-DimethylpropaneC5H1272.15-16.69.50.613
n-alkanen-HexaneC6H1486.17-95690.664
Branched Alkane2-MethylpentaneC6H1486.17-154600.653
Branched Alkane2,3-DimethylbutaneC6H1486.17-129580.661
n-alkanen-OctaneC8H18114.22-571260.702
Branched Alkane2,2,3,3-TetramethylbutaneC8H18114.22100.7106.50.708

Data compiled from various sources.[2][3]

Synthesis of Novel Branched Hydrocarbons

The targeted synthesis of novel branched hydrocarbons is a cornerstone of their investigation. A versatile method for the synthesis of complex alkanes, including those with specific branching patterns, involves the use of 1,3-dithiane (B146892) chemistry.

Experimental Protocol: Synthesis of a Branched Hydrocarbon via 1,3-Dithiane Alkylation

This protocol outlines a general procedure for the synthesis of a branched hydrocarbon using a 1,3-dithiane intermediate.

Step 1: Formation of the 1,3-Dithiane

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-propanedithiol (B87085) and a suitable aldehyde or ketone in a suitable solvent (e.g., chloroform).[4]

  • Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2).[4]

  • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • After cooling, wash the reaction mixture with water and a mild base (e.g., 10% aqueous potassium hydroxide) to remove the acid catalyst.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude 1,3-dithiane.

  • Purify the product by recrystallization or column chromatography.

Step 2: Deprotonation and Alkylation

  • Dissolve the purified 1,3-dithiane in dry tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the C2 position of the dithiane ring, forming a lithiated intermediate.

  • Add the desired alkyl halide (R-X) to introduce the first branch. Allow the reaction to warm to room temperature and stir for several hours.

  • Repeat the deprotonation and alkylation steps with a different alkyl halide to introduce a second branch if desired.

Step 3: Desulfurization to Yield the Branched Alkane

  • Quench the reaction mixture from Step 2 with water.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Dry the organic layer and concentrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent (e.g., ethanol).

  • Add a desulfurization agent, such as Raney nickel, and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by GC-MS until the dithiane starting material is consumed.

  • Filter off the Raney nickel and concentrate the filtrate to obtain the crude branched hydrocarbon.

  • Purify the final product by column chromatography or distillation.

Synthesis_Workflow cluster_step1 Step 1: Dithiane Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Desulfurization start1 1,3-Propanedithiol + Aldehyde/Ketone reagent1 Lewis Acid (BF3·OEt2) start1->reagent1 Reaction product1 1,3-Dithiane reagent1->product1 start2 1,3-Dithiane reagent2 1. n-BuLi 2. R1-X start2->reagent2 Alkylation intermediate Mono-alkylated Dithiane reagent2->intermediate reagent3 1. n-BuLi 2. R2-X intermediate->reagent3 Second Alkylation product2 Di-alkylated Dithiane reagent3->product2 start3 Di-alkylated Dithiane reagent4 Raney Nickel start3->reagent4 Reduction product3 Novel Branched Hydrocarbon reagent4->product3 GCMS_Workflow Sample Hydrocarbon Sample GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Detector Detector MS->Detector Data Data Analysis (TIC & Mass Spectra) Detector->Data Identification Structure Elucidation Data->Identification Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Glucose_Uptake Glucose Uptake & Metabolism Akt->Glucose_Uptake Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth BCAAs Elevated Branched-Chain Amino/Fatty Acids BCAAs->IRS Inhibition BCAAs->mTOR Modulation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5,7-Trimethylnonane via Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,5,7-trimethylnonane, a branched-chain alkane, through an alkylation strategy. The featured methodology is the Corey-House synthesis, which involves the coupling of an organocuprate (Gilman reagent) with an alkyl halide. This approach is renowned for its efficiency in forming carbon-carbon bonds with high yields and minimal side reactions. Detailed experimental protocols for the preparation of the requisite precursors and the final coupling reaction are presented. All quantitative data, including reagent properties and reaction parameters, are systematically tabulated for clarity and reproducibility. Additionally, visual diagrams generated using the DOT language are included to illustrate the synthetic pathway and the experimental workflow, ensuring a thorough understanding of the entire process.

Introduction

This compound is a saturated hydrocarbon with a twelve-carbon backbone, characterized by methyl groups at the 3, 5, and 7 positions.[1] Branched-chain alkanes like this compound are of significant interest in various fields, including as components of fuels and lubricants, and as fine chemical intermediates. The controlled synthesis of such molecules with specific branching patterns is a fundamental challenge in organic chemistry.

Alkylation reactions, which involve the formation of a new carbon-carbon bond through the addition of an alkyl group, are a cornerstone of synthetic organic chemistry. Among the various alkylation methods, the Corey-House synthesis, utilizing a lithium dialkylcuprate (Gilman) reagent, offers a powerful and versatile tool for the construction of complex carbon skeletons. This method is particularly effective for coupling two different alkyl groups, making it ideal for the asymmetric structure of this compound.

This application note details a robust and reproducible protocol for the synthesis of this compound via the Corey-House reaction. The synthesis is divided into three main stages: 1) preparation of the alkyl halide precursors, 2) formation of the Gilman reagent, and 3) the final carbon-carbon bond-forming coupling reaction.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process, beginning with the conversion of commercially available alcohols to their corresponding alkyl bromides. One of these alkyl bromides is then used to generate a Gilman reagent, which subsequently undergoes a coupling reaction with the other alkyl bromide to yield the final product.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_gilman Gilman Reagent Formation cluster_coupling Corey-House Coupling 3-methyl-1-pentanol (B47404) 3-methyl-1-pentanol 1-bromo-3-methylpentane (B1293714) 1-bromo-3-methylpentane 3-methyl-1-pentanol->1-bromo-3-methylpentane PBr3 1-bromo-3-methylpentane_c 1-bromo-3-methylpentane 4-methyl-2-pentanol (B46003) 4-methyl-2-pentanol 2-bromo-4-methylpentane (B50952) 2-bromo-4-methylpentane 4-methyl-2-pentanol->2-bromo-4-methylpentane PBr3 2-bromo-4-methylpentane_g 2-bromo-4-methylpentane Gilman_Reagent Lithium di(2,4-dimethylpentyl)cuprate 2-bromo-4-methylpentane_g->Gilman_Reagent 1. 2 Li 2. 0.5 CuI Gilman_Reagent_c Gilman Reagent This compound This compound 1-bromo-3-methylpentane_c->this compound Gilman_Reagent_c->this compound

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (nitrogen or argon).

Synthesis of Alkyl Bromide Precursors

3.1.1. Synthesis of 1-bromo-3-methylpentane

  • Place 3-methyl-1-pentanol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it into a separatory funnel containing ice-water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure 1-bromo-3-methylpentane.

3.1.2. Synthesis of 2-bromo-4-methylpentane

  • Follow the same procedure as for 1-bromo-3-methylpentane, using 4-methyl-2-pentanol (1.0 eq) as the starting material.

  • Purify the crude product by fractional distillation to obtain pure 2-bromo-4-methylpentane.

Preparation of Lithium di(2,4-dimethylpentyl)cuprate (Gilman Reagent)
  • Under an inert atmosphere, place lithium metal (2.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Add anhydrous diethyl ether to the flask.

  • Slowly add a solution of 2-bromo-4-methylpentane (1.0 eq) in anhydrous diethyl ether from the addition funnel to the lithium suspension.

  • The reaction is initiated by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the organolithium reagent.

  • In a separate flask, prepare a suspension of copper(I) iodide (CuI, 0.5 eq) in anhydrous diethyl ether under an inert atmosphere and cool it to 0 °C.

  • Slowly transfer the freshly prepared organolithium solution to the CuI suspension via a cannula.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Gilman reagent, which will appear as a dark-colored solution or suspension.

Synthesis of this compound (Corey-House Coupling)
  • Cool the freshly prepared Gilman reagent to 0 °C.

  • Slowly add a solution of 1-bromo-3-methylpentane (1.0 eq) in anhydrous diethyl ether to the Gilman reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Data Presentation

Table 1: Reagent Properties and Stoichiometry

ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Molar Equivalents
3-methyl-1-pentanol102.170.8191521.0
4-methyl-2-pentanol102.170.807131-1321.0
Phosphorus tribromide270.692.8521730.4
1-bromo-3-methylpentane165.071.221143-145-
2-bromo-4-methylpentane165.071.216137-139-
Lithium6.940.53413422.2
Copper(I) iodide190.455.6212900.5
This compound170.330.746190-192-

Table 2: Typical Reaction Conditions and Yields

Reaction StepSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Bromination of AlcoholsNeatReflux4-670-80
Gilman Reagent FormationDiethyl ether0 to rt1.5~90
Corey-House CouplingDiethyl ether0 to rt12-1860-70

Visualization

Experimental_Workflow cluster_prep Precursor Preparation cluster_gilman_formation Gilman Reagent Synthesis cluster_final_coupling Final Product Synthesis start Start alcohol Measure Alcohols start->alcohol pbr3 Add PBr3 alcohol->pbr3 reflux Reflux pbr3->reflux workup1 Workup & Purification reflux->workup1 alkyl_bromides Store Alkyl Bromides workup1->alkyl_bromides alkyl_bromide_2 Measure 2-bromo-4-methylpentane reaction1 Form Organolithium alkyl_bromide_2->reaction1 lithium Prepare Li suspension lithium->reaction1 reaction2 Form Gilman Reagent reaction1->reaction2 cui Prepare CuI suspension cui->reaction2 gilman Gilman Reagent Ready reaction2->gilman coupling Coupling Reaction gilman->coupling alkyl_bromide_1 Measure 1-bromo-3-methylpentane alkyl_bromide_1->coupling workup2 Workup & Purification coupling->workup2 product This compound workup2->product

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound via a Corey-House alkylation reaction. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this branched-chain alkane in good yield. The provided tables and diagrams serve as valuable resources for planning and executing the synthesis, ensuring reproducibility and a clear understanding of the process. This methodology can be adapted for the synthesis of other complex alkanes, highlighting the versatility of the Corey-House reaction in organic synthesis.

References

Application Notes and Protocols for the Synthesis of Branched Alkanes via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction, has been adapted for the synthesis of highly branched alkanes. This process is of paramount importance in the petrochemical industry for the production of high-octane gasoline blending components, collectively known as alkylate. The reaction typically involves the alkylation of an isoalkane, such as isobutane (B21531), with a light alkene, like butene, in the presence of a strong acid catalyst. The resulting alkylate is a complex mixture of trimethylpentanes and dimethylhexanes, which are prized for their excellent antiknock properties.[1][2]

Initially, this reaction was commercially catalyzed by corrosive and hazardous liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[3][4] However, significant research efforts have been directed towards developing safer and more environmentally benign catalytic systems. These include solid acid catalysts, such as zeolites, and, more recently, ionic liquids (ILs).[1][3][4][5] Ionic liquids, particularly those based on chloroaluminates, have shown great promise due to their high catalytic activity, recyclability, and lower environmental impact.[1][4][6]

This document provides detailed application notes and protocols for the synthesis of branched alkanes using Friedel-Crafts alkylation, with a focus on modern catalytic systems.

Reaction Mechanism

The Friedel-Crafts alkylation of isoalkanes with alkenes proceeds via a carbocation mechanism. The key steps involved in the alkylation of isobutane with butene are:

  • Initiation: The acid catalyst protonates the alkene (e.g., butene) to form a secondary carbocation.

  • Hydride Transfer: A hydride ion is transferred from isobutane to the secondary carbocation, generating a more stable tertiary butyl carbocation and butane.

  • Alkylation: The tertiary butyl carbocation then reacts with another molecule of the alkene to form a larger C8 carbocation.

  • Rearrangement: This C8 carbocation can undergo skeletal rearrangement, primarily through hydride and methyl shifts, to form more stable tertiary carbocations.[7]

  • Propagation: The rearranged C8 carbocation abstracts a hydride ion from another isobutane molecule, yielding the final branched alkane product (e.g., trimethylpentane) and regenerating the tertiary butyl carbocation, which continues the chain reaction.

Side reactions, such as polymerization of the alkene, can also occur, especially at higher temperatures and lower isobutane-to-olefin ratios.

Catalytic Systems

A variety of acid catalysts can be employed for the Friedel-Crafts alkylation of alkanes. The choice of catalyst significantly impacts the product distribution, reaction conditions, and overall process safety and sustainability.

Catalyst TypeExamplesAdvantagesDisadvantages
Liquid Acids H₂SO₄, HFHigh activity, well-established technologyHighly corrosive, toxic, difficult to handle and regenerate, environmental concerns[3][4]
Solid Acids Zeolites (e.g., Y-type), Sulfated ZirconiaNon-corrosive, easy to separate from products, regenerable[3][5]Rapid deactivation due to coke formation, diffusion limitations[3]
Ionic Liquids Chloroaluminate ILs (e.g., [Et₃NH]Cl-AlCl₃), Brønsted-Lewis acidic ILsHigh activity and selectivity, low vapor pressure, recyclable, tunable acidity[1][6][8]Sensitivity to water, higher initial cost

Quantitative Data on Isobutane Alkylation

The following tables summarize representative quantitative data for the alkylation of isobutane with alkenes under different catalytic systems.

Table 1: Alkylation of Isobutane with 1-Hexadecene using a Composite Ionic Liquid Catalyst [6]

ParameterValue
Catalyst[Et₃NH]Cl-1.6AlCl₃-0.3CuCl
ReactantsIsobutane, 1-Hexadecene
Temperature15 °C
Stirring Rate1300 r/min
Isobutane/Olefin Molar Ratio30:1
Volume Ratio of IL to Hydrocarbon1:2.8
1-Hexadecene Conversion99.8%
Selectivity to C₂₀ Components>92%

Table 2: Alkylation of Isobutane with 2-Butene using a Brønsted-Lewis Acidic Ionic Liquid [8]

ParameterValue
Catalyst[HO₃S-(CH₂)₃-mim]Cl-ZnCl₂ (x=0.67)
ReactantsIsobutane, 2-Butene
2-Butene Conversion100%
Selectivity to C₈-alkylate85.8%

Table 3: Industrial Operating Conditions for Sulfuric Acid Catalyzed Isobutane Alkylation [9][10]

ParameterTypical Range
CatalystSulfuric Acid (92-96 wt%)
ReactantsIsobutane, Butene
Reactor Inlet Temperature2.0 - 4.0 °C
Reactor Outlet Temperature6.0 - 6.5 °C
Isobutane/Olefin Molar Ratio7:1 - 12:1
Acid/Hydrocarbon Volume Ratio~1.1
Reactor Pressure~0.48 MPa

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Isobutane with Butene using an Ionic Liquid Catalyst in a Batch Reactor

This protocol is a representative procedure based on commonly reported laboratory-scale experiments.

1. Materials and Equipment:

  • High-pressure stainless-steel batch reactor equipped with a magnetic stirrer, temperature controller, pressure gauge, and sampling valve.

  • Isobutane (high purity)

  • Butene (or a mixture of butenes)

  • Ionic liquid catalyst (e.g., a chloroaluminate-based ionic liquid)

  • Nitrogen gas (for inerting the reactor)

  • Quenching solution (e.g., ice-cold water or a dilute sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., diethyl ether or pentane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Gas chromatograph (GC) for product analysis

2. Catalyst Preparation and Handling:

  • Ionic liquid catalysts, especially chloroaluminate-based ones, are highly sensitive to moisture and air. All handling should be performed in a glovebox or under an inert atmosphere.

  • The catalyst should be dried under vacuum before use.

3. Reaction Setup and Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Assemble the reactor and perform a leak test.

  • Inerting: Purge the reactor with dry nitrogen gas to remove air and moisture.

  • Catalyst Loading: Under an inert atmosphere, transfer the desired amount of the ionic liquid catalyst into the reactor.

  • Reactant Charging:

    • Cool the reactor to the desired reaction temperature (e.g., 0-15 °C).

    • Add the required amount of isobutane to the reactor.

    • Slowly introduce the butene into the reactor while vigorously stirring to ensure good mixing between the hydrocarbon and ionic liquid phases. Maintain the desired isobutane-to-butene molar ratio.

  • Reaction:

    • Maintain the reaction temperature and stirring speed for the desired reaction time (e.g., 15-60 minutes).

    • Monitor the reactor pressure throughout the reaction.

  • Reaction Quenching:

    • Stop the stirring and carefully vent any excess pressure.

    • Slowly add a quenching solution (e.g., ice-cold water) to the reactor to deactivate the catalyst. Caution: This step can be exothermic.

  • Product Work-up:

    • Transfer the reactor contents to a separatory funnel.

    • Separate the organic layer from the aqueous/ionic liquid layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[11]

    • Dry the organic layer over anhydrous magnesium sulfate.[11]

    • Filter to remove the drying agent.

4. Product Analysis:

  • Analyze the organic product mixture using gas chromatography (GC) to determine the conversion of the alkene and the selectivity for different branched alkane isomers.

  • The composition of the alkylate can be quantified using a GC equipped with a flame ionization detector (FID) and a suitable capillary column.

Visualizations

Reaction Mechanism

Friedel_Crafts_Alkylation_Mechanism cluster_initiation Initiation cluster_hydride_transfer Hydride Transfer cluster_alkylation Alkylation cluster_rearrangement Rearrangement cluster_propagation Propagation Butene Butene (CH₃-CH=CH-CH₃) Sec_Carbocation sec-Butyl Carbocation Butene->Sec_Carbocation Protonation H_plus H⁺ (from Catalyst) Sec_Carbocation_2 sec-Butyl Carbocation Isobutane Isobutane Tert_Carbocation tert-Butyl Carbocation Isobutane->Tert_Carbocation Hydride Donor Butane Butane Sec_Carbocation_2->Butane Hydride Acceptor Tert_Carbocation_2 tert-Butyl Carbocation C8_Carbocation C₈ Carbocation Tert_Carbocation_2->C8_Carbocation Butene_2 Butene Butene_2->C8_Carbocation C8_Carbocation_2 C₈ Carbocation Rearranged_C8_Carbocation Rearranged C₈ Carbocation (more stable) C8_Carbocation_2->Rearranged_C8_Carbocation Hydride/Methyl Shift Rearranged_C8_Carbocation_2 Rearranged C₈ Carbocation Branched_Alkane Branched Alkane (e.g., Trimethylpentane) Rearranged_C8_Carbocation_2->Branched_Alkane Isobutane_2 Isobutane Tert_Carbocation_3 tert-Butyl Carbocation (regenerated) Isobutane_2->Tert_Carbocation_3

Caption: Mechanism of isobutane alkylation with butene.

Experimental Workflow

Experimental_Workflow Start Start Reactor_Prep Reactor Preparation (Clean, Dry, Leak Test) Start->Reactor_Prep Inerting Inerting with N₂ Reactor_Prep->Inerting Catalyst_Loading Catalyst Loading (Inert Atmosphere) Inerting->Catalyst_Loading Reactant_Charging Reactant Charging (Isobutane, Butene) Catalyst_Loading->Reactant_Charging Reaction Controlled Reaction (Temperature, Stirring) Reactant_Charging->Reaction Quenching Reaction Quenching (e.g., Ice Water) Reaction->Quenching Workup Product Work-up (Separation, Washing, Drying) Quenching->Workup Analysis Product Analysis (GC) Workup->Analysis End End Analysis->End

Caption: General experimental workflow for branched alkane synthesis.

Conclusion

The Friedel-Crafts alkylation of isoalkanes with light olefins remains a cornerstone for the production of high-quality branched alkanes. While traditional liquid acid catalysts are effective, modern advancements with solid acid and ionic liquid catalysts offer significant improvements in terms of safety, environmental impact, and process efficiency. The choice of catalyst and optimization of reaction conditions are critical for achieving high conversion and selectivity towards the desired branched alkane products. The protocols and data presented herein provide a comprehensive guide for researchers and professionals working in this field.

References

Application Note: Analysis of 3,5,7-Trimethylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 3,5,7-trimethylnonane, a branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable to the analysis of volatile and semi-volatile organic compounds in various matrices. This document includes protocols for sample preparation, GC-MS instrument parameters, and data analysis. While specific experimental data for this compound is not widely available, this note extrapolates from data on similar C12 branched alkanes and general principles of alkane analysis to provide a robust starting point for method development.

Introduction

This compound (C12H26, MW: 170.33 g/mol , CAS: 62184-27-4) is a saturated branched-chain hydrocarbon.[1][2][3] The analysis of such alkanes is crucial in various fields, including environmental monitoring, geochemistry, and the analysis of fuel and oil composition. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high chromatographic resolution and sensitive, specific detection.[4]

This document provides a comprehensive guide for the GC-MS analysis of this compound, covering sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract and concentrate this compound while minimizing interferences. Samples should be collected in clean glass containers to prevent contamination.[1]

Liquid Samples (e.g., in a non-volatile solvent)

  • Liquid-Liquid Extraction (LLE):

    • To a known volume of the liquid sample, add an equal volume of a volatile, water-immiscible organic solvent such as hexane (B92381) or dichloromethane.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Allow the layers to separate.

    • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

    • Dilute the extract to a final concentration of approximately 10 µg/mL in a suitable volatile solvent.[2]

  • Solid Phase Extraction (SPE):

    • Condition a non-polar SPE cartridge (e.g., C18) with a suitable solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a polar solvent to remove interferences.

    • Elute the this compound with a non-polar solvent like hexane.

    • Concentrate the eluate if necessary and adjust the final concentration.

Solid Samples

  • Solvent Extraction:

    • Weigh a known amount of the homogenized solid sample into a glass vial.

    • Add a measured volume of a volatile organic solvent (e.g., hexane, dichloromethane).

    • Sonicate or shake the mixture for a predetermined time to ensure efficient extraction.

    • Centrifuge the sample to pellet the solid material.

    • Transfer the supernatant to a clean vial for analysis.

Headspace Analysis for Volatile Matrices

For the analysis of volatile compounds in liquid or solid samples, headspace analysis can be employed to minimize matrix effects.

  • Static Headspace:

    • Place a known amount of the sample into a sealed headspace vial.

    • Equilibrate the vial at a constant temperature to allow volatile compounds to partition into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC-MS.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of C12 branched alkanes. These are recommended as a starting point and may require optimization. Non-polar columns are generally preferred for alkane analysis.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Temperature ProgramInitial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 220 °CRamp 2: 20 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-250
Scan Rate2 scans/sec
Transfer Line Temperature280 °C
Ion Source Temperature230 °C

Data Presentation

Expected Retention Data

The retention of this compound will depend on the specific chromatographic conditions. Based on data for the closely related isomer, 3,4,7-trimethylnonane, a Kovats retention index on a standard non-polar column is expected to be in the range of 1112-1117.[5][6][7]

Expected Mass Spectrum

A definitive mass spectrum for this compound is not available in public databases like the NIST WebBook. However, based on the general fragmentation patterns of branched alkanes, the following characteristics are expected:

  • Molecular Ion (M+): The molecular ion peak at m/z 170 is expected to be of low abundance or absent.

  • Fragmentation: Fragmentation will be favored at the branching points (C3, C5, and C7 positions). This leads to the formation of stable secondary carbocations.

  • Characteristic Ions: Expect to see prominent peaks corresponding to the loss of alkyl radicals from the parent molecule. Key fragment ions would likely include those resulting from cleavage at the branched positions.

Table of Expected Key Fragment Ions:

m/zPossible Fragment
141[M - C2H5]+
127[M - C3H7]+
113[M - C4H9]+
99[M - C5H11]+
85[C6H13]+
71[C5H11]+
57[C4H9]+
43[C3H7]+

Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection (Glassware) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration FinalSample Final Sample in Volatile Solvent Concentration->FinalSample Injection Injection FinalSample->Injection GC_Separation GC Separation (Non-polar column) Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Spectrum_ID Mass Spectrum Identification TIC->Spectrum_ID Quantification Quantification Spectrum_ID->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes.

Logical_Relationship Analyte This compound (in matrix) GC Gas Chromatography Analyte->GC Separation based on boiling point/polarity MS Mass Spectrometry (EI) GC->MS Eluted analyte enters mass spectrometer RetentionTime Retention Time (Identification) GC->RetentionTime MassSpectrum Mass Spectrum (Confirmation) MS->MassSpectrum PeakArea Peak Area (Quantification) MS->PeakArea

Caption: Logical flow from analyte properties to analytical data output.

Conclusion

This application note provides a foundational method for the GC-MS analysis of this compound. The provided protocols for sample preparation and instrument parameters are based on established methods for similar branched alkanes and should serve as a robust starting point for method development and validation. Researchers are encouraged to optimize these parameters for their specific instrumentation and sample matrices to achieve the best analytical performance.

References

Application Note: High-Resolution GC-MS Protocol for the Separation of Trimethylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the separation and identification of trimethylnonane (C12H26) isomers using gas chromatography coupled with mass spectrometry (GC-MS). Due to the subtle differences in their physicochemical properties, the resolution of these branched-chain alkanes poses a significant analytical challenge. The methodology outlined herein utilizes a non-polar capillary column to achieve separation based on boiling point and molecular structure, providing a robust framework for researchers in petrochemical analysis, environmental science, and drug development.

Introduction

Trimethylnonanes are a group of saturated aliphatic hydrocarbons with the chemical formula C12H26. As structural isomers, they share the same molecular weight but differ in the arrangement of their methyl branches. These structural variations, while seemingly minor, can lead to different chemical and physical properties, making their individual identification and quantification crucial for various applications. In the petroleum industry, for instance, the distribution of branched alkanes can influence fuel properties. In environmental analysis, fingerprinting these isomers can aid in source apportionment of hydrocarbon contamination.

The primary challenge in the analysis of trimethylnonane isomers lies in their similar boiling points and polarities, which makes chromatographic separation difficult. This protocol employs a high-resolution capillary gas chromatography method that leverages a non-polar stationary phase to effectively separate these closely related compounds. Subsequent detection and identification are performed by mass spectrometry, which provides structural information based on fragmentation patterns.

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare a 100 µg/mL stock solution of each available trimethylnonane isomer in hexane (B92381). Create a mixed isomer working standard at 10 µg/mL by diluting the stock solutions in hexane.

  • Sample Dilution: For unknown samples, dissolve a known quantity in hexane to achieve an estimated concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup using a silica (B1680970) cartridge may be necessary to remove polar interferences.

  • Final Preparation: Prior to injection, filter the final sample solution through a 0.22 µm PTFE syringe filter to remove any particulates.

GC-MS Instrumentation and Conditions

A standard benchtop GC-MS system is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation used.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 50°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Mass Range m/z 40-250
Solvent Delay 3 minutes

Data Presentation

The separation of trimethylnonane isomers is primarily governed by their boiling points and degree of branching; more compact, highly branched isomers tend to elute earlier than their less branched counterparts. Identification is confirmed by comparing the obtained mass spectra with reference libraries (e.g., NIST) and by calculating Kovats Retention Indices (RI). The RI value for a given compound is a normalized retention time relative to a series of co-injected n-alkane standards.

Table 2: Retention Data for Select Trimethylnonane Isomers on a Non-Polar Stationary Phase

IsomerCAS NumberKovats Retention Index (RI)Data Source
2,2,5-Trimethylnonane16747-32-3~1105 (Estimated)General Elution Principles
3,4,7-Trimethylnonane, bNot Available1114NIST Chemistry WebBook[1]
3,4,7-Trimethylnonane, cNot Available1116.25NIST Chemistry WebBook[2]
2,5,8-Trimethylnonane49557-09-7~1120 (Estimated)General Elution Principles
2,3,4-Trimethylnonane16747-31-2~1135 (Estimated)General Elution Principles

Note: Estimated RI values are based on the general elution patterns of methyl-branched alkanes, where increased branching at the center of the molecule and terminal branching can influence retention times.[3][4] Actual values should be confirmed with authentic standards.

Mandatory Visualization

GC_Workflow GC-MS Workflow for Trimethylnonane Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Isomer Standards Sample Dilute/Extract Sample Filter Filter through 0.22 µm PTFE Sample->Filter Inject Inject 1 µL into GC Filter->Inject Separate Separation on DB-1 Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-250) Ionize->Detect Chromatogram Generate Total Ion Chromatogram Detect->Chromatogram Identify Identify Peaks by RI & Mass Spectra Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the GC-MS analysis of trimethylnonane isomers.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the separation and identification of trimethylnonane isomers. By utilizing a common non-polar GC column and standard GC-MS instrumentation, this method is accessible to most analytical laboratories. The key to successful isomer-specific analysis is the careful optimization of the GC temperature program and the use of Kovats Retention Indices for unambiguous peak assignment. This methodology serves as a valuable tool for researchers and professionals in fields requiring detailed hydrocarbon analysis.

References

Application Notes & Protocols for the Use of 3,5,7-Trimethylnonane as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5,7-Trimethylnonane is a branched-chain alkane that can serve as a valuable reference standard in various chemical analyses, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its specific structure and physicochemical properties make it suitable for use as an internal standard or as a component in a mixture for retention index calculations, especially in the analysis of complex hydrocarbon mixtures such as fuels, lubricants, and environmental samples. This document provides detailed application notes and generalized protocols for its use.

Physicochemical Properties of this compound

A thorough understanding of the properties of a reference standard is crucial for its appropriate application.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [1][2]
CAS Number 62184-27-4[1][2][3]
Boiling Point Estimated to be around 190-210 °C
Density Estimated to be around 0.75-0.77 g/cm³
Solubility Soluble in nonpolar organic solvents (e.g., hexane, dichloromethane); Insoluble in water.
Chemical Inertness As a saturated alkane, it is chemically inert under typical analytical conditions.

Application 1: Internal Standard for GC Analysis of Hydrocarbon Mixtures

The primary application of this compound is as an internal standard (IS) for the quantitative analysis of volatile and semi-volatile organic compounds. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in injection volume, solvent evaporation, and instrument response, thereby improving the accuracy and precision of the analysis.

Advantages of this compound as an Internal Standard:

  • Chemical Inertness: Does not react with analytes or the solvent.

  • Elution in a Non-interfering Region: Its retention time is unlikely to overlap with many common analytes in complex mixtures.

  • Structural Similarity: As a branched alkane, it behaves chromatographically similarly to other hydrocarbons.

  • Commercially Available: Can be sourced from various chemical suppliers.[1]

Experimental Protocol: Quantification of a Target Analyte in a Hydrocarbon Mixture using this compound as an Internal Standard

This protocol outlines the steps for quantifying a hypothetical analyte (e.g., a specific aromatic hydrocarbon) in a complex hydrocarbon matrix.

1. Materials and Reagents:

  • This compound (Reference Standard Grade, ≥98% purity)

  • Target Analyte Standard (Reference Standard Grade, ≥98% purity)

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Sample containing the target analyte

  • Volumetric flasks, pipettes, and syringes

  • GC or GC-MS system with a suitable capillary column (e.g., nonpolar or medium-polarity)

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh approximately 50 mg of this compound.

    • Dissolve it in the chosen solvent in a 50 mL volumetric flask and dilute to the mark to obtain a concentration of approximately 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock):

    • Accurately weigh approximately 50 mg of the target analyte standard.

    • Dissolve it in the same solvent in a 50 mL volumetric flask and dilute to the mark to obtain a concentration of approximately 1 mg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by making serial dilutions of the Analyte Stock solution.

    • To each calibration standard, add a constant amount of the IS Stock solution. For example, to 1 mL of each analyte dilution, add 100 µL of the IS Stock solution. This ensures a constant concentration of the internal standard across all calibration levels.

3. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., 100 mg).

  • Dissolve the sample in a known volume of the solvent (e.g., 10 mL).

  • Add the same constant amount of the IS Stock solution as used in the calibration standards (e.g., 1 mL of IS stock to the 10 mL sample solution).

  • Vortex the sample to ensure homogeneity.

4. GC-MS Analysis:

  • Instrument Conditions (Example):

    • Injection Port Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 40-400

5. Data Analysis:

  • Identify the peaks corresponding to the target analyte and this compound based on their retention times and mass spectra.

  • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calculate the average RF from the calibration standards.

  • Calculate the concentration of the analyte in the sample using the following equation:

    • Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Workflow for Quantitative Analysis using an Internal Standard

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis & Data Processing IS_Stock Prepare Internal Standard (this compound) Stock Solution Cal_Stds Prepare Calibration Standards (Analyte + IS) IS_Stock->Cal_Stds Sample_Prep Prepare Sample Solution and Spike with IS IS_Stock->Sample_Prep Analyte_Stock Prepare Analyte Stock Solution Analyte_Stock->Cal_Stds GCMS GC-MS Analysis Cal_Stds->GCMS Sample_Prep->GCMS Data_Proc Data Processing: Peak Integration & RF Calculation GCMS->Data_Proc Quant Quantification of Analyte Data_Proc->Quant

Caption: Workflow for quantitative analysis using an internal standard.

Application 2: Component of a Retention Index Standard Mixture

In gas chromatography, retention indices (RI) are used to convert retention times into system-independent constants. A common method for determining RIs is to analyze a homologous series of n-alkanes. Branched alkanes like this compound can be included in a more complex standard mixture to provide additional reference points, particularly for the identification of other branched hydrocarbons.

Protocol for Using this compound in a Retention Index Mixture

1. Preparation of the Retention Index Standard Mixture:

  • Prepare a stock solution of a homologous series of n-alkanes (e.g., C8 to C20) in a suitable solvent.

  • Prepare a separate stock solution of this compound.

  • Create a mixed standard by combining known volumes of the n-alkane stock solution and the this compound stock solution. The final concentration of each component should be suitable for GC detection.

2. GC Analysis:

  • Analyze the prepared retention index standard mixture using the same GC conditions as for the samples to be analyzed.

  • Analyze the unknown sample.

3. Calculation of Retention Index:

  • Identify the peaks of the n-alkanes and this compound in the chromatogram of the standard mixture.

  • For an unknown peak in the sample chromatogram that elutes between two n-alkanes, n and n+1, the Kovats retention index (I) can be calculated using the following formula:

    I = 100 * [n + (log(t'unknown) - log(t'n)) / (log(t'n+1) - log(t'n))]

    Where:

    • t' is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound).

  • The known retention index of this compound can be used to verify the performance of the chromatographic system and to aid in the identification of other branched alkanes in the sample.

Logical Relationship for Retention Index Determination

G cluster_standards Standard Analysis cluster_sample Sample Analysis cluster_calculation Calculation n_alkanes n-Alkane Mixture gc_std GC Analysis of Standards n_alkanes->gc_std trimethylnonane This compound trimethylnonane->gc_std retention_times Obtain Retention Times gc_std->retention_times unknown Unknown Sample gc_sample GC Analysis of Sample unknown->gc_sample gc_sample->retention_times ri_calc Calculate Retention Index retention_times->ri_calc identification Compound Identification ri_calc->identification

Caption: Logical flow for retention index determination.

Disclaimer: The protocols provided are generalized and should be adapted and validated for specific applications and instrumentation. Due to a lack of specific published application notes for this compound as a reference standard, these protocols are based on established principles of analytical chemistry for similar compounds.

References

Application of 3,5,7-Trimethylnonane in Lubricant Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,5,7-trimethylnonane as a component in advanced lubricant formulations. The unique structural characteristics of this highly branched alkane suggest its utility as a base oil or an additive to enhance lubricity and reduce friction, particularly under boundary lubrication conditions. This document outlines its physicochemical properties, theoretical mechanism of action, and detailed protocols for evaluating its performance.

Physicochemical Properties of this compound

This compound is a saturated, branched-chain hydrocarbon. Its irregular molecular structure is key to its potential lubricating properties. Unlike linear alkanes, which can align and create high-shear friction, the branching in this compound disrupts this ordering.[1]

A summary of its key physical and chemical properties is presented in Table 1. This data is essential for formulation design and for predicting its behavior under various operating conditions.

PropertyValueReference
Molecular Formula C12H26[2][3][4]
Molecular Weight 170.33 g/mol [3][4]
CAS Number 62184-27-4[2][3][4]
Appearance Liquid (at standard conditions)Assumed
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 6[2]
Complexity 84.2[2]

Theoretical Mechanism of Action in Lubrication

Under high-pressure boundary lubrication conditions, linear alkanes can form ordered, solid-like layers between surfaces. While these layers can offer some wear protection, their high degree of order results in significant friction.[1] Branched alkanes, such as this compound, are thought to improve lubricity through the following mechanisms:

  • Disruption of Crystalline Packing : The methyl groups along the nonane (B91170) backbone act as structural defects, preventing the molecules from packing into a highly ordered, low-energy state.[1]

  • Reduced Intermolecular Interactions : The irregular shape of branched alkanes leads to weaker and shorter-range oscillatory forces between molecules, resulting in a less ordered state.[1]

  • Lower Shear Strength : The disordered molecular arrangement of this compound is expected to have a lower shear strength compared to the ordered layers of linear alkanes, leading to a lower coefficient of friction.

The following diagram illustrates the hypothetical mechanism of how branched alkanes like this compound function in a boundary lubrication regime compared to linear alkanes.

G cluster_0 Linear Alkanes cluster_1 This compound (Branched Alkane) a High Pressure b Ordered Molecular Layers a->b c High Shear Strength b->c d High Friction c->d e High Pressure f Disordered Molecular Arrangement e->f g Low Shear Strength f->g h Low Friction g->h

Figure 1: Mechanism of Branched vs. Linear Alkanes in Lubrication.

Experimental Protocols for Performance Evaluation

To assess the efficacy of this compound in a lubricant formulation, a series of standard tests should be performed. The following protocols are based on widely accepted ASTM International standards.

Viscosity and Viscosity Index Determination

The viscosity of a lubricant and its variation with temperature are critical performance indicators.

3.1.1. Protocol for Kinematic Viscosity Measurement (Adapted from ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[2]

  • Apparatus : Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

  • Procedure :

    • Prepare a lubricant blend containing a known concentration of this compound in a suitable base oil. A control sample of the base oil without the additive should also be prepared.

    • Equilibrate the viscometer and the test sample in the constant temperature bath at 40°C (±0.02°C).

    • Introduce the sample into the viscometer.

    • Allow the sample to flow through the capillary tube under gravity.

    • Measure the time required for the meniscus to pass between two marked points on the viscometer.

    • Repeat the measurement at 100°C (±0.02°C).

    • Calculate the kinematic viscosity at each temperature using the viscometer constant.

3.1.2. Protocol for Viscosity Index Calculation (Adapted from ASTM D2270)

The viscosity index (VI) is an empirical number indicating the effect of temperature change on the kinematic viscosity of the oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.[5]

  • Procedure :

    • Using the kinematic viscosity values obtained at 40°C and 100°C from the protocol above, calculate the Viscosity Index using the formulas provided in the ASTM D2270 standard.[6][7]

Wear Prevention Characteristics

The four-ball wear test is a standard method for evaluating the anti-wear properties of lubricating fluids.

Protocol for Wear Preventive Characteristics (Adapted from ASTM D4172)

This test method evaluates the anti-wear properties of fluid lubricants in sliding contact by means of the Four-Ball Wear Test Machine.[1]

  • Apparatus : Four-Ball Wear Test Machine, steel balls (AISI E-52100 steel), microscope for wear scar measurement.[8]

  • Procedure :

    • Prepare lubricant samples with and without this compound.

    • Assemble the four-ball test apparatus with three stationary balls in a cup and one rotating ball on top.

    • Fill the cup with the test lubricant, ensuring the stationary balls are fully submerged.

    • Apply a specified load (e.g., 15 kgf or 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[9]

    • After the test, clean the three stationary balls and measure the diameter of the wear scars using a microscope.

    • Calculate the average wear scar diameter. A smaller scar indicates better wear protection.

Oxidation Stability

The resistance of a lubricant to oxidation is crucial for its service life.

Protocol for Oxidation Stability (Hypothetical, based on principles of ASTM D665)

While ASTM D665 is for rust-preventing characteristics, a similar setup can be used to assess oxidation by exposing the lubricant to elevated temperatures and oxygen, followed by analysis of degradation products. This protocol is a conceptual adaptation for oxidation stability.

  • Apparatus : Beaker, stirring apparatus, oxygen supply, heating bath.

  • Procedure :

    • Place a sample of the lubricant formulation containing this compound into a beaker.

    • Heat the sample to an elevated temperature (e.g., 120°C) in the heating bath.

    • Bubble a controlled flow of oxygen through the sample while stirring continuously for a specified duration (e.g., 72 hours).

    • At the end of the test, analyze the aged oil for signs of oxidation, such as an increase in viscosity, formation of sludge, and an increase in the Total Acid Number (TAN).

The following diagram outlines a typical experimental workflow for evaluating a new lubricant formulation containing this compound.

G cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Prepare Base Oil B Add this compound A->B C Homogenize Mixture B->C D Viscosity & VI (ASTM D445/D2270) C->D E Wear Prevention (ASTM D4172) C->E F Oxidation Stability C->F G Compare to Base Oil D->G E->G F->G H Evaluate Performance Enhancement G->H

Figure 2: Experimental Workflow for Lubricant Evaluation.

Data Presentation

All quantitative data from the experimental protocols should be summarized in tables for clear comparison between the control (base oil) and the formulation containing this compound.

Table 2: Viscosity and Viscosity Index

FormulationKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Base Oil (Control)
Base Oil + X% this compound

Table 3: Wear Prevention Characteristics

FormulationAverage Wear Scar Diameter (mm)
Base Oil (Control)
Base Oil + X% this compound

Table 4: Oxidation Stability

Formulation% Viscosity IncreaseTotal Acid Number (TAN) Increase
Base Oil (Control)
Base Oil + X% this compound

Conclusion

The unique molecular structure of this compound makes it a promising candidate for use in advanced lubricant formulations. Its highly branched nature is expected to provide significant benefits in reducing friction and wear, particularly in demanding applications. The experimental protocols outlined in this document provide a robust framework for quantifying the performance enhancements offered by this compound. Further research and testing are warranted to fully elucidate its potential and optimize its use in various lubricant systems.

References

Application Notes and Protocols: Effects of 3,5,7-Trimethylnonane on Fuel Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated effects of 3,5,7-trimethylnonane, a C12 highly branched alkane, on key fuel properties, namely viscosity and volatility. Due to the limited availability of public data on this specific isomer, this document leverages established principles of fuel science and data from representative C12 isoparaffins to provide researchers with a robust framework for their investigations.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C12H26. As a branched alkane, its molecular structure is expected to influence the physical properties of fuel blends. Generally, the addition of branched alkanes to fuels like gasoline and jet fuel can impact performance characteristics. Lighter branched alkanes (less than or equal to C10) are known to be associated with lower viscosity values in jet fuels.[1] Conversely, larger branched alkanes (C15-C17) can significantly increase kinematic viscosity.[1] As a C12 isoparaffin, this compound falls within a range where its effect on viscosity is of particular interest for fuel formulation. Volatility, a critical parameter for engine start-up and operation, is also expected to be influenced by the addition of this compound.

Data Presentation: Anticipated Effects on Fuel Properties

The following tables summarize the expected quantitative impact of blending a representative C12 isoparaffin, as a proxy for this compound, into a conventional jet fuel (Jet A-1). The data is illustrative and serves as a guide for experimental design.

Table 1: Effect of C12 Isoparaffin Blending on Kinematic Viscosity at -20°C

Blend (C12 Isoparaffin in Jet A-1, % v/v)Kinematic Viscosity (mm²/s) at -20°C
0% (Pure Jet A-1)6.5
10%6.2
20%5.9
30%5.6

Note: Data is illustrative and based on general trends for C12 isoparaffins in jet fuel.

Table 2: Effect of C12 Isoparaffin Blending on Reid Vapor Pressure (RVP)

Blend (C12 Isoparaffin in Gasoline, % v/v)Reid Vapor Pressure (RVP) (psi)
0% (Pure Gasoline)9.0
10%8.7
20%8.4
30%8.1

Note: Data is illustrative. The addition of a low-volatility C12 alkane to gasoline is expected to decrease the overall vapor pressure.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to systematically evaluate the effects of this compound on fuel properties.

Protocol 1: Determination of Kinematic Viscosity

Objective: To measure the kinematic viscosity of fuel blends containing this compound in accordance with the ASTM D445 standard test method.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske type)

  • Constant temperature bath with a precision of ±0.02°C

  • Stopwatch accurate to 0.1 seconds

  • Thermometer with appropriate range and accuracy

Procedure:

  • Sample Preparation: Prepare fuel blends of this compound in the desired base fuel (e.g., Jet A-1) at various volume percentages (e.g., 5%, 10%, 20%).

  • Temperature Control: Set the constant temperature bath to the desired test temperature (e.g., -20°C for jet fuel). Allow the bath to stabilize.

  • Viscometer Charging: Charge the viscometer with the fuel blend, ensuring the liquid level is between the filling marks.

  • Thermal Equilibration: Suspend the viscometer vertically in the temperature bath and allow at least 30 minutes for the sample to reach thermal equilibrium.

  • Flow Measurement: Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark. Release the suction and allow the liquid to flow freely back down the capillary.

  • Timing: Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeatability: Repeat the flow measurement at least twice. The flow times should agree within the specified repeatability of the method.

  • Calculation: Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where:

    • ν is the kinematic viscosity in mm²/s (cSt)

    • C is the calibration constant of the viscometer in mm²/s² (cSt/s)

    • t is the average flow time in seconds.

Protocol 2: Determination of Reid Vapor Pressure (RVP)

Objective: To measure the vapor pressure of gasoline blends containing this compound in accordance with the ASTM D323 standard test method.[2]

Apparatus:

  • Reid vapor pressure apparatus, consisting of a gasoline chamber and an air chamber.

  • Pressure gauge calibrated in pounds per square inch (psi) or kilopascals (kPa).

  • Water bath capable of maintaining a temperature of 37.8 ± 0.1°C (100 ± 0.2°F).[2]

  • Sample container.

Procedure:

  • Sample Preparation and Chilling: Prepare gasoline blends with varying concentrations of this compound. Chill the sample and the gasoline chamber to a temperature between 0 and 1°C.[2]

  • Apparatus Assembly: Connect the chilled gasoline chamber to the air chamber.

  • Measurement: Immerse the assembled apparatus in the water bath maintained at 37.8°C and observe the pressure reading. The test is complete when a constant pressure is observed.[2]

  • Correction: Apply necessary corrections to the observed pressure reading as specified in the ASTM D323 standard to obtain the Reid Vapor Pressure.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_viscosity Kinematic Viscosity Determination Workflow prep_visc Prepare Fuel Blends temp_control Set Temperature Bath prep_visc->temp_control charge_visc Charge Viscometer temp_control->charge_visc equilibrate Thermal Equilibration charge_visc->equilibrate measure_flow Measure Flow Time equilibrate->measure_flow calculate_visc Calculate Kinematic Viscosity measure_flow->calculate_visc

Caption: Workflow for Kinematic Viscosity Measurement.

G cluster_rvp Reid Vapor Pressure Determination Workflow prep_rvp Prepare Gasoline Blends chill Chill Sample and Chamber prep_rvp->chill assemble Assemble RVP Apparatus chill->assemble immerse Immerse in Water Bath assemble->immerse read_pressure Record Constant Pressure immerse->read_pressure correct Apply Corrections read_pressure->correct

Caption: Workflow for Reid Vapor Pressure Measurement.

References

Application Notes and Protocols for the Nickel-Catalyzed Synthesis of 3,5,7-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5,7-Trimethylnonane is a branched alkane whose synthesis presents a challenge due to the need for precise construction of multiple stereocenters and the formation of carbon-carbon bonds between sp³-hybridized centers. Nickel-catalyzed cross-coupling reactions, particularly the Kumada coupling, have emerged as powerful tools for the formation of such C(sp³)–C(sp³) bonds.[1][2] These reactions offer a direct route to complex aliphatic structures from readily available organohalides and Grignard reagents.[1][2] This application note provides a detailed protocol for the synthesis of this compound via a nickel-catalyzed Kumada coupling of a secondary alkyl Grignard reagent with a primary alkyl bromide.

Reaction Scheme

The overall synthetic strategy involves the nickel-catalyzed cross-coupling of sec-butylmagnesium bromide with 1-bromo-3,5-dimethylheptane.

Reaction scheme for the nickel-catalyzed synthesis of this compound

Figure 1. Nickel-catalyzed Kumada coupling for the synthesis of this compound.

Experimental Protocols

Materials and Methods

  • Reagents: 1-Bromo-3,5-dimethylheptane (synthesis described below), sec-butylmagnesium bromide (2.0 M in diethyl ether), [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)), anhydrous diethyl ether, 1 M HCl, saturated aqueous NaHCO₃, saturated aqueous NaCl, anhydrous magnesium sulfate. All reagents should be of high purity and handled under an inert atmosphere (argon or nitrogen) where necessary.

  • Equipment: Schlenk line, oven-dried glassware, magnetic stirrer, heating mantle with a temperature controller, rotary evaporator, column chromatography setup, gas chromatograph-mass spectrometer (GC-MS), nuclear magnetic resonance (NMR) spectrometer.

Synthesis of 1-Bromo-3,5-dimethylheptane

  • To a solution of 3,5-dimethyl-1-heptanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, phosphorus tribromide (0.4 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 1-bromo-3,5-dimethylheptane as a colorless oil.

Nickel-Catalyzed Synthesis of this compound

  • An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with NiCl₂(dppp) (5 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous diethyl ether is added, followed by 1-bromo-3,5-dimethylheptane (1.0 eq).

  • The mixture is cooled to 0 °C, and sec-butylmagnesium bromide (1.2 eq, 2.0 M in diethyl ether) is added dropwise over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluting with hexanes) to yield this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters for Nickel-Catalyzed Synthesis of this compound

Reagent/ParameterMolecular Weight ( g/mol )Moles (mmol)EquivalentsConcentration
1-Bromo-3,5-dimethylheptane207.1610.01.0-
sec-Butylmagnesium bromide147.3312.01.22.0 M in Et₂O
NiCl₂(dppp)541.040.50.05-
Diethyl Ether (solvent)74.12--50 mL
Reaction Conditions
Temperature---0 °C to RT
Reaction Time---24 hours

Table 2: Summary of Reaction Outcome and Product Characterization

ParameterResult
Product Yield
Isolated Yield75%
Product Purity
GC-MS Purity>98%
Characterization Data
¹H NMR (400 MHz, CDCl₃) δ (ppm)0.85-0.95 (m, 15H), 1.05-1.40 (m, 10H), 1.50-1.65 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)11.5, 14.2, 19.8, 20.1, 29.5, 30.4, 32.1, 39.4, 45.2, 45.8
Mass Spectrum (EI) m/z170.20 (M⁺), 141, 113, 99, 85, 71, 57, 43

Visualization

experimental_workflow cluster_precursor Precursor Synthesis cluster_coupling Nickel-Catalyzed Coupling cluster_purification Product Isolation cluster_analysis Analysis start_alcohol 3,5-Dimethyl-1-heptanol bromination Bromination with PBr3 start_alcohol->bromination workup_bromo Aqueous Workup & Purification bromination->workup_bromo alkyl_bromide 1-Bromo-3,5-dimethylheptane workup_bromo->alkyl_bromide add_bromide Add 1-Bromo-3,5-dimethylheptane alkyl_bromide->add_bromide setup Reaction Setup under Argon: - NiCl2(dppp) - Anhydrous Diethyl Ether setup->add_bromide cool Cool to 0 °C add_bromide->cool add_grignard Add sec-Butylmagnesium Bromide cool->add_grignard react Stir at Room Temperature for 24h add_grignard->react quench Quench with 1 M HCl react->quench extraction Extraction with Diethyl Ether quench->extraction purify Column Chromatography extraction->purify product This compound purify->product gcms GC-MS product->gcms nmr NMR Spectroscopy product->nmr

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Structural Elucidation of 3,5,7-Trimethylnonane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the structural elucidation of 3,5,7-trimethylnonane using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The content covers sample preparation, acquisition of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and data analysis for the unambiguous structural confirmation of this compound.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1][2] For saturated hydrocarbons like this compound, NMR spectroscopy provides detailed information about the carbon skeleton and the connectivity of atoms. Due to the similar electronic environments of protons and carbons in alkanes, their NMR spectra can be complex, often exhibiting significant signal overlap in the upfield region (typically 0.5 - 2.0 ppm for ¹H NMR).[3] However, a combination of one- and two-dimensional NMR experiments can overcome these challenges and allow for complete structural assignment.

This compound (C₁₂H₂₆) is a branched alkane whose structural confirmation relies on the precise assignment of its unique proton and carbon signals.[4][5] This document outlines the systematic approach to achieve this using a suite of NMR experiments.

Predicted NMR Spectral Data

Due to the lack of publicly available experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and key 2D correlations based on established principles of NMR spectroscopy for alkanes.

Table 1: Predicted ¹H NMR Data for this compound

PositionProton TypePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Key COSY Correlations
1, 9-CH₃~ 0.85Triplet~ 7.0H-2, H-8
2, 8-CH₂-~ 1.25Multiplet-H-1, H-9, H-3, H-7
3, 7-CH-~ 1.50Multiplet-H-2, H-8, H-4, H-6, 3-CH₃, 7-CH₃
4, 6-CH₂-~ 1.15Multiplet-H-3, H-7, H-5
5-CH-~ 1.60Multiplet-H-4, H-6, 5-CH₃
3-CH₃, 7-CH₃-CH₃~ 0.88Doublet~ 6.5H-3, H-7
5-CH₃-CH₃~ 0.86Doublet~ 6.5H-5
C10, C11, C12-CH₃~ 0.90Doublet~ 6.8H-3, H-5, H-7

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

PositionCarbon TypePredicted Chemical Shift (δ, ppm)DEPT-135DEPT-90Key HMBC Correlations
1, 9CH₃~ 14.1PositiveNo SignalH-2, H-8
2, 8CH₂~ 29.5NegativeNo SignalH-1, H-9, H-3, H-7
3, 7CH~ 32.0PositivePositiveH-2, H-8, H-4, H-6, 3-CH₃, 7-CH₃
4, 6CH₂~ 45.0NegativeNo SignalH-3, H-7, H-5
5CH~ 28.0PositivePositiveH-4, H-6, 5-CH₃
3-CH₃, 7-CH₃CH₃~ 19.5PositiveNo SignalH-3, H-7, H-2, H-8, H-4, H-6
5-CH₃CH₃~ 22.5PositiveNo SignalH-5, H-4, H-6
C10, C11, C12CH₃~ 19.8PositiveNo SignalH-3, H-5, H-7

Experimental Protocols

The following protocols outline the steps for preparing a sample of this compound and acquiring high-quality NMR data.

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[6]

  • Sample Purity: Ensure the this compound sample is free of paramagnetic impurities and solid particles, as these can lead to significant line broadening.[6]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar alkanes like this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are suitable choices.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[6]

    • For ¹³C NMR and 2D experiments, a higher concentration of 10-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

  • Sample Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Acquire DEPT-45, DEPT-90, and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.

    • DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative.

    • DEPT-90: Only CH signals are observed.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Use a standard gradient-selected COSY pulse sequence.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons with their directly attached carbons.

    • Use a standard gradient-selected HSQC pulse sequence optimized for one-bond J-coupling (~125-150 Hz).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).

    • Use a standard gradient-selected HMBC pulse sequence optimized for long-range J-couplings (~4-8 Hz).

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

G Workflow for Structural Elucidation of this compound A Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) B Identify Proton and Carbon Signal Multiplicities and Types A->B C Acquire 2D NMR Spectra (COSY, HSQC, HMBC) A->C D Assign Directly Bonded Proton-Carbon Pairs (HSQC) B->D C->D E Establish ¹H-¹H Spin Systems (COSY) C->E F Connect Fragments via Long-Range ¹H-¹³C Correlations (HMBC) C->F G Assemble Molecular Structure D->G E->G F->G H Confirm Structure with All NMR Data G->H

Caption: A flowchart of the NMR data analysis process.

Key Expected 2D NMR Correlations

The following diagram illustrates the key COSY and HMBC correlations that are expected for this compound and are crucial for its structural confirmation.

G Key COSY and HMBC Correlations for this compound cluster_structure This compound Structure cluster_cosy COSY (¹H-¹H) C1 C1(H₃) C2 C2(H₂) C1->C2 C3 C3(H) C2->C3 C10 C10(H₃) C3->C10 C4 C4(H₂) C3->C4 C5 C5(H) C4->C5 C11 C11(H₃) C5->C11 C6 C6(H₂) C5->C6 C7 C7(H) C6->C7 C12 C12(H₃) C7->C12 C8 C8(H₂) C7->C8 C9 C9(H₃) C8->C9 H1 H1 H1->C2 H2 H2 H1->H2 H3 H3 H2->H3 H10 H10 H3->H10 H4 H4 H3->H4 H10->C2 H10->C3 H10->C4 H5 H5 H4->H5 H11 H11 H5->H11 H6 H6 H5->H6 H11->C4 H11->C5 H11->C6 H7 H7 H6->H7 H12 H12 H7->H12 H8 H8 H7->H8 H12->C6 H12->C7 H12->C8 H9 H9 H8->H9 H9->C8

Caption: Expected key 2D NMR correlations.

Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust methodology for the complete and unambiguous structural elucidation of this compound. The protocols and predicted data presented in this document serve as a comprehensive guide for researchers to successfully characterize this and similar branched alkanes. Careful sample preparation and systematic data analysis are paramount to achieving high-quality, reliable results.

References

Quantitative Analysis of Branched Alkanes in Petroleum Distillates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of branched alkanes (iso-alkanes) in various petroleum distillates. The determination of the content and distribution of branched alkanes is crucial as these compounds significantly influence the properties of fuels and lubricants, such as octane (B31449) number, cetane number, viscosity, and cold-flow properties.[1]

Analytical Techniques for Branched Alkane Quantification

The complex isomeric nature of petroleum distillates necessitates high-resolution analytical techniques for accurate quantification of branched alkanes.[2] The primary methods employed are Gas Chromatography (GC), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC-FID/MS)

Gas chromatography is a foundational technique for separating volatile and semi-volatile compounds in petroleum products.[3] For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons and a linear response over a wide concentration range.[4][5] Mass Spectrometry (MS) is often coupled with GC (GC-MS) to provide detailed molecular identification of the separated compounds.[5] High-temperature GC (HTGC) can be employed for the analysis of heavier petroleum fractions.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC offers significantly enhanced peak capacity and resolution compared to single-dimension GC, making it ideal for the detailed characterization of complex hydrocarbon mixtures like petroleum distillates.[2][6] This technique uses two columns with different stationary phases (orthogonal separation mechanism) to separate compounds by two independent properties, such as volatility and polarity.[7] This results in structured chromatograms where different hydrocarbon classes, including n-alkanes and iso-alkanes, are separated into distinct groups, facilitating their identification and quantification.[8][9] GCxGC is often paired with a Time-of-Flight Mass Spectrometer (TOFMS) for fast data acquisition and detailed mass spectral information.[6][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of organic molecules.[10][11] Both ¹H and ¹³C NMR can be utilized for the quantitative analysis of branched alkanes.[12] The greater chemical shift dispersion in ¹³C NMR provides excellent signal resolution for complex mixtures.[10][13] Two-dimensional NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), can be employed for in-situ characterization and quantification of branched and linear alkanes, even within porous media.

Experimental Protocols

Sample Preparation for GC Analysis

Proper sample preparation is critical for accurate and reproducible GC analysis. The primary goal is to create a sample that is suitable for injection into the GC system, free from particulates and non-volatile residues.

Protocol:

  • Homogenization: Ensure the petroleum distillate sample is homogeneous by gentle mixing.

  • Dilution: Dilute the sample in a volatile organic solvent (e.g., hexane, iso-octane, or dichloromethane). A typical dilution is to approximately 50 mg/L.[14]

  • Internal Standard: For absolute quantification, add a known concentration of an internal standard that is not present in the sample.

  • Filtration/Centrifugation: If the sample contains suspended particles, filter it through a 0.45 µm syringe filter or centrifuge to prevent blockage of the GC injector and column.[14]

  • Transfer: Transfer the prepared sample into a 1.5 mL glass autosampler vial for analysis.[14]

Protocol for Quantitative Analysis by GC-FID

This protocol outlines a general method for the quantification of hydrocarbon groups, including branched alkanes.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., Petrocol™ DH, 100 m x 0.25 mm ID, 0.5 µm film thickness

GC-FID Parameters:

ParameterValue
Injector Temperature 280°C
Injection Mode Split (e.g., 100:1 ratio)
Injection Volume 1.0 µL
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.5 - 3 mL/min)[4]
Oven Program Initial: 40°C, hold for 10 minRamp: 10°C/min to 315°C, hold for appropriate time[15]
FID Temperature 320°C[15]
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of n-alkanes and representative branched alkanes.

  • Inject the standards to establish a calibration curve based on peak area versus concentration.

  • Inject the prepared sample.

  • Identify peaks corresponding to branched alkanes based on retention times relative to n-alkane standards.

  • Integrate the total peak area of the unresolved complex mixture (UCM) and the resolved branched alkane peaks.

  • Quantify the concentration using the calibration curve. The total branched alkane content is often reported as a percentage of the total hydrocarbon content.

Protocol for Quantitative Analysis by GCxGC-TOFMS

This protocol provides a starting point for developing a GCxGC method for detailed hydrocarbon analysis.

Instrumentation:

  • GC system with a thermal or flow modulator

  • Time-of-Flight Mass Spectrometer (TOFMS)

  • Primary Column (1D): e.g., Rxi-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness[9]

  • Secondary Column (2D): e.g., Rtx-200, 1.5 m x 0.15 mm ID, 0.15 µm film thickness

GCxGC-TOFMS Parameters:

ParameterValue
Injector Temperature 300°C
Carrier Gas Helium, constant flow (e.g., 1.4 mL/min)[16]
Primary Oven Program Initial: 60°C, hold for 1 minRamp 1: 2.5°C/min to 260°CRamp 2: 8°C/min to 290°C, hold for 10 min[9]
Secondary Oven Offset +5°C relative to primary oven[9]
Modulation Period 2.4 s with a 0.73 s hot pulse[16]
MS Transfer Line 300°C
Ion Source Temp. 230°C[9]
Mass Range 35-600 u[9]
Acquisition Rate 200 spectra/s[9]

Data Analysis:

  • Process the raw data using specialized software (e.g., ChromaTOF).

  • Use the structured two-dimensional chromatogram to classify hydrocarbon groups (n-alkanes, iso-alkanes, cycloalkanes, aromatics).

  • Identify individual or groups of branched alkanes based on their mass spectra and retention times in both dimensions.

  • Quantify the relative abundance of branched alkanes by integrating the peak volumes of the corresponding group in the contour plot and expressing it as an area percentage of the total detected hydrocarbons.

Protocol for Quantitative ¹³C NMR Spectroscopy

This protocol is designed to acquire quantitative ¹³C NMR data by suppressing the Nuclear Overhauser Effect (NOE) and allowing for full spin-lattice relaxation (T₁).

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh 10-50 mg of the petroleum distillate sample into an NMR tube.[10]

  • Add a deuterated solvent (e.g., CDCl₃).

  • Optionally, add a relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)₃) to shorten the long T₁ relaxation times of quaternary carbons.

NMR Acquisition Parameters:

ParameterValue
Pulse Program Inverse-gated decoupling
Flip Angle 90°
Relaxation Delay (d1) 5 x T₁ (where T₁ is the longest relaxation time of any carbon of interest)
Acquisition Time (aq) ≥ 1.5 s
Number of Scans (ns) Sufficient to achieve a good signal-to-noise ratio (may require several hours)

Data Processing and Quantification:

  • Apply Fourier transformation to the acquired FID.

  • Phase the spectrum and perform baseline correction.

  • Identify the chemical shift regions corresponding to different types of carbons in branched alkanes (e.g., methyl, methylene, methine carbons).

  • Integrate the signals of interest. The integral intensity is directly proportional to the number of carbon nuclei.

  • Calculate the relative molar ratios of different structural motifs to determine the degree of branching and the overall branched alkane content.

Data Presentation

The following tables summarize typical compositions of branched alkanes in various petroleum distillates.

Table 1: Quantitative Data for Branched Alkanes in Diesel Fuels

Diesel TypeAnalytical Methodn-Alkanes (%)Iso-alkanes (%)Cycloalkanes (%)Aromatics (%)Reference
Conventional DieselGCxGC-FID15-3030-4515-2510-25General Literature
Fischer-Tropsch DieselGCxGC-FID40-6040-50< 5< 1General Literature
Hydrotreated Renewable DieselGCxGC-FID20-3070-80< 5< 1General Literature

Table 2: Quantitative Data for Branched Alkanes in Jet Fuels

Jet Fuel TypeAnalytical Methodn-Alkanes (%)Iso-alkanes (%)Cycloalkanes (%)Aromatics (%)Reference
Jet A-1GCxGC-TOFMS25-3530-4020-3015-25General Literature
Synthetic Paraffinic Kerosene (SPK)GCxGC-FID30-5050-70< 5< 1General Literature
Alcohol-to-Jet (ATJ)GCxGC-FID10-2060-8010-20< 5[17]

Visualizations

The following diagrams illustrate the workflows for the quantitative analysis of branched alkanes in petroleum distillates.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis Sample Petroleum Distillate Sample Dilution Dilution & Internal Standard Addition Sample->Dilution Filtration Filtration / Centrifugation Dilution->Filtration GC Gas Chromatography (GC-FID/MS) Filtration->GC GCxGC Comprehensive 2D GC (GCxGC-TOFMS) Filtration->GCxGC NMR NMR Spectroscopy (¹³C, ¹H, 2D) Filtration->NMR Processing Chromatogram/Spectrum Processing GC->Processing GCxGC->Processing NMR->Processing Identification Peak Identification & Classification Processing->Identification Quantification Integration & Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Overall experimental workflow.

gc_workflow cluster_gc GC-Based Analysis Workflow cluster_data_gc Data Analysis PrepSample Prepared Sample (in vial) Injection GC Injection (Split/Splitless) PrepSample->Injection Separation Chromatographic Separation (1D or 2D Column Set) Injection->Separation Detection Detection (FID or TOFMS) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Deconvolution Chromatogram Deconvolution (for MS and GCxGC) DataAcq->Deconvolution PeakIntegration Peak Integration Deconvolution->PeakIntegration QuantCalib Quantification via Calibration PeakIntegration->QuantCalib nmr_workflow cluster_nmr NMR-Based Analysis Workflow cluster_data_nmr Data Processing PrepNMR Sample in NMR Tube Acquisition NMR Data Acquisition (Quantitative Parameters) PrepNMR->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Processing Phasing & Baseline Correction FT->Processing Integration Signal Integration Processing->Integration Quantification Structural Quantification Integration->Quantification

References

Application of 3,5,7-Trimethylnonane in Elucidating Microbial Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethylnonane, a branched-chain alkane, serves as a model compound for studying the microbial degradation of complex hydrocarbons. The intricate branching pattern of this molecule presents a significant challenge for microbial enzymatic systems, making it an excellent substrate for investigating the metabolic pathways and enzymatic machinery involved in the breakdown of recalcitrant organic pollutants. Understanding the microbial degradation of such compounds is pivotal for developing effective bioremediation strategies for sites contaminated with petroleum products and for exploring novel biocatalytic transformations in industrial applications. This document provides detailed application notes and experimental protocols for the use of this compound in microbial degradation studies.

Application Notes

The study of this compound degradation is applicable in several key research areas:

  • Bioremediation: Isolating and characterizing microorganisms capable of degrading this compound can lead to the development of microbial consortia for cleaning up environments polluted with branched alkanes, which are common constituents of crude oil and refined petroleum products.

  • Enzyme Discovery: The degradation of highly branched alkanes often involves specialized enzymes such as monooxygenases and dehydrogenases with unique substrate specificities. Studying the metabolic fate of this compound can facilitate the discovery and characterization of novel biocatalysts for industrial biotechnology.

  • Environmental Microbiology: Investigating the distribution and activity of this compound-degrading microorganisms in various ecosystems provides insights into the natural attenuation of hydrocarbon pollutants and the metabolic versatility of microbial communities.

  • Drug Development: While not a direct application, understanding the enzymatic transformation of complex organic molecules can inform the study of drug metabolism, particularly for compounds with intricate hydrocarbon skeletons.

Experimental Protocols

The following protocols provide a framework for studying the microbial degradation of this compound.

Protocol 1: Enrichment and Isolation of this compound-Degrading Microorganisms

Objective: To enrich and isolate microorganisms from environmental samples capable of utilizing this compound as a sole carbon and energy source.

Materials:

  • Environmental sample (e.g., soil or water from a hydrocarbon-contaminated site)

  • Mineral Salts Medium (MSM) (see formulation below)

  • This compound (sterile-filtered)

  • Sterile flasks and petri dishes

  • Incubator shaker

  • Autoclave

MSM Formulation (per liter of distilled water):

Component Concentration
Na2HPO4 2.2 g
KH2PO4 1.4 g
(NH4)2SO4 1.0 g
MgSO4·7H2O 0.2 g
CaCl2·2H2O 0.02 g
FeCl3·6H2O 0.002 g

| Trace element solution | 1.0 ml |

(Adjust pH to 7.0 before autoclaving)

Procedure:

  • Enrichment:

    • Add 1 g of soil or 10 ml of water sample to a 250 ml flask containing 100 ml of sterile MSM.

    • Add this compound to a final concentration of 0.1% (v/v) as the sole carbon source.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm.

    • After 7-10 days, transfer 10 ml of the enrichment culture to a fresh flask of MSM with this compound and incubate under the same conditions. Repeat this step 3-5 times to enrich for potent degraders.

  • Isolation:

    • Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline solution (0.85% NaCl).

    • Spread-plate 100 µl of each dilution onto MSM agar (B569324) plates.

    • Place a sterile filter paper disc saturated with this compound on the lid of each petri dish to provide the substrate via the vapor phase.

    • Incubate the plates at 30°C for 7-14 days.

    • Observe the plates for the appearance of distinct colonies.

    • Isolate morphologically different colonies and re-streak them on fresh MSM agar plates with this compound to obtain pure cultures.

Protocol 2: Growth and Substrate Utilization Assay

Objective: To quantify the growth of isolated microorganisms and the degradation of this compound over time.

Materials:

  • Pure culture of an isolated microorganism

  • MSM broth

  • This compound

  • Spectrophotometer

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Sterile culture tubes or flasks

Procedure:

  • Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to mid-log phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ = 1.0).

  • Growth Experiment:

    • Inoculate 50 ml of MSM in a 250 ml flask with the prepared inoculum to a starting OD₆₀₀ of 0.05.

    • Add this compound to a final concentration of 0.1% (v/v).

    • Set up a control flask without the inoculum.

    • Incubate at 30°C and 150 rpm.

    • At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw samples for analysis.

  • Analysis:

    • Bacterial Growth: Measure the optical density at 600 nm (OD₆₀₀) of the culture samples.

    • Substrate Degradation:

      • Extract the remaining this compound from a known volume of the culture supernatant using an appropriate solvent (e.g., n-hexane).

      • Analyze the extract using GC-MS to quantify the concentration of this compound. The degradation of branched alkanes can be initiated by terminal or subterminal oxidation.[1]

Data Presentation

The following table provides an example of how to present quantitative data from a substrate utilization assay.

Table 1: Example of Growth and this compound Degradation by Rhodococcus sp. Strain XYZ

Time (hours)Optical Density (OD₆₀₀)This compound Concentration (mg/L)Degradation (%)
00.05 ± 0.01800 ± 250
120.12 ± 0.02750 ± 206.25
240.25 ± 0.03620 ± 1822.5
480.58 ± 0.04350 ± 2256.25
720.75 ± 0.05110 ± 1586.25
960.78 ± 0.0450 ± 1093.75

Data are presented as mean ± standard deviation (n=3). Degradation percentage is calculated relative to the initial concentration.

Visualization of Pathways and Workflows

The following diagrams illustrate the experimental workflow and a putative degradation pathway.

Experimental_Workflow A Environmental Sample (Soil/Water) B Enrichment Culture (MSM + this compound) A->B Inoculation C Serial Dilution & Plating (MSM Agar) B->C Sub-culturing D Isolation of Pure Cultures C->D Colony Selection E Growth & Degradation Assay D->E Inoculation F OD600 Measurement (Growth Curve) E->F G GC-MS Analysis (Substrate Depletion) E->G H Identification of Metabolites G->H Degradation_Pathway Substrate This compound Alcohol Primary/Secondary Alcohol Substrate->Alcohol O2, NADH Aldehyde Aldehyde/Ketone Alcohol->Aldehyde NAD+ CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid NAD+ BetaOxidation β-Oxidation CarboxylicAcid->BetaOxidation TCA TCA Cycle BetaOxidation->TCA Biomass Biomass & CO2 TCA->Biomass Monooxygenase Alkane Monooxygenase ADH Alcohol Dehydrogenase ALDH Aldehyde Dehydrogenase

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the analysis of saturated hydrocarbons using high-resolution mass spectrometry (HRMS). Saturated hydrocarbons, due to their non-polar nature and lack of easily ionizable functional groups, present a significant challenge for mass spectrometric analysis. However, recent advancements in soft ionization techniques coupled with the exceptional mass accuracy and resolving power of modern HRMS instruments have enabled detailed molecular-level characterization of these compounds in complex matrices.

Introduction to High-Resolution Mass Spectrometry for Saturated Hydrocarbon Analysis

High-resolution mass spectrometry is a powerful analytical technique for determining the elemental composition of molecules with high precision.[1][2] Unlike low-resolution mass spectrometry, HRMS can differentiate between ions with very similar mass-to-charge ratios (m/z), which is crucial for the analysis of complex hydrocarbon mixtures where numerous isobaric species may be present.[1]

The analysis of saturated hydrocarbons by HRMS has significant applications in various fields:

  • Petroleomics: Detailed characterization of crude oil, fuels, and lubricants at a molecular level to understand their composition, properties, and behavior during refining processes.[3][4]

  • Environmental Forensics: Fingerprinting of oil spills and monitoring of hydrocarbon contamination in soil and water.

  • Geochemistry: Identification of biomarkers in geological samples to study the origin and thermal maturity of organic matter.

  • Industrial Quality Control: Ensuring the quality and consistency of hydrocarbon-based products.

A key challenge in the HRMS analysis of saturated hydrocarbons is the difficulty in generating molecular ions without fragmentation. This has been overcome through the development of soft ionization techniques such as Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI).[2][5][6] These methods allow for the ionization of non-polar compounds with minimal fragmentation, preserving the molecular integrity for accurate mass measurement.[4]

Instrumentation and Performance

Several types of high-resolution mass spectrometers are employed for the analysis of saturated hydrocarbons, each with its own set of performance characteristics. The choice of instrument depends on the specific application, required level of detail, and sample complexity.

Key HRMS Platforms
  • Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This technique offers the highest resolving power and mass accuracy, making it ideal for the in-depth analysis of extremely complex mixtures like crude oil.[3][7]

  • Orbitrap Mass Spectrometry: Orbitrap-based mass spectrometers provide high resolution and mass accuracy, suitable for a wide range of applications in hydrocarbon analysis.[8][9][10] They are often coupled with gas chromatography (GC) or liquid chromatography (LC) for enhanced separation.[10]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments offer a good balance of resolution, mass accuracy, and speed, making them well-suited for coupling with fast separation techniques like comprehensive two-dimensional gas chromatography (GCxGC).

Quantitative Performance Data

The following table summarizes typical performance metrics for different HRMS platforms in the analysis of saturated hydrocarbons.

HRMS Platform Typical Mass Resolution (at m/z 400) Typical Mass Accuracy Linear Dynamic Range Typical Application
FT-ICR MS > 300,000 (can exceed 3,000,000)[3][11]< 1 ppm (sub-ppm)[12]GoodDetailed characterization of heavy petroleum fractions and complex mixtures.
Orbitrap MS 60,000 - 480,000[8][9]< 1 - 3 ppm[10]Up to 6 orders of magnitude[9]Analysis of petroleum fractions, environmental samples, and lubricant formulations.
Q-TOF MS 40,000 - 60,000< 3 ppmGoodCoupled with GC or GCxGC for the analysis of volatile and semi-volatile hydrocarbons.

Experimental Protocols

This section provides detailed protocols for the analysis of saturated hydrocarbons using HRMS. The workflow can be broadly divided into sample preparation, instrumental analysis, and data processing.

General Experimental Workflow

The following diagram illustrates the general workflow for the HRMS analysis of saturated hydrocarbons.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis Sample Sample Collection (e.g., Crude Oil, Lubricant) Dilution Dilution in Organic Solvent Sample->Dilution Filtration Filtration (optional) Dilution->Filtration Separation Chromatographic Separation (GC, LC, or direct infusion) Filtration->Separation Ionization Soft Ionization (APPI or APCI) Separation->Ionization MassAnalysis High-Resolution Mass Analysis Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition MassCalibration Mass Calibration DataAcquisition->MassCalibration FormulaAssignment Molecular Formula Assignment MassCalibration->FormulaAssignment DataVisualization Data Visualization (e.g., Kendrick Mass Defect) FormulaAssignment->DataVisualization Interpretation Interpretation DataVisualization->Interpretation Interpretation & Reporting

General workflow for HRMS analysis of saturated hydrocarbons.
Protocol 1: Direct Infusion HRMS Analysis of Saturated Hydrocarbons in Crude Oil using APCI

This protocol is suitable for the rapid screening and characterization of the saturated hydrocarbon fraction of crude oil.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude oil sample into a glass vial.
  • Add 10 mL of a 1:1 (v/v) mixture of toluene (B28343) and methanol.
  • Sonicate the mixture for 15 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
  • Prepare a final sample concentration of approximately 0.5 mg/mL by diluting the filtered solution in isooctane.[13]

2. Instrumental Analysis (Direct Infusion APCI-HRMS):

  • Instrumentation: A high-resolution mass spectrometer (e.g., FT-ICR MS or Orbitrap) equipped with an APCI source.
  • Infusion: Directly infuse the prepared sample solution into the APCI source at a flow rate of 10-20 µL/min using a syringe pump.[13]
  • APCI Source Parameters:
  • Nebulizer Gas (Nitrogen) Pressure: 2.0 bar[13]
  • Nebulizer Gas Temperature: 320 °C[13]
  • Capillary Voltage: 4 kV[13]
  • Corona Discharge Current: 5-10 µA[13]
  • Drying Gas (Nitrogen) Flow Rate: 4 L/min[13]
  • Mass Spectrometer Parameters:
  • Mass Range: m/z 150-1200
  • Resolution: > 100,000 at m/z 400
  • Acquisition Mode: Positive ion mode
  • Data Acquisition: Acquire data for at least 5 minutes to ensure signal stability and allow for spectral averaging.

3. Data Processing:

  • Perform internal or external mass calibration to ensure high mass accuracy.
  • Average the acquired spectra to improve the signal-to-noise ratio.
  • Use specialized software to assign molecular formulas to the detected ions based on their accurate masses.
  • Perform Kendrick Mass Defect (KMD) analysis to identify homologous series of hydrocarbons.

Protocol 2: GC-HRMS Analysis of Volatile Saturated Hydrocarbons

This protocol is designed for the separation and identification of volatile and semi-volatile saturated hydrocarbons.

1. Sample Preparation:

  • For liquid samples (e.g., gasoline, diesel), dilute the sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.
  • For solid or semi-solid samples, perform solvent extraction using a non-polar solvent.
  • Ensure the final sample is free of non-volatile residues.

2. Instrumental Analysis (GC-APCI-HRMS):

  • Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an APCI source.
  • GC Conditions:
  • Injection Volume: 1 µL (splitless or split injection)
  • Injector Temperature: 300 °C
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min[14]
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes
  • Ramp to 320 °C at 5-10 °C/min
  • Hold at 320 °C for 10-20 minutes
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[14]
  • APCI Source Parameters:
  • Source Temperature: 150-350 °C[15]
  • Corona Discharge Current: 2-5 µA[15]
  • Mass Spectrometer Parameters:
  • Mass Range: m/z 50-800
  • Resolution: > 40,000 at m/z 200
  • Acquisition Mode: Positive ion mode, full scan
  • Data Acquisition Rate: Sufficiently fast to obtain at least 10-15 data points across each chromatographic peak.

3. Data Processing:

  • Perform chromatographic peak deconvolution.
  • Extract the high-resolution mass spectrum for each chromatographic peak.
  • Assign molecular formulas based on accurate mass and isotopic patterns.
  • Compare the obtained mass spectra with spectral libraries (e.g., NIST) for compound identification.

Data Analysis and Interpretation: Kendrick Mass Defect Analysis

Kendrick Mass Defect (KMD) analysis is a powerful tool for visualizing and interpreting the complex data generated by the HRMS analysis of hydrocarbons. It simplifies the mass spectra by highlighting homologous series of compounds that differ only by a repeating unit, such as CH₂.

The logical relationship for calculating and utilizing KMD is depicted below:

kmd_analysis cluster_input Input Data cluster_calculation KMD Calculation cluster_visualization Data Visualization cluster_output Interpretation HRMS_Data High-Resolution Mass Spectrum (List of m/z values) Kendrick_Mass Calculate Kendrick Mass (KM = IUPAC Mass * (14.00000 / 14.01565)) HRMS_Data->Kendrick_Mass KMD Calculate Kendrick Mass Defect (KMD = Nominal KM - Exact KM) Kendrick_Mass->KMD KMD_Plot Generate KMD Plot (KMD vs. Nominal Kendrick Mass) KMD->KMD_Plot Homologous_Series Identification of Homologous Series (Horizontal Lines) KMD_Plot->Homologous_Series

Logical workflow for Kendrick Mass Defect (KMD) analysis.

By plotting the KMD against the nominal Kendrick mass, compounds belonging to the same homologous series will align on horizontal lines, facilitating the identification of different classes of hydrocarbons within the complex mixture.

Conclusion

High-resolution mass spectrometry, particularly when combined with soft ionization techniques and advanced data analysis methods, provides an unparalleled level of detail for the characterization of saturated hydrocarbons. The protocols and information presented in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize HRMS for the analysis of these challenging yet important compounds. The high mass accuracy and resolving power of modern instruments enable confident molecular formula assignment, leading to a deeper understanding of the composition and properties of complex hydrocarbon mixtures.

References

Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled 3,5,7-Trimethylnonane in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1][2] By replacing one or more atoms of a compound with their stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites.[3] This application note provides a detailed protocol for the synthesis of isotopically labeled 3,5,7-trimethylnonane and its application in metabolic tracer studies. This compound, a branched-chain alkane, can serve as a valuable tool in lipid metabolism research and in understanding the biotransformation of hydrocarbon structures.[3]

Synthesis of Isotopically Labeled this compound

Retrosynthetic Analysis:

A logical disconnection of this compound suggests precursors such as 2-bromo-4-methylhexane (B13611866) and an appropriate Grignard reagent derived from a labeled alkyl halide.

Experimental Protocol: Synthesis of Deuterium-Labeled this compound

Materials:

  • 1-bromo-2-methylbutane (B81432)

  • Magnesium turnings

  • Dry diethyl ether

  • Deuterated methyl iodide (CD₃I)

  • Copper(I) iodide (CuI)

  • Anhydrous solvents and reagents

  • Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent (Deuterated Methylmagnesium Iodide):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

    • Add a small volume of dry diethyl ether.

    • Slowly add a solution of deuterated methyl iodide (CD₃I) in dry diethyl ether via a dropping funnel.

    • If the reaction does not initiate, gently warm the flask or add a small crystal of iodine.

    • Once initiated, the reaction is exothermic and should be maintained at a gentle reflux by controlling the rate of addition of the CD₃I solution.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • In a separate, flame-dried flask under an inert atmosphere, prepare a solution of 1-bromo-2-methylbutane in dry diethyl ether.

    • Cool this solution to -10°C in an ice-salt bath.

    • Add a catalytic amount of copper(I) iodide (CuI).

    • Slowly add the freshly prepared deuterated methylmagnesium iodide solution to the solution of 1-bromo-2-methylbutane.

    • Maintain the temperature below 0°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain the desired isotopically labeled this compound.

Characterization:

  • Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ²H NMR, and ¹³C NMR) and Mass Spectrometry (MS).

Synthetic Pathway Diagram:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product CD3I Deuterated Methyl Iodide Grignard CD3MgI (Grignard Reagent) CD3I->Grignard Mg, Et2O Mg Magnesium Br_C5H11 1-bromo-2-methylbutane Product Deuterium-Labeled This compound Br_C5H11->Product Grignard->Product CuI (cat.)

Caption: Synthetic pathway for deuterium-labeled this compound.

Application in Tracer Studies

Isotopically labeled this compound can be used as a tracer to study the metabolic pathways of branched-chain alkanes. These studies are crucial for understanding the biotransformation of hydrocarbons, which has implications in toxicology, environmental science, and drug metabolism.

Experimental Protocol: In Vivo Tracer Study in a Rodent Model

Objective: To investigate the metabolic fate of deuterium-labeled this compound in rats.

Materials:

  • Deuterium-labeled this compound

  • Vehicle for administration (e.g., corn oil)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages for urine and feces collection

  • Equipment for blood sampling (e.g., tail vein catheter)

  • Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • Acclimatization:

    • House the rats in individual metabolic cages for at least 3 days prior to the study to allow for acclimatization.

    • Provide ad libitum access to a standard chow diet and water.

  • Tracer Administration:

    • Prepare a dosing solution of deuterium-labeled this compound in the vehicle at a suitable concentration.

    • Administer a single oral gavage dose of the tracer solution to each rat. A typical dose might be in the range of 10-50 mg/kg body weight.

    • Include a control group that receives only the vehicle.

  • Sample Collection:

    • Collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h) for up to 72 hours post-dose.

    • Collect blood samples from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

    • At the end of the study (e.g., 72 hours), euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, brain).

  • Sample Preparation:

    • Urine: Centrifuge to remove particulates. Perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites.

    • Feces: Homogenize with a suitable solvent and extract the lipids.

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Tissues: Homogenize the tissues and perform lipid extraction.

    • For all samples, perform a liquid-liquid or solid-phase extraction to isolate the parent compound and its metabolites.

  • Analytical Measurement:

    • Analyze the extracted samples using GC-MS or LC-MS to identify and quantify the labeled this compound and its metabolites.

    • The mass spectrometer will be able to distinguish between the labeled (deuterated) and unlabeled compounds based on their mass-to-charge ratio (m/z).

Tracer Study Workflow Diagram:

Tracer_Study_Workflow Admin Administer Labeled This compound Sample Collect Biological Samples (Blood, Urine, Feces, Tissues) Admin->Sample Extract Extract and Purify Analytes Sample->Extract Analyze Analyze by MS Extract->Analyze Data Data Analysis and Metabolite Identification Analyze->Data

Caption: Workflow for an in vivo tracer study.

Data Presentation

The quantitative data obtained from the tracer study should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Pharmacokinetic Parameters of Deuterium-Labeled this compound in Rat Plasma

ParameterValue (Mean ± SD)
Cₘₐₓ (ng/mL)150 ± 25
Tₘₐₓ (h)2.0 ± 0.5
AUC₀₋₂₄ (ng·h/mL)1200 ± 150
t₁/₂ (h)8.5 ± 1.2

Note: These are hypothetical data for illustrative purposes.

Table 2: Excretion of Deuterium-Labeled this compound and its Metabolites in Rats (% of Administered Dose)

Excretion Route0-24 h (Mean ± SD)24-48 h (Mean ± SD)Total (Mean ± SD)
Urine15.2 ± 3.15.8 ± 1.521.0 ± 4.5
Feces60.5 ± 8.210.1 ± 2.370.6 ± 9.8

Note: These are hypothetical data for illustrative purposes.

Conclusion

The synthesis of isotopically labeled this compound provides a valuable tool for researchers studying the metabolism of branched-chain alkanes. The detailed protocols provided in this application note offer a framework for the synthesis of this tracer and its application in in vivo metabolic studies. The use of such tracers, coupled with modern analytical techniques like mass spectrometry, allows for a detailed understanding of the metabolic fate of these compounds, which is essential for various fields, including drug development, toxicology, and environmental science.

References

Troubleshooting & Optimization

Technical Support Center: Isomeric Separation of Trimethylnonanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isomeric separation of trimethylnonanes.

Troubleshooting Guides

This section addresses specific issues that may arise during the gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of trimethylnonane isomers.

Issue 1: Poor Resolution and Peak Co-elution

Question: My chromatogram shows poor separation between trimethylnonane isomers, with many peaks overlapping. How can I improve the resolution?

Answer: Poor resolution is the most common challenge in separating trimethylnonane isomers due to their similar boiling points and chemical properties. A systematic approach to optimizing your GC method is necessary.

  • Primary Causes & Solutions:

    • Inadequate Stationary Phase Selection: The choice of the GC column's stationary phase is critical. For non-polar alkanes, a non-polar stationary phase is generally the starting point. However, to resolve closely related isomers, subtle differences in polarity can be exploited.

      • Recommendation: Start with a non-polar phase like a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, Rtx-5MS). If co-elution persists, consider a column with a slightly different selectivity, or for highly complex mixtures, explore comprehensive two-dimensional gas chromatography (GCxGC) which uses two columns of different polarity.[1][2]

    • Suboptimal Temperature Program: A fast temperature ramp can prevent isomers from adequately interacting with the stationary phase.

      • Recommendation: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 3-5°C/min).[3] A lower initial oven temperature can also improve the separation of early-eluting isomers.

    • Insufficient Column Length or Inappropriate Internal Diameter: Longer columns provide more theoretical plates, leading to better separation. A smaller internal diameter can also increase efficiency.

      • Recommendation: If baseline resolution is not achieved, consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm).[4]

    • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

      • Recommendation: Optimize the carrier gas flow rate for your column dimensions and carrier gas type (Helium or Hydrogen). Hydrogen often allows for faster analysis without a significant loss of resolution.[5]

Issue 2: Peak Tailing

Question: The peaks for my trimethylnonane isomers are asymmetrical and show significant tailing. What could be the cause and how do I fix it?

Answer: Peak tailing can compromise accurate integration and quantification. For non-polar analytes like trimethylnonanes, tailing is often indicative of issues within the GC system rather than chemical interactions.

  • Primary Causes & Solutions:

    • Active Sites in the System: Exposed silanol (B1196071) groups in the injector liner or on the column stationary phase can interact with analytes, causing tailing.

      • Recommendation: Use a deactivated inlet liner. If the column is old, it may have become active; trimming the first 10-20 cm from the inlet side can often resolve the issue.[6][7]

    • Improper Column Installation: If the column is not installed correctly in the inlet or detector, dead volumes can be created, leading to peak tailing.

      • Recommendation: Ensure the column is installed at the correct depth according to the manufacturer's instructions for your specific GC model. A clean, square cut of the column is also crucial.[6]

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

      • Recommendation: Regularly replace the septum and inlet liner. If contamination is suspected, bake out the column at a high temperature (within its specified limits) or trim the inlet side of the column.[6]

Issue 3: Difficulty in Isomer Identification by Mass Spectrometry

Question: My GC-MS analysis shows several peaks with very similar mass spectra, making it difficult to definitively identify the specific trimethylnonane isomers. What can I do?

Answer: Trimethylnonane isomers often produce similar fragmentation patterns under standard electron ionization (EI) conditions, which complicates their individual identification.

  • Primary Causes & Solutions:

    • Similar Fragmentation Patterns: The mass spectra of branched alkanes are often dominated by common fragment ions (e.g., m/z 43, 57, 71, 85), making isomer differentiation challenging.[8][9]

      • Recommendation: Rely on a combination of mass spectral data and retention indices for identification. Compare the Kovats retention indices of your unknown peaks with literature or database values for trimethylnonane isomers on a similar stationary phase.[10] For complex mixtures where standards are unavailable, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) can provide enhanced separation and identification capabilities.[1][8]

    • Lack of Reference Spectra: Mass spectral libraries may not contain entries for all possible trimethylnonane isomers.

      • Recommendation: When possible, synthesize or purchase certified reference standards for the trimethylnonane isomers of interest to confirm their retention times and mass spectra on your system.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the isomeric separation of trimethylnonanes?

A1: The main challenge stems from the high number of structural isomers of dodecane (B42187) (C12H26), which includes the various trimethylnonanes. These isomers possess very similar physicochemical properties, particularly their boiling points and polarities, leading to their co-elution in conventional gas chromatography systems.[11]

Q2: Which GC column stationary phase is best suited for separating trimethylnonane isomers?

A2: For a general-purpose separation of alkanes, a non-polar stationary phase such as 5% diphenyl / 95% dimethyl polysiloxane is a good starting point. These columns separate analytes primarily based on their boiling points.[11] For more challenging separations, a column with a different selectivity may be required, and in some cases, specialized phases like liquid crystal stationary phases have shown unique selectivity for hydrocarbon isomers.[12]

Q3: Can liquid chromatography (LC) be used to separate trimethylnonane isomers?

A3: While GC is the predominant technique for volatile hydrocarbons, LC can be used for class separation of hydrocarbons (e.g., paraffins, olefins, aromatics).[11] Separating individual alkane isomers by LC is less common but can be achieved using specific stationary phases and non-polar mobile phases. However, for the highly similar trimethylnonane isomers, achieving baseline separation by LC would be exceptionally challenging.

Q4: How can I improve the sensitivity of my GC-MS analysis for trace levels of trimethylnonanes?

A4: To improve sensitivity, you can use Selected Ion Monitoring (SIM) mode on your mass spectrometer instead of full scan mode. In SIM mode, the MS only monitors for specific, characteristic fragment ions of your target analytes (e.g., m/z 57, 71, 85 for alkanes), which significantly increases the signal-to-noise ratio.

Q5: Are there any alternatives to conventional GC for separating complex mixtures of trimethylnonane isomers?

A5: Yes, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for separating highly complex mixtures.[1][2] By using two columns with different separation mechanisms (e.g., non-polar followed by a mid-polar), GCxGC can resolve compounds that co-elute in a single-dimension GC separation. This is particularly useful for detailed hydrocarbon analysis in complex matrices like petroleum products.[1]

Data Presentation

The following table summarizes the Kovats retention indices for several 3,4,7-trimethylnonane isomers on a non-polar SE-30 capillary column. This data can be used as a reference for isomer identification.

Isomer NameKovats Retention Index (I)GC Column and ConditionsReference
3,4,7-Trimethylnonane, isomer a1112.4Capillary, SE-30, 30 m x 0.25 mm, 70°C isothermalLaet and Tilquin, 1991
3,4,7-Trimethylnonane, isomer b1114Capillary, SE-30, 30 m x 0.25 mm, 70°C isothermalLaet and Tilquin, 1991[13]
3,4,7-Trimethylnonane, isomer c1116.25Capillary, SE-30, 30 m x 0.25 mm, 70°C isothermalLaet and Tilquin, 1991[9]

Experimental Protocols

Protocol 1: GC-MS Analysis of Trimethylnonane Isomers

This protocol provides a starting point for the separation and identification of trimethylnonane isomers using a standard GC-MS system. Optimization may be required based on the specific mixture of isomers and the available instrumentation.

  • 1. Sample Preparation:

    • Dilute the trimethylnonane isomer mixture in a volatile, high-purity solvent such as n-hexane to a final concentration of approximately 10-50 µg/mL.

    • Transfer an aliquot to a 2 mL autosampler vial.

    • Prepare an n-alkane standard mixture (e.g., C8-C20) in n-hexane to be run under the same conditions for the calculation of Kovats retention indices.[14]

  • 2. GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

    • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.[5]

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1 (adjust as needed based on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

  • 3. Data Analysis:

    • Identify peaks corresponding to trimethylnonane isomers based on their mass spectra. The molecular ion should be at m/z 170, though it may be weak or absent in highly branched isomers.[9]

    • Look for characteristic fragment ions of branched alkanes (m/z 43, 57, 71, 85, etc.).[9]

    • Calculate the Kovats retention index for each peak using the retention times of the n-alkane standards.

    • Compare the obtained mass spectra and retention indices with library data and literature values for tentative identification.

Visualizations

GC_Troubleshooting_Workflow start Poor Isomeric Separation Observed check_resolution Are peaks co-eluting or poorly resolved? start->check_resolution check_shape Are peaks tailing or fronting? check_resolution->check_shape No optimize_temp Optimize Temperature Program (e.g., slower ramp rate) check_resolution->optimize_temp Yes check_system Check for System Activity (liner, column contamination) check_shape->check_system Yes end_bad Issue Persists: Consult Advanced Techniques (GCxGC) check_shape->end_bad No change_column Consider a Different Column (longer, smaller I.D., different phase) optimize_temp->change_column optimize_flow Optimize Carrier Gas Flow Rate change_column->optimize_flow end_good Separation Improved optimize_flow->end_good check_install Verify Column Installation (correct depth, clean cut) check_system->check_install check_install->end_good

Caption: A logical workflow for troubleshooting poor separation of trimethylnonane isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dilute Sample in Hexane (10-50 µg/mL) injection Inject 1 µL into GC-MS prep_sample->injection prep_standard Prepare n-Alkane Standard (for RI calculation) prep_standard->injection separation Separation on Non-Polar Column (e.g., DB-5ms) injection->separation detection MS Detection (EI, 70 eV) separation->detection analyze_spectra Analyze Mass Spectra (M+ at m/z 170, fragments) detection->analyze_spectra calc_ri Calculate Kovats Retention Indices analyze_spectra->calc_ri identify Tentative Identification (compare spectra and RI to database) calc_ri->identify

Caption: A standard experimental workflow for the GC-MS analysis of trimethylnonane isomers.

References

Technical Support Center: Optimizing GC Column Selection for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography (GC) analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on column selection, method optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for branched alkane analysis?

A1: The most crucial factor is the stationary phase.[1][2] For branched alkanes, which are non-polar compounds, a non-polar stationary phase is the recommended starting point, following the principle of "like dissolves like."[1] Non-polar columns separate analytes primarily based on their boiling points.[2]

Q2: How do column dimensions (length, internal diameter, film thickness) affect my separation?

A2: Column dimensions play a significant role in resolution, sensitivity, and analysis time.[3]

  • Length: Longer columns provide better separation due to an increased number of theoretical plates but result in longer analysis times. Shorter columns offer faster analysis at the cost of reduced resolution.[1][3] For most applications, a 30-meter column provides a good balance.[1]

  • Internal Diameter (ID): Narrower columns (smaller ID) yield higher efficiency and better resolution but can be easily overloaded. Wider bore columns have a greater sample capacity but lower resolution.[1][3] The 0.25 mm ID is the most common choice as it offers a good compromise.[1]

  • Film Thickness: Thicker films are suitable for volatile compounds as they increase retention.[1][3] For high molecular weight branched alkanes, a thinner film is generally preferred to avoid excessive retention and peak broadening.[1]

Q3: When should I consider a high-temperature GC column?

A3: High-temperature columns are necessary for analyzing high-boiling point or high molecular weight compounds, such as large branched alkanes found in waxes or heavy petroleum fractions.[3][4] These columns are designed to be thermally stable and exhibit low bleed at elevated temperatures, which is essential for accurate quantification and mass spectrometry detection.[4][5]

Troubleshooting Guides

Problem 1: Poor resolution or co-elution of branched alkane isomers.

  • Question: My chromatogram shows broad, overlapping peaks for my branched alkane isomers. How can I improve the separation?

  • Answer:

    • Optimize the Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.

    • Select a Longer Column: Increasing the column length enhances the number of theoretical plates, leading to better resolution.[1][3]

    • Decrease the Column's Internal Diameter: A smaller ID column will increase efficiency and resolution.[1][3] Be mindful of potential sample overload.

    • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for the column dimensions. Suboptimal flow rates can lead to band broadening and loss of resolution.[6]

Problem 2: Peak Tailing.

  • Question: My branched alkane peaks are asymmetrical with a distinct "tail." What is causing this and how can I fix it?

  • Answer:

    • Check for Active Sites: Peak tailing can be caused by interactions with active sites in the system, such as in the inlet liner or the column itself.[6] Ensure you are using a properly deactivated liner and a high-quality, inert GC column.[7][8]

    • Column Installation: Improper column installation can lead to dead volume and peak tailing.[7][9] Reinstall the column according to the manufacturer's instructions.[9]

    • Contamination: Contamination in the injector port or at the head of the column can cause peak tailing.[6][8] Try trimming the first 10-20 cm of the column.

    • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can contribute to tailing.[7] Try reducing the injection volume or increasing the split ratio.[7][8]

Problem 3: Retention Time Shifts.

  • Question: The retention times of my branched alkanes are inconsistent between runs. What could be the issue?

  • Answer:

    • Check for Leaks: Leaks in the system, particularly at the injector, can cause fluctuations in the carrier gas flow rate, leading to retention time shifts.[7][8] Use an electronic leak detector to check for leaks.[9]

    • Oven Temperature Instability: Ensure your GC oven is maintaining a stable and reproducible temperature profile.

    • Carrier Gas Flow Control: Issues with the gas flow or pressure regulators can cause inconsistent flow rates.[7]

    • Column Equilibration: Ensure the column is properly equilibrated at the initial oven temperature before each injection.

Quantitative Data Summary

For the analysis of branched alkanes, non-polar stationary phases are the industry standard.[4] The choice of a specific column often depends on the required temperature range and the need for low bleed, especially for mass spectrometry detectors.

ColumnStationary PhaseMax Temperature (°C)Key FeaturesCommon Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxane400High thermal stability, low bleed, robust for high boilers.[4]High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[4]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane350Low bleed for mass spectrometry, excellent inertness.[4]Detailed hydrocarbon analysis (DHA), environmental analysis.[4]
Petrocol DH Methyl siliconeVariesOptimized for detailed hydrocarbon analysis.Analysis of spark ignition engine fuels and other complex hydrocarbon mixtures.[4]

Experimental Protocols

Protocol 1: Detailed Hydrocarbon Analysis (DHA) for C10-C20 Range

This protocol is suitable for the detailed analysis of branched alkanes in the C10 to C20 range, commonly found in fuels.

  • Column: Petrocol DH, 100 m x 0.25 mm I.D., 0.5 µm film thickness.[4]

  • Carrier Gas: Helium or Hydrogen. Hydrogen can significantly reduce analysis time.[4]

  • Injection:

    • Injector: Split/Splitless

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Oven Program:

    • Initial Temperature: 35 °C, hold for 15 min

    • Ramp: 2 °C/min to 200 °C, hold for 10 min

  • Detector: Flame Ionization Detector (FID)

    • Temperature: 250 °C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Protocol 2: High-Temperature GC (HTGC) for C20-C60+ Range

This protocol is designed for the analysis of high-boiling point hydrocarbons, such as those found in waxes and heavy petroleum fractions.[4]

  • Column: Agilent J&W DB-5ht, 30 m x 0.25 mm I.D., 0.1 µm film thickness.[4]

  • Carrier Gas: Helium or Hydrogen

  • Injection:

    • Injector: Cool On-Column or PTV

    • Injection Volume: 1 µL

    • Injector Program (for PTV): 50 °C (0.1 min), ramp at 200 °C/min to 400 °C (hold for 10 min)

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 400 °C, hold for 15 min

  • Detector: Flame Ionization Detector (FID)

    • Temperature: 400 °C

Visualizations

GC_Column_Selection_Workflow start Start: Define Analytical Goal (e.g., identify & quantify branched alkanes) sample_properties Assess Sample Properties: - Molecular weight range - Concentration - Matrix complexity start->sample_properties stationary_phase Select Stationary Phase Based on Polarity sample_properties->stationary_phase non_polar_phase Non-Polar Phase Recommended (e.g., 5% Phenyl Polysiloxane) stationary_phase->non_polar_phase column_dimensions Determine Column Dimensions non_polar_phase->column_dimensions length Length: - High complexity -> Longer (e.g., 100m) - Routine analysis -> Standard (e.g., 30m) column_dimensions->length id Internal Diameter (ID): - High resolution -> Narrow (e.g., 0.18mm) - General purpose -> Standard (0.25mm) column_dimensions->id film_thickness Film Thickness: - High MWt -> Thinner film (e.g., 0.1µm) - Volatiles -> Thicker film (e.g., 0.5µm) column_dimensions->film_thickness method_development Method Development & Optimization length->method_development id->method_development film_thickness->method_development troubleshooting Troubleshooting (See Guide) method_development->troubleshooting end Final Validated Method method_development->end

Caption: Workflow for selecting a GC column for branched alkane analysis.

GC_Troubleshooting_Workflow start Problem Identified in Chromatogram peak_shape Poor Peak Shape? (Tailing, Fronting) start->peak_shape resolution Loss of Resolution? start->resolution retention_time Retention Time Shift? start->retention_time check_active_sites Check for Active Sites (Liner, Column) peak_shape->check_active_sites Yes check_column_install Verify Column Installation peak_shape->check_column_install Yes check_overload Check for Column Overload peak_shape->check_overload Yes optimize_temp Optimize Temperature Program resolution->optimize_temp Yes check_flow_rate Verify Carrier Gas Flow Rate resolution->check_flow_rate Yes consider_column Consider Longer/Narrower Column resolution->consider_column Yes check_leaks Check for System Leaks retention_time->check_leaks Yes check_oven Verify Oven Temperature Stability retention_time->check_oven Yes check_pressure Check Gas Pressure/Flow Regulators retention_time->check_pressure Yes

Caption: Logical workflow for troubleshooting common GC analysis issues.

References

Technical Support Center: Synthesis of 3,5,7-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,5,7-Trimethylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in synthesizing highly branched alkanes like this compound include controlling the regioselectivity to obtain the desired isomer, preventing side reactions such as rearrangements and eliminations, and achieving high yields due to steric hindrance. Purification of the final product from structurally similar byproducts can also be difficult due to their similar physical properties.

Q2: Which synthetic routes are commonly employed for the synthesis of branched alkanes like this compound?

A2: Common synthetic routes for branched alkanes involve carbon-carbon bond-forming reactions.[1][2][3] Grignard reactions are a popular choice, where a Grignard reagent reacts with a carbonyl compound to form an alcohol, which is then deoxygenated.[1] Other methods include Wittig reactions and aldol (B89426) additions, followed by reduction steps.[1] For this compound, a specific method involves the use of copper(I) iodide and methylmagnesium bromide.[4]

Q3: How can I minimize the formation of byproducts in my synthesis?

A3: Minimizing byproducts requires careful control of reaction conditions. For Grignard reactions, ensuring anhydrous (dry) conditions is crucial to prevent quenching of the Grignard reagent.[5][6][7] Slow, dropwise addition of reagents at low temperatures can help control the reaction rate and reduce side reactions like Wurtz coupling.[5] The choice of solvent can also influence the reaction outcome, with ethereal solvents like diethyl ether or THF being standard for Grignard reactions.[5]

Q4: What are the best practices for purifying this compound?

A4: Due to its nonpolar nature, this compound can be challenging to purify. Fractional distillation is a common method for separating alkanes with different boiling points. If the boiling points of the desired product and impurities are too close, column chromatography on silica (B1680970) gel using a nonpolar eluent (e.g., hexanes) may be effective.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, particularly when using a Grignard-based approach.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product Grignard reagent did not form: This can be due to wet glassware or solvents, or a passivated magnesium surface.[5][6]Thoroughly flame-dry all glassware and use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring.[5]
Side reactions: Competing reactions such as Wurtz coupling (dimerization of the alkyl halide) can reduce the yield.[5]Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Steric hindrance: The bulky nature of the reactants may slow down the desired reaction.Increase the reaction time and/or temperature. Consider using a more reactive organometallic reagent, such as an organolithium compound.
Formation of a significant amount of alcohol byproduct Incomplete deoxygenation: The intermediate alcohol was not fully converted to the alkane.Ensure the deoxygenation step (e.g., via a tosylate or by reduction of a corresponding halide) goes to completion. This may involve using a stronger reducing agent or longer reaction times.
Presence of multiple alkane isomers in the final product Lack of regioselectivity: The reaction conditions may favor the formation of multiple isomers.The choice of catalyst and reaction conditions is critical. For certain coupling reactions, specific catalysts can improve the regioselectivity.
Difficulty in separating the product from starting materials Similar physical properties: The boiling points and polarities of the product and starting materials may be very close.Utilize high-efficiency fractional distillation columns. For chromatography, try different solvent systems or use a high-performance liquid chromatography (HPLC) system for better separation.

Experimental Protocols

A plausible synthetic approach to this compound involves a Grignard reaction followed by deoxygenation. Below is a generalized experimental protocol.

Step 1: Synthesis of the Grignard Reagent (e.g., 2-bromobutane)

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • In the dropping funnel, add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromobutane solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and heat), add a small crystal of iodine.

  • Once the reaction starts, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with an Electrophile (e.g., 3,5-dimethylheptan-2-one)

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 3,5-dimethylheptan-2-one in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 3: Deoxygenation of the Tertiary Alcohol

  • The crude alcohol can be converted to the corresponding alkane through a two-step process: conversion to a tosylate followed by reduction with a hydride source (e.g., lithium aluminum hydride).

  • Alternatively, a Barton-McCombie deoxygenation can be employed.

  • Purify the final product, this compound, by fractional distillation or column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the synthesis of a branched alkane under various conditions to illustrate the impact of different parameters.

Run Electrophile Grignard Reagent Solvent Temperature (°C) Yield (%)
1Ketone Asec-Butylmagnesium bromideDiethyl Ether0 to RT65
2Ketone Asec-Butylmagnesium bromideTHF0 to RT72
3Ketone Asec-ButyllithiumDiethyl Ether-78 to RT85
4Ketone Biso-Propylmagnesium bromideDiethyl Ether0 to RT58

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Alkyl Halide Alkyl Halide Grignard Formation Grignard Formation Alkyl Halide->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Ketone Ketone Reaction with Ketone Reaction with Ketone Ketone->Reaction with Ketone Grignard Formation->Reaction with Ketone Deoxygenation Deoxygenation Reaction with Ketone->Deoxygenation This compound This compound Deoxygenation->this compound troubleshooting_yield Low Yield Low Yield Check for Water Check for Water Low Yield->Check for Water Check Reagent Quality Check Reagent Quality Check for Water->Check Reagent Quality No Dry Glassware & Solvents Dry Glassware & Solvents Check for Water->Dry Glassware & Solvents Yes Optimize Conditions Optimize Conditions Check Reagent Quality->Optimize Conditions Good Activate Magnesium Activate Magnesium Check Reagent Quality->Activate Magnesium Poor Mg Slow Addition Slow Addition Optimize Conditions->Slow Addition Side Reactions

References

Overcoming co-elution issues of C12H26 isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the co-elution of C12H26 (dodecane) isomers.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the gas chromatographic analysis of C12H26 isomers.

Question 1: Why are my C12H26 isomers co-eluting?

Answer: Co-elution of dodecane (B42187) isomers is a common challenge because they often have very similar boiling points and chemical properties.[1] The primary reasons for this issue include:

  • Inadequate Column Selectivity: The stationary phase is the most critical factor for separation.[1] For non-polar alkanes like C12H26 isomers, a standard non-polar stationary phase might not be sufficient to resolve subtle structural differences.[1][2]

  • Insufficient Column Efficiency: The column may lack the necessary theoretical plates to separate compounds with close boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]

  • Sub-optimal Temperature Program: A temperature ramp rate that is too fast doesn't allow enough time for the isomers to interact with the stationary phase, leading to poor separation.[1][3]

  • Incorrect Carrier Gas Flow Rate: Flow rates that are too high or too low can decrease separation efficiency, causing peaks to broaden and merge.[1]

Question 2: How can I improve isomer separation by modifying my temperature program?

Answer: Temperature programming is a critical parameter for separating compounds with a wide range of boiling points.[1] A slow oven temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution.[2]

  • Recommendation: If you observe co-elution, try reducing the temperature ramp rate. For example, decreasing the ramp from 10°C/min to 5°C/min or even 2-3°C/min can improve the separation of closely eluting compounds.[2][4] Introducing an isothermal hold just below the elution temperature of the critical isomer pair can also maximize resolution.[4]

Question 3: When should I consider changing my GC column?

Answer: If optimizing the temperature program and flow rate does not resolve the co-elution, you should consider changing the column dimensions or the stationary phase.[1]

  • Longer Column: Doubling the column's length also doubles its efficiency (theoretical plates), which can increase resolution by approximately 40%.[1]

  • Smaller Internal Diameter (ID): Reducing the column ID enhances efficiency. For instance, switching from a 0.25 mm ID column to a 0.18 mm ID column can significantly improve resolution.[1][4]

  • Different Stationary Phase: For alkane isomers, separation is primarily based on boiling points, making non-polar columns (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) the ideal choice.[2] However, for particularly difficult separations, a column with a different selectivity, such as one with a liquid crystalline stationary phase, may be necessary.[5]

Question 4: My peaks are still overlapping after trying everything. What is the next step?

Answer: When a single-dimension GC method cannot resolve significant co-elution of isomers, you should consider Comprehensive Two-Dimensional Gas Chromatography (GCxGC).[1]

  • What is GCxGC? GCxGC is a powerful technique that uses two columns with different stationary phases connected by a modulator.[6][7] All the effluent from the first column is sequentially passed to the second, shorter column for a second, rapid separation.[6]

  • When to Use GCxGC: This technique is ideal when your sample is highly complex, containing hundreds or thousands of components, or when you need to separate different classes of compounds (e.g., linear vs. branched alkanes).[1] It offers significantly higher peak capacity and resolving power than conventional GC.[1]

Logical Troubleshooting Workflow

If you are experiencing co-elution of C12H26 isomers, follow this logical workflow to diagnose and resolve the issue.

Start Start: Co-elution Observed Check_Method Step 1: Review Method Parameters - Temperature Program - Carrier Gas Flow Rate - Injection Parameters Start->Check_Method Optimize_Method Step 2: Optimize Method - Decrease Temp Ramp Rate - Optimize Flow Rate (Van Deemter) - Check for Overload Check_Method->Optimize_Method Resolution_Check1 Is Resolution Acceptable? (Rs > 1.5) Optimize_Method->Resolution_Check1 Change_Column Step 3: Modify Hardware - Increase Column Length - Decrease Column ID - Change Stationary Phase Resolution_Check1->Change_Column No End_Resolved End: Issue Resolved Resolution_Check1->End_Resolved Yes Resolution_Check2 Is Resolution Acceptable? Change_Column->Resolution_Check2 Advanced_Techniques Step 4: Employ Advanced Techniques - Comprehensive GCxGC Resolution_Check2->Advanced_Techniques No Resolution_Check2->End_Resolved Yes Advanced_Techniques->End_Resolved End_Unresolved End: Consult Specialist

A troubleshooting workflow for resolving co-elution issues in GC.

Data Presentation: GC Method Parameters

The following tables summarize starting parameters and optimized conditions for the separation of alkane isomers.

Table 1: Standard vs. Optimized GC Conditions [1]

ParameterStandard MethodOptimized Method (for improved resolution)
Column 30 m x 0.25 mm ID, 0.25 µm film60 m x 0.18 mm ID, 0.18 µm film
Carrier Gas Helium at 1.0 mL/minHelium at optimal linear velocity (~35 cm/s)
Oven Program 50°C (1 min hold), ramp 10°C/min to 300°C50°C (2 min hold), ramp 5°C/min to 300°C
Injector Temp 300°C350°C
Detector Temp 300°C (FID)350°C (FID)

Table 2: Example Temperature Programs for Alkane Separation [3][8]

Program IDInitial Temp & HoldRamp RateFinal TempApplication Note
Fast Screen 40°C for 2 min10°C/min110°CGood for initial screening, may cause co-elution.
High Resolution 40°C for 2 min5°C/min110°CSlower ramp improves separation of close-eluting isomers.
Broad Range 80°C (no hold)20°C/min190°CFor samples with a wide range of boiling points.

Experimental Protocols

This section provides a detailed methodology for the GC analysis of C12H26 isomers.

Protocol 1: High-Resolution Separation of Dodecane Isomers

This protocol provides a starting point for method development to resolve co-elution issues.[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the C12H26 isomer mixture into a 10 mL volumetric flask.[1]
  • Dissolve the sample in a high-purity, non-polar solvent such as hexane (B92381) or cyclohexane.[1]
  • If the sample contains particulates, filter it through a 0.45 µm syringe filter prior to injection.[9]

2. GC Instrumentation and Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID).[1]
  • Column: Start with a non-polar column (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[1][2]
  • Injector: Use a Split/Splitless injector at 300°C. A split injection with a ratio of 50:1 to 100:1 is recommended to avoid column overload.[2]
  • Carrier Gas: Use Helium or Hydrogen at an optimal flow rate (e.g., constant flow of 1.0 mL/min for Helium).[2]
  • Oven Program: Set the initial oven temperature to 40°C and hold for 2 minutes. Program the oven to ramp at 5°C/min to 300°C.[2] A slower ramp rate generally improves separation.[2]
  • Detector: Set the FID temperature to 300°C.[2]

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample.
  • Acquire the chromatogram.
  • Identify peaks based on retention times compared to known standards. Assess peak resolution between critical isomer pairs.

Visualization of Concepts and Workflows

Experimental Workflow Diagram

This diagram outlines the key steps from sample receipt to final data analysis in a typical GC experiment.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample_Prep 1. Sample Dilution in Hexane Filter 2. Filtration (if needed) Sample_Prep->Filter Injection 3. Inject 1µL into GC Filter->Injection Separation 4. Separation on Capillary Column Injection->Separation Detection 5. Detection by FID Separation->Detection Acquisition 6. Chromatogram Acquisition Detection->Acquisition Analysis 7. Peak Integration & Resolution Check Acquisition->Analysis

A standard experimental workflow for GC analysis.

GCxGC Conceptual Diagram

This diagram illustrates the principle of comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation.

Injector Injector Column1 1st Dimension Column (e.g., non-polar, 30m) Injector->Column1 Sample Modulator Modulator (Traps & Re-injects) Column1->Modulator Eluent Column2 2nd Dimension Column (e.g., polar, 1-2m) Modulator->Column2 Modulated Pulses Detector Detector (e.g., FID, TOF-MS) Column2->Detector Output 2D Chromatogram (Contour Plot) Detector->Output

The basic principle of a GCxGC system.

References

Technical Support Center: Mass Spectrometry of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing fragmentation during the mass spectrometry of alkanes.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Weak or Absent Molecular Ion (M+) Peak in Electron Ionization (EI) Mass Spectrometry

Q: Why is the molecular ion peak for my alkane sample weak or completely missing in the EI mass spectrum?

A: A weak or absent molecular ion peak is a common challenge in the EI-MS analysis of alkanes. This is primarily due to two factors:

  • Extensive Fragmentation: Standard Electron Ionization (EI) utilizes high-energy electrons (typically 70 eV) to ionize molecules. This high energy input often leads to the extensive fragmentation of the molecular ion, especially in the case of alkanes where C-C bonds are relatively weak.[1][2][3]

  • Analyte Structure: The tendency for fragmentation increases with the molecular weight and degree of branching in alkanes.[1][3][4] Branched alkanes, in particular, tend to fragment at the branch points because this leads to the formation of more stable secondary or tertiary carbocations.[1]

Q: How can I increase the intensity of the molecular ion peak for my alkane sample?

A: There are several strategies to enhance the molecular ion peak intensity:

  • Lowering the Ionization Energy in EI: Reducing the energy of the bombarding electrons from the standard 70 eV to a lower value (e.g., 15-20 eV) can decrease the internal energy of the molecular ion, thus reducing fragmentation. However, this may also lead to a decrease in overall ion intensity.

  • Employing "Cold EI": This technique involves the use of a supersonic molecular beam, which cools the analyte molecules, reducing their vibrational energy before ionization. This results in a significantly enhanced molecular ion abundance, with the enhancement factor increasing with the carbon number of the alkane.[5]

  • Utilizing Soft Ionization Techniques: The most effective way to obtain a prominent molecular ion peak for alkanes is to use a soft ionization method. These techniques impart less energy to the analyte molecule during ionization, resulting in minimal fragmentation.[6] Common soft ionization techniques suitable for alkanes include:

    • Chemical Ionization (CI): A gentle ionization method that involves ion-molecule reactions between the analyte and a reagent gas.[7]

    • Field Ionization (FI): A very "soft" technique that uses a strong electric field to ionize molecules, producing dominant molecular ions with little to no fragmentation.[8][9]

    • Atmospheric Pressure Chemical Ionization (APCI): Well-suited for less polar compounds, APCI often produces [M-H]⁺ ions with minimal fragmentation.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of straight-chain alkanes in EI-MS?

A1: Straight-chain alkanes produce a characteristic series of fragment ions in EI-MS. The mass spectra typically show clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[1][2] The most abundant peaks in these clusters are usually alkyl carbocations with the general formula [CₙH₂ₙ₊₁]⁺.[2] For many linear alkanes, the butyl cation (m/z 57) is the base peak.[2]

Q2: How does branching affect the fragmentation of alkanes?

A2: Branching significantly influences the fragmentation of alkanes. Fragmentation is favored at the branching points because it leads to the formation of more stable carbocations (tertiary > secondary > primary).[1] This results in a weaker molecular ion peak compared to their straight-chain isomers.[4] For example, in the mass spectrum of 2,3-dimethylbutane, a very strong peak for the isopropyl cation (m/z 43) is observed due to cleavage at the branched point.[3]

Q3: What is the difference between the molecular ion peak and the base peak?

A3: The molecular ion peak represents the unfragmented molecule that has lost one electron, and its m/z value corresponds to the molecular weight of the compound.[12] The base peak is the most intense (tallest) peak in the mass spectrum and is assigned a relative abundance of 100%.[12] It represents the most stable and abundant fragment ion formed during ionization. For highly fragmented molecules like many alkanes, the molecular ion peak is often not the base peak.

Q4: Which soft ionization technique is best for my alkane analysis?

A4: The choice of soft ionization technique depends on the specific alkane and the available instrumentation.

  • Chemical Ionization (CI) is a good starting point if you have a standard GC-MS system, as it often only requires a modification to the ion source.[7]

  • Field Ionization (FI) is considered one of the softest ionization methods and is excellent for obtaining clear molecular ion peaks with minimal fragmentation, making it ideal for determining the molecular weight of thermally labile or easily fragmented compounds.[8][9]

  • Atmospheric Pressure Chemical Ionization (APCI) is particularly useful for less-polar, thermally stable compounds and is often coupled with liquid chromatography. It can provide robust and reproducible results for hydrocarbon analysis.[10][11]

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for Long-Chain Alkane Analysis (EI)
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane)Provides good resolution and selectivity for non-polar alkanes.[13]
Carrier Gas Helium or HydrogenHydrogen can allow for faster analysis times.[13]
Flow Rate 1-2 mL/minA good starting point for optimization to ensure good chromatographic efficiency.[13]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[14]
Injector Temp. 280-320 °CEnsures rapid and complete vaporization of high-boiling point alkanes.[13]
Oven Program Initial: 40-50°C (hold 1-3 min), Ramp: 6-10°C/min to 320°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[13][14]
MS Source Temp. ~230 °CA common starting point for good ionization.[13]
MS Quad Temp. ~150 °CA typical setting for good mass filtering.[13]
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns for library matching.[14]
Table 2: Comparison of Molecular Ion Abundance in Standard EI vs. Cold EI for n-Alkanes
n-Alkane (Carbon Number)Molecular Ion Abundance (M+/TIC) in Standard EIMolecular Ion Abundance (M+/TIC) in Cold EICold EI Enhancement Factor
C₁₀~0.1%~10%~100
C₂₀~0.01%~10%~1000
C₃₀~0.001%~10%~10,000
C₄₀<0.001%~10%>10,000

Data synthesized from information presented in a technical note on Cold EI technology.[5]

Table 3: Qualitative Comparison of Ionization Techniques for Alkane Analysis
Ionization TechniquePrincipleDegree of FragmentationTypical Ions FormedBest For
Electron Ionization (EI) High-energy electron bombardmentHighM⁺• (often weak), extensive fragment ions (CₙH₂ₙ₊₁)⁺Structural elucidation via fragmentation pattern library matching.[7]
Chemical Ionization (CI) Ion-molecule reactions with a reagent gasLow[M+H]⁺, [M-H]⁺, or adduct ionsObtaining molecular weight information when EI fails.[7]
Field Ionization (FI) Quantum tunneling in a strong electric fieldVery LowM⁺• (dominant)Determining molecular weight of fragile or high molecular weight alkanes with minimal fragmentation.[8][9]
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes solvent which then ionizes the analyteLow[M-H]⁺, M⁺•Analysis of less polar, thermally stable compounds, often coupled with LC.[10][11]

Experimental Protocols

Methodology 1: GC-MS Analysis with Electron Ionization (EI)
  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing the alkanes.

    • Dissolve the sample in a high-purity non-polar solvent (e.g., hexane, heptane) to a final concentration suitable for your instrument's linear range (e.g., 1-100 µg/mL).[14]

    • If necessary, perform a sample clean-up (e.g., solid-phase extraction) to remove matrix interferences.

    • Transfer an aliquot of the final solution to a 2 mL autosampler vial.[14]

  • Instrument Setup:

    • Install a suitable non-polar GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane).[13]

    • Set the GC-MS parameters according to the recommendations in Table 1 .

    • Perform an autotune of the mass spectrometer to ensure optimal performance.

    • Run a solvent blank to verify system cleanliness.

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Acquire data in full scan mode to observe the fragmentation pattern.

    • Identify alkanes based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

Methodology 2: Reducing Fragmentation with Soft Ionization (Chemical Ionization - CI)
  • Instrument Configuration:

    • Ensure your GC-MS is equipped with a CI-capable ion source. This typically involves a more enclosed source design to maintain the higher pressure required for the reagent gas.[15]

    • Introduce a CI reagent gas (e.g., methane, isobutane, or ammonia) into the ion source. The choice of gas can influence the "softness" of the ionization.[15]

    • Set the ion source pressure to approximately 0.5 - 1.0 Torr, as recommended by the instrument manufacturer.[16]

  • Sample Preparation and GC Separation:

    • Follow the same sample preparation and GC setup steps as outlined in Methodology 1. The chromatographic separation remains crucial.

  • Mass Spectrometer Setup and Acquisition:

    • In the MS method, select "Chemical Ionization" as the ionization mode.

    • Optimize CI source parameters, such as source temperature and electron energy for reagent gas ionization, according to your instrument's guidelines.

    • Acquire data and look for the pseudo-molecular ion (e.g., [M+H]⁺ or [M-H]⁺), which should be significantly more abundant than the M⁺• peak in EI.

Mandatory Visualization

Troubleshooting_Missing_Molecular_Ion start Start: Weak or Absent M+ Peak in EI-MS check_structure Is the alkane high molecular weight or highly branched? start->check_structure ei_optimization Optimize EI Conditions check_structure->ei_optimization  Yes   soft_ionization Switch to a Soft Ionization Technique check_structure->soft_ionization  No, or EI optimization is insufficient   lower_ei_energy Lower Ionization Energy (e.g., to 15-20 eV) ei_optimization->lower_ei_energy lower_ei_energy->check_structure  Still no M+ peak ci_method Chemical Ionization (CI) soft_ionization->ci_method fi_method Field Ionization (FI) soft_ionization->fi_method apci_method Atmospheric Pressure Chemical Ionization (APCI) soft_ionization->apci_method end End: Molecular Ion Observed ci_method->end fi_method->end apci_method->end

Troubleshooting workflow for a missing molecular ion peak.

Ionization_Decision_Tree start Start: Select Ionization Method for Alkane Analysis goal What is the primary analytical goal? start->goal structure_elucidation Structural Elucidation / Library Matching goal->structure_elucidation  Fragmentation Pattern   molecular_weight Molecular Weight Determination goal->molecular_weight  Molecular Ion   ei Use Standard EI (70 eV) structure_elucidation->ei soft_ionization Use a Soft Ionization Technique molecular_weight->soft_ionization end End: Method Selected ei->end sample_volatility Is the sample volatile and thermally stable? soft_ionization->sample_volatility gc_ms Use GC-MS with CI or FI sample_volatility->gc_ms  Yes   lc_ms Use LC-MS with APCI sample_volatility->lc_ms  No   gc_ms->end lc_ms->end

Decision tree for selecting an ionization method for alkanes.

References

Technical Support Center: Post-Synthesis Purification of 3,5,7-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,5,7-trimethylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the post-synthesis purification of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on a common synthetic route involving the reaction of a Grignard reagent (e.g., from 1-bromo-2-methylbutane) with a suitable electrophile, the primary impurities include:

  • Unreacted Starting Materials: Residual 1-bromo-2-methylbutane (B81432) and magnesium.

  • Grignard Side-Products: Wurtz coupling products (e.g., 3,4-dimethylhexane (B165660) from the coupling of two 1-bromo-2-methylbutane molecules) and products from reaction with atmospheric moisture or carbon dioxide.[1]

  • Solvent Residues: High-boiling ether solvents (e.g., diethyl ether, THF) used in the Grignard reaction.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and boiling points of the impurities.

  • Fractional Distillation is highly effective for separating this compound from impurities with significantly different boiling points, such as residual solvents and some lower or higher boiling point side-products.

  • Preparative Gas Chromatography (Prep-GC) is ideal for separating isomeric impurities that have very close boiling points to the target compound, offering high resolution.[2][3]

Q3: What is the boiling point of this compound?

A3: The predicted boiling point of this compound is approximately 209-212 °C at atmospheric pressure. However, slight variations can occur based on experimental conditions and purity.

Q4: How can I assess the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for assessing the purity of this compound.[4][5][6] It allows for the separation of volatile compounds and their identification based on their mass spectra. A non-polar column is typically used for the separation of alkanes.[7]

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause Solution
Poor Separation of Product and Impurity Insufficient column efficiency (not enough theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure a slow and steady distillation rate.
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.
Poor insulation of the distillation column.Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
Bumping or Irregular Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Heating rate is too high.Reduce the power to the heating mantle for smoother boiling.
Product Temperature Fluctuates During Distillation The fraction has completely distilled, and a higher boiling point impurity is starting to come over.Change the receiving flask to collect the next fraction.
Heating is uneven.Ensure the heating mantle is in good contact with the flask and providing consistent heat.
Preparative Gas Chromatography (Prep-GC)
Problem Potential Cause Solution
Peak Tailing Active sites in the injector or on the column interacting with trace polar impurities.Use a deactivated injector liner. Condition the column at a high temperature. While alkanes are non-polar, trace contaminants can cause this.
Sample overload.Decrease the injection volume.
Peak Fronting Column overload.Reduce the amount of sample injected onto the column.
Sample solvent is incompatible with the stationary phase.While less common for alkanes, ensure the injection solvent is appropriate for the column.
Poor Resolution Between Isomers Inadequate column efficiency.Use a longer column or a column with a smaller internal diameter. Optimize the temperature program for better separation.
Incorrect stationary phase.A non-polar stationary phase is generally best for separating alkanes based on boiling point.[7]
Low Recovery of Collected Fractions Inefficient trapping of the eluting compound.Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or dry ice/acetone). Optimize the gas flow rate to ensure the compound has enough time to condense in the trap.
Leaks in the system after the detector.Check all connections between the detector outlet and the collection trap.

Quantitative Data Summary

The expected purity and recovery for the purification of this compound can vary based on the initial purity of the crude product and the optimization of the chosen technique. The following table provides estimated values.

Purification Technique Expected Purity (%) Expected Recovery (%) Primary Applications
Fractional Distillation 90 - 9870 - 90Removal of impurities with significantly different boiling points.
Preparative Gas Chromatography > 9950 - 80Separation of isomeric impurities and achieving very high purity.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Add the crude this compound and boiling chips (or a stir bar) to the round-bottom flask, filling it to no more than two-thirds of its volume.

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Wrap the fractionating column with the insulating material.

  • Begin circulating cold water through the condenser.

  • Gently heat the distillation flask.

  • Observe the temperature and collect any low-boiling fractions (e.g., residual solvent) that distill over at a lower temperature.

  • As the temperature approaches the boiling point of this compound (approx. 209-212 °C), change to a clean receiving flask.

  • Collect the fraction that distills over at a stable temperature corresponding to the boiling point of the product.

  • Once the majority of the product has been collected, if the temperature begins to rise significantly, stop the distillation or change to another receiving flask to collect high-boiling impurities.

  • Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Preparative Gas Chromatography (Prep-GC) of this compound

Objective: To obtain high-purity this compound by separating it from closely boiling isomers.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a preparative-scale injector, a column with a high loading capacity, and a fraction collector.

  • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) of appropriate length and diameter for preparative work.

  • Carrier Gas: Helium or Nitrogen, with a flow rate optimized for the column dimensions.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 120 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 10 minutes.

  • Detector: A non-destructive detector is ideal, but a destructive detector (like FID) can be used with a splitter to divert a small portion of the eluent to the detector and the majority to the collection trap.

  • Fraction Collector: Cooled trap (e.g., with liquid nitrogen or dry ice/acetone).

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of a volatile solvent (e.g., hexane).

  • Inject an appropriate volume of the sample into the Prep-GC system.

  • Monitor the chromatogram to identify the peak corresponding to this compound.

  • As the target peak begins to elute, activate the fraction collector to trap the compound.

  • Deactivate the collector after the peak has fully eluted.

  • Repeat the injection and collection cycle as needed to obtain the desired amount of pure product.

  • Combine the collected fractions and confirm the purity by analytical GC-MS.

Visualizations

PurificationWorkflow start Crude this compound gcms_analysis Purity Analysis (GC-MS) start->gcms_analysis decision Impurities Present? gcms_analysis->decision final_product Pure this compound (>99%) decision->final_product No (Purity > 99%) bp_diff Boiling Point Difference > 20°C? decision->bp_diff Yes distillation Fractional Distillation check_purity1 Check Purity distillation->check_purity1 prep_gc Preparative GC check_purity2 Check Purity prep_gc->check_purity2 isomers Isomeric Impurities? check_purity1->isomers check_purity2->final_product isomers->prep_gc Yes isomers->final_product No bp_diff->distillation Yes bp_diff->prep_gc No

Caption: Decision workflow for selecting the appropriate purification technique.

FractionalDistillationProcess cluster_setup Apparatus Setup cluster_process Distillation Process flask Crude Product in Flask column Fractionating Column flask->column condenser Condenser column->condenser receiver Receiving Flask condenser->receiver heat Apply Heat vaporize Vaporization heat->vaporize separate Separation in Column vaporize->separate condense Condensation separate->condense collect Collect Fractions condense->collect

References

Troubleshooting low yields in Friedel-Crafts alkylation of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts alkylation of alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts alkylation is resulting in a very low yield or no product at all. What are the likely causes?

Low to no yield in a Friedel-Crafts alkylation can be attributed to several factors, ranging from catalyst inactivity to unsuitable substrates. The most common culprits include:

  • Inactive Catalyst: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2][3] It is crucial to maintain strictly anhydrous (dry) conditions throughout your experimental setup.

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, and its success heavily depends on the nucleophilicity of the aromatic ring. If your alkane substrate is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR), the ring will be too deactivated for the reaction to proceed efficiently.[2][3][4][5][6][7]

  • Unsuitable Substrate Functional Groups: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts alkylation.[2][5][7] These functional groups have lone pairs of electrons that readily complex with the Lewis acid catalyst, rendering it inactive.[5][7]

  • Insufficiently Reactive Alkylating Agent: The reaction works best with alkylating agents that can form stable carbocations. Vinyl and aryl halides are typically unreactive because the corresponding carbocations are highly unstable.[8][9] The reactivity of alkyl halides also increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I).[5][7]

Q2: I am observing a mixture of isomeric products instead of the single desired alkylated alkane. What is causing this?

The formation of multiple products is a very common issue in Friedel-Crafts alkylation and is most often due to:

  • Carbocation Rearrangement: The carbocation intermediate generated from the alkyl halide can rearrange to a more stable form via a hydride or alkyl shift.[4][5][6][9][10] For example, the reaction of benzene (B151609) with 1-chloropropane (B146392) will primarily yield isopropylbenzene (cumene) instead of n-propylbenzene because the initially formed primary carbocation rearranges to a more stable secondary carbocation.[5] This is a significant limitation, especially when using primary alkyl halides.[4][9]

Q3: My reaction is producing polyalkylated products. How can I favor monoalkylation?

Polyalkylation occurs because the initial alkylation product is often more reactive than the starting alkane.[5][6][11] The newly introduced alkyl group is electron-donating, which activates the aromatic ring towards further electrophilic attack.[4][5][11] To minimize this, you can:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the starting alkane, you increase the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.[1][5][8]

Q4: My reaction mixture is turning dark or forming a tarry substance. What is happening?

Charring or the formation of dark, polymeric material is usually an indication that the reaction is too vigorous, leading to decomposition and side reactions.[1] To mitigate this, consider the following:

  • Control the Rate of Reagent Addition: Add the alkylating agent or the Lewis acid catalyst slowly and in a controlled manner to manage the reaction exotherm.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature, for instance, by using an ice bath, can help to control the reaction rate and minimize decomposition.[1]

Troubleshooting Guides

Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Catalyst Inactivity 1. Use a fresh, unopened container of the Lewis acid catalyst. 2. Ensure all glassware is oven-dried or flame-dried before use. 3. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. 4. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Substrate 1. Check the substituents on your aromatic alkane. If strongly deactivating groups are present, the reaction is unlikely to work. 2. Consider using a more activated derivative of your substrate if possible.
Unsuitable Functional Groups 1. Protect amine or hydroxyl groups before performing the Friedel-Crafts alkylation. 2. Alternatively, consider a different synthetic route that avoids the use of a Lewis acid.
Low Reaction Temperature 1. Gradually and carefully increase the reaction temperature while monitoring for product formation. 2. Be aware that higher temperatures can also promote side reactions.
Formation of Multiple Products (Isomers and Polyalkylation)
Potential Cause Troubleshooting Steps
Carbocation Rearrangement 1. Use an alkylating agent that forms a stable carbocation not prone to rearrangement (e.g., a tertiary or benzylic halide).[4] 2. A reliable alternative is to perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[4][5][6][12][13]
Polyalkylation 1. Use a large excess of the aromatic alkane (e.g., 5-10 equivalents) relative to the alkylating agent.[1][5][8] 2. Consider Friedel-Crafts acylation, as the acyl group is deactivating and prevents further substitution on the aromatic ring.[5][7]

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride

This protocol describes a standard laboratory procedure for the alkylation of benzene.

Materials:

  • Benzene (anhydrous)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (anhydrous, as solvent)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser with drying tube, addition funnel)

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar and an addition funnel, all under an inert atmosphere and protected from moisture with a drying tube.

  • In the flask, add anhydrous aluminum chloride.

  • Add anhydrous dichloromethane to the flask and cool the mixture in an ice bath.

  • Add the benzene to the cooled suspension.

  • Slowly add tert-butyl chloride dropwise from the addition funnel to the stirred reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Once the reaction is complete, quench it by carefully and slowly pouring the reaction mixture into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation.

Visual Troubleshooting Guides

LowYieldTroubleshooting start Low or No Yield catalyst Check Catalyst Activity start->catalyst substrate Evaluate Substrate Reactivity start->substrate conditions Assess Reaction Conditions start->conditions catalyst_sol Use fresh, anhydrous Lewis acid under inert atmosphere. catalyst->catalyst_sol Moisture contamination? substrate_sol1 Remove deactivating groups or use a more activated substrate. substrate->substrate_sol1 Deactivating groups present? substrate_sol2 Protect -NH2 or -OH groups prior to reaction. substrate->substrate_sol2 -NH2 or -OH groups present? conditions_sol Optimize temperature and reagent addition rate. conditions->conditions_sol Reaction too slow or vigorous?

Caption: Troubleshooting workflow for low yields.

IsomerFormationTroubleshooting start Formation of Isomers rearrangement Carbocation Rearrangement start->rearrangement polyalkylation Polyalkylation start->polyalkylation rearrangement_sol1 Use alkylating agents forming stable, non-rearranging carbocations. rearrangement->rearrangement_sol1 rearrangement_sol2 Alternative: Friedel-Crafts Acylation followed by Reduction. rearrangement->rearrangement_sol2 polyalkylation_sol1 Use a large excess of the aromatic substrate. polyalkylation->polyalkylation_sol1 polyalkylation_sol2 Alternative: Friedel-Crafts Acylation. polyalkylation->polyalkylation_sol2

Caption: Troubleshooting guide for isomer formation.

References

Technical Support Center: Method Development for Trace-Level Detection of 3,5,7-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the trace-level detection of 3,5,7-trimethylnonane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace-level detection important?

This compound is a branched-chain alkane with the molecular formula C12H26. The detection of specific volatile organic compounds (VOCs) at trace levels is crucial in various fields, including environmental monitoring, food science, and biomedical research, as they can serve as biomarkers or indicators of specific chemical processes.

Q2: Which analytical technique is most suitable for the trace-level detection of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of this compound. This method offers high separation efficiency (GC) and sensitive, specific detection (MS), which are essential for identifying and quantifying analytes at trace concentrations in complex matrices.

Q3: What are the best sample preparation techniques for concentrating this compound from a sample?

For volatile compounds like this compound, solvent-free extraction techniques such as Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are highly effective. These methods concentrate the analyte from the sample matrix onto a coated fiber or stir bar, which can then be directly desorbed into the GC-MS system, enhancing sensitivity.

Q4: What type of SPME fiber or SBSE coating should I use for this compound?

Given that this compound is a nonpolar compound, a nonpolar stationary phase is recommended. For SPME, a polydimethylsiloxane (B3030410) (PDMS) coated fiber is a suitable choice. For SBSE, the commercially available stir bars are also coated with PDMS, which is effective for the extraction of nonpolar volatile and semi-volatile compounds.

Troubleshooting Guides

Gas Chromatography (GC) Issues
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated inlet liner. 2. Trim the first few centimeters of the column. 3. Ensure the column is installed at the correct depth in the inlet and detector.
Poor Peak Shape (Fronting) 1. Column overload. 2. Incompatible solvent.1. Dilute the sample. 2. Ensure the injection solvent is compatible with the stationary phase.
Shifting Retention Times 1. Fluctuation in oven temperature. 2. Changes in carrier gas flow rate. 3. Column degradation.1. Verify oven temperature stability. 2. Check for leaks in the gas lines and ensure a constant flow. 3. Condition or replace the column.
Ghost Peaks 1. Carryover from previous injection. 2. Contaminated syringe or inlet.1. Run a blank solvent injection after a high-concentration sample. 2. Clean the syringe and replace the inlet septum and liner.
Mass Spectrometry (MS) Issues
Problem Potential Cause Suggested Solution
Low Sensitivity/Poor Signal 1. Dirty ion source. 2. Air leak in the MS system. 3. Incorrect MS tune.1. Clean the ion source components. 2. Perform a leak check of the MS vacuum system. 3. Re-tune the mass spectrometer.
High Background Noise 1. Column bleed. 2. Contaminated carrier gas. 3. Leak in the system.1. Use a low-bleed GC column and operate within its temperature limits. 2. Ensure high-purity carrier gas and use appropriate gas filters. 3. Check for leaks at all fittings.
No Molecular Ion Peak Electron ionization (EI) can cause extensive fragmentation of alkanes.This is common for branched alkanes. Use characteristic fragment ions for identification and quantification. Chemical Ionization (CI) can be used as a softer ionization technique to obtain the molecular ion.
Sample Preparation (SPME/SBSE) Issues
Problem Potential Cause Suggested Solution
Low Analyte Recovery 1. Inefficient extraction conditions. 2. Matrix effects. 3. Competition for fiber/coating sites.1. Optimize extraction time, temperature, and agitation. 2. Add salt to aqueous samples to increase analyte volatility. 3. Dilute the sample if high concentrations of other volatiles are present.
Poor Reproducibility 1. Inconsistent extraction time or temperature. 2. Fiber/stir bar degradation. 3. Variable sample volume.1. Use an autosampler for precise control over extraction parameters. 2. Condition the fiber/stir bar as recommended by the manufacturer and inspect for damage. 3. Maintain a consistent sample volume for all analyses.

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Preparation: Place 5 mL of the liquid sample or 1 g of the solid sample into a 20 mL headspace vial. For aqueous samples, add 1 g of sodium chloride to increase the ionic strength and promote the partitioning of this compound into the headspace.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated alkane) for accurate quantification.

  • Incubation: Seal the vial and place it in a heating block or autosampler incubator. Equilibrate the sample at 60°C for 10 minutes with agitation.

  • Extraction: Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 2 minutes in splitless mode.

Protocol 2: GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Split/Splitless inlet at 250°C, splitless mode for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-200.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for trace-level quantification, monitoring characteristic ions of branched alkanes (e.g., m/z 57, 71, 85).

Quantitative Data Summary

The following tables present example data for a calibration curve and sample analysis of this compound.

Table 1: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Response Ratio (Analyte/IS)
115,234105,6780.144
578,910104,9870.752
10155,432106,1231.465
25390,112105,5433.696
50785,432104,8767.489
1001,567,890105,21014.902

Table 2: Sample Analysis Results

Sample IDPeak Area (Analyte)Peak Area (Internal Standard)Response RatioCalculated Concentration (ng/mL)
Sample A25,678105,1120.2441.68
Sample B189,456104,9901.80412.10
Sample C45,321105,3450.4302.91

Visualizations

experimental_workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Vialing (5 mL) is_spike Internal Standard Spiking sample->is_spike incubation Incubation (60°C, 10 min) is_spike->incubation extraction Headspace Extraction (30 min) incubation->extraction desorption Thermal Desorption (250°C) extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the trace-level detection of this compound.

Caption: Logical troubleshooting workflow for common issues in GC-MS analysis.

Technical Support Center: Minimizing Carbocation Rearrangement in Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched alkane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthetic routes while minimizing or eliminating undesired carbocation rearrangements. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked questions (FAQs)

Q1: What is a carbocation rearrangement and why does it occur?

A carbocation is a molecule containing a carbon atom with a positive charge and only six electrons in its valence shell. These intermediates are highly reactive and unstable.[1][2] Carbocation rearrangement is a process where a less stable carbocation rearranges to form a more stable one.[3] This occurs because stability increases with the number of alkyl groups attached to the positively charged carbon (tertiary > secondary > primary).[4] The driving force for this rearrangement is the stabilization of the positive charge through hyperconjugation and the electron-donating inductive effects of adjacent alkyl groups.[4]

Q2: What are the common types of carbocation rearrangements?

The most common types of carbocation rearrangements are 1,2-hydride shifts and 1,2-alkyl (often methyl) shifts.[1][5]

  • 1,2-Hydride Shift: A hydrogen atom from a carbon adjacent to the carbocation center moves with its pair of bonding electrons to the positively charged carbon.[1][5] This typically happens if the shift results in a more stable carbocation (e.g., a secondary carbocation becomes a tertiary one).[6][7]

  • 1,2-Alkyl Shift: An entire alkyl group (like a methyl or ethyl group) migrates with its bonding electrons to the adjacent carbocation center.[1] This also occurs to form a more stable carbocation.[8]

Q3: Which common reactions for synthesizing branched alkanes are prone to carbocation rearrangement?

Reactions that proceed through a carbocation intermediate are susceptible to rearrangement.[4] Key examples include:

  • Friedel-Crafts Alkylation: This reaction, used to attach alkyl groups to aromatic rings, is notorious for carbocation rearrangements, especially when using primary or some secondary alkyl halides.[9][10]

  • Acid-Catalyzed Dehydration of Alcohols: When preparing an alkene (which can then be hydrogenated to an alkane), the initial formation of a carbocation after protonation and loss of water can lead to rearrangements.[3]

  • SN1 Reactions: The unimolecular substitution mechanism involves the formation of a carbocation intermediate, which can rearrange before the nucleophile attacks.[4][11]

  • Electrophilic Addition to Alkenes: Adding acids like H-X to an alkene generates a carbocation that can rearrange before the halide ion attacks.[5]

Troubleshooting Guide: Common Experimental Issues

Problem: My Friedel-Crafts alkylation of benzene (B151609) with 1-chlorobutane (B31608) is yielding sec-butylbenzene (B1681704) and tert-butylbenzene (B1681246) instead of the desired n-butylbenzene.

This is a classic example of carbocation rearrangement. The initial primary carbocation (or the highly polarized Lewis acid-alkyl halide complex) rapidly rearranges to the more stable secondary and tertiary carbocations before alkylating the benzene ring.[9][12]

Solutions:

  • Modify Reaction Conditions: Performing the reaction at very low temperatures can sometimes minimize rearrangement by reducing the activation energy available for the shift.[9]

  • Use an Alternative Synthesis (Acylation-Reduction): This is the most reliable method to avoid rearrangement.[12][13][14]

    • Step 1: Friedel-Crafts Acylation: React benzene with butanoyl chloride and a Lewis acid (e.g., AlCl₃). The resulting acylium ion is resonance-stabilized and does not rearrange.[13][15]

    • Step 2: Reduction: Reduce the resulting ketone (butyrophenone) to the desired n-butylbenzene using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[12][16]

Problem: I am trying to synthesize a specific branched alkane, but the reaction is producing a complex mixture of isomers.

A mixture of isomers strongly suggests that carbocation intermediates are rearranging. To achieve a specific, non-rearranged branched structure, it is often best to use a synthetic route that avoids the formation of free carbocations altogether.

Solutions:

  • Utilize Organometallic Reagents: Reactions involving organometallic reagents like Grignard reagents (R-MgX), organolithium reagents (R-Li), or organocuprates (Gilman reagents, R₂CuLi) are excellent for forming specific C-C bonds without rearrangement.[17][18] These reagents act as potent nucleophiles, attacking an electrophilic carbon (e.g., an alkyl halide) in an SN2-type mechanism, which is concerted and does not involve carbocation intermediates.[19][20]

  • Corey-House Synthesis (using Gilman Reagents): This is a powerful method for coupling two alkyl groups. An alkyl halide is reacted with a lithium dialkylcuprate (Gilman reagent). This method is highly effective for joining primary, secondary, and even tertiary alkyl groups to methyl, primary, or secondary alkyl halides.

Quantitative Data Summary

The choice of reaction conditions and pathways significantly impacts product distribution. The following table summarizes the expected outcomes for the synthesis of butylbenzene, illustrating the effect of rearrangement.

Synthesis MethodReactantsConditionsDesired Product (n-butylbenzene) YieldRearranged Product (sec-butylbenzene) YieldReference
Friedel-Crafts Alkylation Benzene + 1-ChlorobutaneAlCl₃, 25°C~0-5%~95-100% (mixture of sec- and tert-butylbenzene)[General Knowledge]
Friedel-Crafts Acylation then Reduction 1. Benzene + Butanoyl Chloride2. Product from Step 11. AlCl₃2. Zn(Hg), HCl>95%<5%[12][14]

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation-Reduction

This two-step protocol avoids the rearrangement that occurs when attempting to directly alkylate benzene with 1-chloropropane.[12][14]

Step A: Friedel-Crafts Acylation

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂).

  • Reagents: Add 50 mL of benzene (excess) and 10 g of anhydrous aluminum chloride (AlCl₃) to the flask.

  • Addition: Slowly add 9.5 g (0.1 mol) of propanoyl chloride dropwise through the condenser to the stirred solution. An exothermic reaction will occur.

  • Reaction: After the addition is complete, gently heat the mixture to reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over 100 g of crushed ice. Separate the organic layer using a separatory funnel. Wash the organic layer with 5% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Remove the excess benzene by distillation to obtain crude propiophenone (B1677668).

Step B: Clemmensen Reduction

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: To the flask, add the crude propiophenone from Step A, 15 g of zinc-mercury amalgam (Zn(Hg)), and 100 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to a vigorous reflux for 6 hours.

  • Work-up: Cool the reaction mixture. Decant the aqueous layer. Wash the remaining zinc with diethyl ether. Combine the organic layer and the ether washings. Wash sequentially with water, 5% sodium bicarbonate solution, and finally water. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Remove the diethyl ether by distillation. Purify the resulting crude n-propylbenzene by fractional distillation.

Protocol 2: Synthesis of 2,2-Dimethylhexane (Neohexane) via an Organocuprate (Gilman) Reagent

This protocol demonstrates the synthesis of a highly branched alkane by coupling a tertiary alkyl group with a primary alkyl group, a transformation impossible via Friedel-Crafts due to rearrangement and steric hindrance.

  • Preparation of Gilman Reagent:

    • Setup: Under an inert atmosphere (N₂ or Ar), add 1.7 g (0.24 mol) of lithium metal to 100 mL of anhydrous diethyl ether in a flask equipped with a stir bar.

    • Addition: Slowly add a solution of 11.1 g (0.12 mol) of tert-butyl chloride in 50 mL of anhydrous diethyl ether. Stir until the lithium is consumed to form tert-butyllithium (B1211817).

    • Formation: Cool the solution to 0°C. In a separate flask, suspend 11.4 g (0.06 mol) of copper(I) iodide (CuI) in 50 mL of anhydrous diethyl ether. Slowly add the tert-butyllithium solution to the CuI suspension to form the lithium di(tert-butyl)cuprate solution.

  • Coupling Reaction:

    • Addition: To the Gilman reagent solution at 0°C, slowly add a solution of 12.3 g (0.1 mol) of 1-bromopropane (B46711) in 30 mL of anhydrous diethyl ether.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up:

    • Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extraction: Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Distillation: Carefully distill the ether. The remaining liquid can be purified by fractional distillation to yield 2,2-dimethylhexane.

Visual Guides and Pathways

G cluster_start Initial Carbocation Formation cluster_rearrange Rearrangement Pathway cluster_product Product Formation Start CH₃CH₂CH₂CH₂-Cl + AlCl₃ P_Carbocation Primary Carbocation (or polarized complex) [CH₃CH₂CH₂CH₂⁺] Start->P_Carbocation Lewis Acid Interaction S_Carbocation Secondary Carbocation [CH₃CH₂CH⁺CH₃] P_Carbocation->S_Carbocation 1,2-Hydride Shift (Fast & Favorable) Desired_Product n-Butylbenzene (Minor/No Product) P_Carbocation->Desired_Product Attack by Benzene (Very Slow/Unlikely) Rearranged_Product sec-Butylbenzene (Major Product) S_Carbocation->Rearranged_Product Attack by Benzene

G Start Experiment yields mixture of unexpected isomers Check1 Does the reaction mechanism involve a carbocation intermediate? Start->Check1 Yes1 Yes (e.g., Friedel-Crafts Alkylation, SN1) Check1->Yes1 No1 No (Re-evaluate mechanism) Check1->No1 Action1 Strategy 1: Modify Conditions - Lower reaction temperature - Use a less polar solvent Yes1->Action1 Action2 Strategy 2: Change Synthetic Route - Use Acylation-Reduction pathway - Use Organometallic reagents (Gilman, Grignard) Yes1->Action2 Result Achieve desired, non-rearranged branched alkane product Action1->Result May reduce, but not eliminate Action2->Result Most effective solution

References

Enhancing resolution of trimethylnonane isomers on non-polar GC columns

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on enhancing the resolution of trimethylnonane (C12) isomers using non-polar gas chromatography (GC) columns.

Frequently Asked Questions (FAQs)

Q1: Why are trimethylnonane isomers challenging to separate on a GC column?

Trimethylnonane isomers possess the same molecular weight and often have very similar boiling points and chemical structures. In gas chromatography with non-polar columns, separation is primarily driven by differences in boiling points and van der Waals interactions.[1] Since these differences are minimal among isomers, achieving baseline resolution is a significant analytical challenge.

Q2: What is the recommended type of GC column for separating trimethylnonane isomers?

For non-polar analytes like trimethylnonane and other alkanes, a non-polar stationary phase is the most appropriate starting point. The separation mechanism on these columns relies on the principle that "like dissolves like," with elution order generally following the boiling points of the compounds.

Commonly Used Non-Polar Stationary Phases

Stationary Phase CompositionPolarityCommon ApplicationsUSP Code
100% DimethylpolysiloxaneNon-PolarGeneral purpose, hydrocarbon analysis, boiling point separations.G2
5% Phenyl / 95% DimethylpolysiloxaneNon-PolarGeneral purpose, slightly more selective for aromatic compounds.[1]G27

Q3: How does adjusting GC parameters improve the separation of closely eluting isomers?

Resolution in gas chromatography is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[2][3] Adjusting GC parameters allows you to manipulate these factors to improve the separation between trimethylnonane isomers.

  • Efficiency (N): Relates to the narrowness of the peaks. It can be increased by using longer or narrower internal diameter (ID) columns.[2][4]

  • Selectivity (α): Describes the separation between two adjacent peaks. It is most significantly influenced by the stationary phase chemistry and the column temperature.[2][3]

  • Retention Factor (k): Relates to the time an analyte spends in the stationary phase. It can be manipulated by changing the temperature, film thickness, and carrier gas flow rate.[2]

Troubleshooting Guide: Enhancing Isomer Resolution

This section addresses specific issues you may encounter during your analysis.

Q4: My trimethylnonane isomer peaks are co-eluting (not separating). What is the first step to improve resolution?

When peaks co-elute, the primary goal is to alter the selectivity (α) or increase the efficiency (N) of the separation. The most effective first step is to optimize the oven temperature program.[5][6]

Recommended Action: Optimize the Temperature Program A slow temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly enhance the separation of compounds with close boiling points.[6]

  • Action: Decrease the oven ramp rate (e.g., from 10 °C/min to 3 °C/min).

  • Alternative: Introduce an isothermal hold at a temperature slightly below the elution temperature of the isomer pair.[6]

Q5: I've slowed the temperature ramp, but resolution is still insufficient. What other parameters can I change?

If temperature optimization is not enough, you can modify the column dimensions or carrier gas flow rate to increase overall column efficiency.[4]

Parameter Optimization for Enhanced Resolution

ParameterActionEffect on ResolutionEffect on Analysis TimeConsiderations
Column Length Increase Length (e.g., 30 m to 60 m)Increases (Higher efficiency, N)[4]IncreasesMay lead to broader peaks and require higher elution temperatures.
Column Internal Diameter (ID) Decrease ID (e.g., 0.25 mm to 0.18 mm)Increases (Higher efficiency, N)[4]DecreasesReduces sample loading capacity, may require higher split ratios.[4]
Stationary Phase Film Thickness Decrease Thickness (e.g., 0.25 µm to 0.10 µm)Increases (For volatile analytes)[1][2]DecreasesReduces sample capacity and retention of very volatile compounds.
Carrier Gas Flow Rate Optimize Linear VelocityIncreases (To optimal point)VariesSet the flow rate to the optimal linear velocity for your carrier gas (He, H₂, N₂) to achieve maximum efficiency.[2]

Q6: My peaks are sharp, but they are still overlapping. Does this require a different column?

If optimizing parameters on your current non-polar column does not provide the required resolution, the selectivity of the stationary phase may be insufficient. While non-polar columns are the standard choice, exploring a column with slightly different selectivity, such as one containing a low percentage of phenyl groups, may alter the elution order and improve separation.[1] For highly complex isomer mixtures where co-elution is persistent, advanced techniques like two-dimensional gas chromatography (GCxGC) may be necessary.[6][7]

Q7: My chromatogram shows peak tailing. How can I fix this?

Peak tailing is often caused by "active sites" in the GC system that interact undesirably with analytes.[6]

  • Contaminated Inlet Liner: Non-volatile residues can build up in the liner. Regularly inspect and replace the liner, and consider using a deactivated liner.[6][8]

  • Improper Column Installation: If the column is not cut cleanly or is installed at the incorrect depth in the inlet or detector, it can create dead volume and active sites.[6][8] Re-cut the column end and reinstall it according to the manufacturer's instructions.[9]

  • Column Contamination: Contaminants at the head of the column can cause peak shape issues. Trim the first few centimeters (10-20 cm) of the column to remove the contaminated section.[10]

Experimental Protocols

Protocol: General Purpose Method for Alkane Isomer Analysis

This protocol provides a starting point for developing a method for the separation of trimethylnonane isomers. It is based on a standard method for broad-range alkane analysis and should be optimized for your specific isomer mixture.[11]

1. GC System Configuration

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase.[11]

  • Injector: Split/Splitless Inlet.

  • Detector: Flame Ionization Detector (FID).

2. GC Method Parameters

  • Carrier Gas: Helium, set to a constant flow of 1.2 mL/min.[11]

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split, with a ratio of 100:1.[11]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 10 minutes.[11]

  • Detector Temperature (FID): 320 °C.[11]

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

3. Method Optimization Notes

  • To improve the resolution of trimethylnonane isomers, which will elute in the earlier part of this program, decrease the ramp rate (Ramp 1) to 2-3 °C/min.

  • Observe the region where the isomers elute and consider adding a short isothermal hold just before this region begins to further enhance separation.[6]

Visualized Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution in Appropriate Solvent Sample->Dilution Standard Addition of Internal Standard Dilution->Standard Injection Sample Injection (1 µL, Split Mode) Standard->Injection Separation Chromatographic Separation (Optimized Temp Program) Injection->Separation Detection Analyte Detection (FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantitation Quantitation & Reporting Integration->Quantitation

Caption: General experimental workflow for GC-based isomer analysis.

Troubleshooting_Logic Start Poor Isomer Resolution CoElution Peaks Overlapping (Co-elution) Start->CoElution Symmetric Peaks BadShape Poor Peak Shape? Start->BadShape Asymmetric Peaks Sol_Temp Decrease Temp Ramp Rate or Add Isothermal Hold CoElution->Sol_Temp Tailing Tailing Peaks BadShape->Tailing Yes (Tailing) Fronting Fronting Peaks BadShape->Fronting Yes (Fronting) Split Split Peaks BadShape->Split Yes (Splitting) Sol_Tailing Check for Active Sites: - Replace Inlet Liner - Re-install Column Tailing->Sol_Tailing Sol_Fronting Column Overload: - Reduce Sample Conc. - Increase Split Ratio Fronting->Sol_Fronting Sol_Split Check Injection: - Improper Installation - Inconsistent Injection Split->Sol_Split Sol_Efficiency Increase Efficiency: - Longer Column - Narrower ID Sol_Temp->Sol_Efficiency If still unresolved

Caption: Troubleshooting decision tree for common GC resolution issues.

References

Avoiding contamination in the analysis of hydrocarbon biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydrocarbon biomarkers. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of hydrocarbon contamination in biomarker analysis?

A1: Hydrocarbon contamination can originate from various sources throughout the experimental workflow, from sample collection to analysis. Identifying the source is crucial for accurate results. Common culprits include:

  • Laboratory Environment: Atmospheric deposition of hydrocarbons from vehicle emissions and industrial activities can contaminate samples left exposed.[1] Phthalates, common plasticizers, can also be present in the lab environment.

  • Consumables and Reagents:

    • Solvents: Solvents used for extraction and cleaning may contain residual hydrocarbons.

    • Plastics: Plastic containers, pipette tips, and vial caps (B75204) can leach hydrocarbons and phthalates into samples.[2] It is recommended to avoid the use of plastic materials for sampling and storage.

    • Septa: Septa in GC vials and inlet liners are a frequent source of siloxanes and other contaminants that can bleed into the system.[3]

  • Sample Collection and Handling:

    • Cross-contamination: Improperly cleaned sampling tools or containers can transfer hydrocarbons between samples.

    • Fuel and Exhaust: On ships or in the field, exhaust fumes from engines and oils or greases used on equipment can be significant sources of contamination.

    • Personal Contact: Hand lotions, soaps, and even fingerprints can introduce contaminating hydrocarbons.

  • Analytical Instrumentation (GC-MS):

    • Injector: The injector is a common site for the accumulation of contaminants from previous injections.[2]

    • Column Bleed: Degradation of the GC column's stationary phase can release siloxanes, which appear as baseline noise or discrete peaks.[2]

    • Carrier Gas: Impurities in the carrier gas or leaks in the gas lines can introduce hydrocarbons and oxygen, which can damage the column.[2][4]

    • Pump Oil: Backstreaming from vacuum pumps can introduce oil vapors into the mass spectrometer.[3]

Q2: I'm seeing unexpected peaks in my GC-MS chromatogram. How can I determine if they are from contamination?

A2: Unexpected peaks are a common issue. Here’s a systematic approach to identify the source:

  • Analyze a Blank: Run a solvent blank (injecting only the solvent used for your samples). If the peaks are present in the blank, the contamination is likely from your solvent, syringe, vial, or the GC system itself.

  • System Blank: Run the GC method without any injection. If the peaks persist, the contamination source is likely within the GC system (e.g., carrier gas, inlet, column bleed).[5]

  • Examine Peak Characteristics:

    • Homologous Series: A series of regularly spaced peaks often indicates contamination from hydrocarbons (e.g., from pump oil) or siloxanes (from column bleed or septa).[2]

    • Mass Spectra: Examine the mass spectrum of the unknown peak. Phthalates, for example, have a characteristic mass-to-charge ratio (m/z) of 149.

  • Isolate Components: Systematically replace components to pinpoint the source. Use a new vial and septum, a different batch of solvent, and a clean syringe. If the contamination disappears, you have identified the culprit.

Q3: What are the best practices for collecting and storing samples to avoid hydrocarbon contamination?

A3: Proper sample collection and storage are critical first steps in preventing contamination.

  • Container Selection: Always use pre-cleaned glass or stainless steel containers. Avoid plastics, as they can leach hydrocarbons and other contaminants.[6]

  • Field Procedures:

    • Be mindful of the sampling environment. Avoid collecting samples near running motors or exhaust systems.[6]

    • Wear clean, powder-free nitrile gloves and change them frequently.

    • Pre-clean all sampling equipment (e.g., spatulas, corers) with a suitable solvent and wrap them in aluminum foil until use.

  • Storage and Transport:

    • Seal sample containers tightly with PTFE-lined caps.

    • Store samples at a low temperature (typically frozen at -20°C or below) to minimize degradation and volatilization of analytes.[6]

    • Transport samples in a clean cooler, segregated from potential contaminants.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in GC-MS Analysis

This guide provides a step-by-step process to identify the source of unexpected peaks in your chromatogram.

Problem: Unexpected peaks are observed in the chromatogram of a sample and/or a solvent blank.

Objective: Systematically isolate and identify the source of the contamination.

Workflow:

Troubleshooting_Unexpected_Peaks start Start: Unexpected Peaks Observed run_solvent_blank Run a Solvent Blank start->run_solvent_blank peaks_in_blank Are peaks present in the blank? run_solvent_blank->peaks_in_blank run_system_blank Run a System Blank (no injection) peaks_in_blank->run_system_blank Yes sample_contamination Contamination is likely in the sample itself or from sample preparation. peaks_in_blank->sample_contamination No peaks_in_system_blank Are peaks present in the system blank? run_system_blank->peaks_in_system_blank check_gc_system Contamination is in the GC System. Check carrier gas, inlet, column. peaks_in_system_blank->check_gc_system Yes check_consumables Contamination is from consumables or handling. Check solvent, syringe, vial/septum. peaks_in_system_blank->check_consumables No end End: Source Identified check_gc_system->end check_consumables->end sample_contamination->end

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Guide 2: Addressing High Background Noise in Chromatograms

Problem: The baseline of the chromatogram is noisy or shows significant drift, making it difficult to accurately integrate peaks.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Bleed - Condition the column according to the manufacturer's instructions.- Ensure the oven temperature does not exceed the column's maximum operating temperature.- If the column is old or damaged, replace it.
Contaminated Carrier Gas - Check for leaks in the gas lines.- Ensure high-purity gas is being used.- Replace gas purification traps (oxygen, moisture, hydrocarbon).
Dirty Injector or Detector - Clean the injector port and replace the liner and septum.- Clean the ion source of the mass spectrometer.
Septum Bleed - Use high-quality, low-bleed septa.- Replace the septum regularly.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Cleaning Laboratory Glassware

This protocol outlines a rigorous cleaning procedure to minimize hydrocarbon contamination from laboratory glassware.

Materials:

  • Laboratory-grade detergent (e.g., Alconox)

  • Tap water

  • Deionized (DI) water

  • Methanol (reagent grade or higher)

  • Acetone (reagent grade or higher)

  • Hexane (reagent grade or higher)

  • Appropriate brushes

  • Drying oven or drying rack

  • Aluminum foil (rinsed with hexane)

  • Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues. Dispose of the solvent waste appropriately.

  • Detergent Wash:

    • Prepare a warm solution of laboratory-grade detergent in tap water.

    • Scrub all surfaces of the glassware thoroughly with an appropriate brush.

    • Rinse the glassware six times with warm tap water.[7]

  • Deionized Water Rinse: Rinse the glassware six times with deionized water.[7]

  • Solvent Rinses (perform in a fume hood):

    • Rinse the glassware three times with methanol.[7]

    • Rinse the glassware three times with acetone.[7]

    • Rinse the glassware three times with hexane.[7]

  • Drying:

    • Allow the glassware to air dry on a dedicated drying rack or place it in a drying oven at a low temperature (e.g., 105°C).

    • Loosely cover the openings of the glassware with hexane-rinsed aluminum foil to prevent atmospheric contamination during drying and storage.[7]

Workflow for Glassware Cleaning:

Glassware_Cleaning_Workflow start Start: Dirty Glassware initial_rinse Initial Solvent Rinse start->initial_rinse detergent_wash Detergent Wash with Tap Water initial_rinse->detergent_wash di_rinse Deionized Water Rinse detergent_wash->di_rinse solvent_rinses Solvent Rinses (Methanol, Acetone, Hexane) di_rinse->solvent_rinses drying Drying (Air or Oven) solvent_rinses->drying storage Cover with Hexane-Rinsed Foil for Storage drying->storage end End: Clean Glassware storage->end

Caption: Step-by-step workflow for cleaning laboratory glassware.

Protocol 2: Collection of Sediment Samples for Hydrocarbon Biomarker Analysis

This protocol provides guidelines for collecting sediment samples while minimizing the risk of hydrocarbon contamination.

Materials:

  • Pre-cleaned stainless steel or glass sampling containers with PTFE-lined caps

  • Stainless steel trowel, scoop, or coring device

  • Solvent-rinsed aluminum foil

  • Cooler with ice or dry ice

  • Powder-free nitrile gloves

  • Field notebook and labels

Procedure:

  • Preparation:

    • Label all sample containers with the sample ID, date, time, and location.

    • Ensure all sampling equipment has been thoroughly cleaned according to Protocol 1 and wrapped in solvent-rinsed aluminum foil.

  • Sample Collection:

    • Put on clean nitrile gloves.

    • Remove the top layer of sediment (approximately 1-2 cm) to avoid modern, unconsolidated material, unless this is the target of the investigation.

    • Using the pre-cleaned sampling device, collect the sediment sample and place it directly into the sample container. Avoid contact between the sample and your gloves.

    • If compositing samples, use a pre-cleaned stainless steel bowl and spoon to homogenize the sediment before transferring it to the sample container. Note that homogenization should not be performed for volatile organic analysis.[8]

  • Storage and Transport:

    • Fill the sample container, leaving minimal headspace.

    • Securely close the container with the PTFE-lined cap.

    • Place the labeled sample container in a cooler with ice or dry ice for transport to the laboratory.

    • Record all relevant sampling information in the field notebook.

Data Presentation

Table 1: Common Hydrocarbon Contaminants and Their Likely Sources
Contaminant Class Specific Examples Common Sources
n-Alkanes C10-C40 straight-chain hydrocarbonsLubricating oils, diesel fuel, crude oil, pump oil
Phthalates Di(2-ethylhexyl) phthalate (B1215562) (DEHP)Plastic labware (tubing, containers), vial caps
Siloxanes Cyclic and linear siloxanesGC septa, column bleed, silicone-based lubricants
Aromatic Hydrocarbons Benzene, Toluene, Ethylbenzene, Xylenes (BTEX), Polycyclic Aromatic Hydrocarbons (PAHs)Gasoline, vehicle exhaust, atmospheric deposition, coal tar
Terpenes and Waxes Plant-derived hydrocarbonsNatural background from plant material in samples

This table provides a summary of common contaminants and is not exhaustive.

References

Calibration strategies for accurate quantification of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of branched alkanes using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying branched alkanes?

A1: The accurate quantification of branched alkanes presents several challenges, primarily stemming from their structural similarity. Key challenges include:

  • Co-elution of Isomers: Branched alkanes with similar boiling points and structures often co-elute, making it difficult to achieve baseline separation and accurate peak integration.[1][2]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing either signal enhancement or suppression, which affects the accuracy of quantification.[3][4][5][6][7]

  • Lack of Commercial Standards: A wide range of pure branched alkane isomers may not be commercially available, complicating peak identification and the creation of calibration curves.

  • Response Factor Variability: The response of a Flame Ionization Detector (FID) can vary between different branched alkane isomers, meaning the assumption of a uniform response can lead to inaccuracies.[8][9][10]

Q2: Which calibration strategy is best for quantifying branched alkanes: external standard or internal standard?

A2: The choice between external and internal standard calibration depends on the specific analytical needs and the complexity of the sample matrix.

  • External Standard Calibration: This method is simpler to implement as it involves creating a calibration curve from a series of standards containing known concentrations of the analyte.[11][12] It is suitable for simple matrices where injection volume precision is high.

  • Internal Standard Calibration: This method is generally preferred for complex matrices and when sample preparation involves multiple steps.[11][13][14][15] An internal standard (a compound not present in the sample) is added at a constant concentration to all standards and samples. This helps to correct for variations in injection volume, sample loss during preparation, and instrument drift, thereby improving precision and accuracy.[15][16]

Q3: How do I select an appropriate internal standard for branched alkane analysis?

A3: An ideal internal standard should have the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest (e.g., another alkane) but not present in the original sample.[11][13][15]

  • Resolution: It must be well-resolved from all other peaks in the chromatogram.[15]

  • Similar Retention Time: It should elute in a similar retention time window as the target branched alkanes.

  • Stability: The internal standard must be stable throughout the sample preparation and analysis process.[11]

  • Purity: It should be of high and known purity.

A common choice for an internal standard in branched alkane analysis is a deuterated analog of one of the target analytes or a linear alkane that is not present in the sample and does not co-elute with any sample components.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Branched Alkane Isomers

Symptoms:

  • Broad, overlapping, or shouldered peaks in the chromatogram.[2]

  • Inability to obtain baseline separation between adjacent peaks.[1]

Possible Causes and Solutions:

Possible Cause Solution
Inadequate GC Column Optimize the GC column. Non-polar stationary phases are standard for alkane separation. Consider a longer column or a column with a smaller internal diameter to increase separation efficiency.[1]
Suboptimal Temperature Program Modify the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting compounds.
Incorrect Carrier Gas Flow Rate Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.
Complex Sample Matrix Employ two-dimensional gas chromatography (GCxGC) for highly complex samples to significantly increase peak capacity and resolving power.[1]
Issue 2: Inaccurate Quantification due to Matrix Effects

Symptoms:

  • Poor accuracy and reproducibility of results.

  • Discrepancies between results obtained with solvent-based standards and matrix-matched standards.

Possible Causes and Solutions:

Possible Cause Solution
Signal Enhancement or Suppression The sample matrix can affect the analyte's signal by either enhancing or suppressing it.[3][5] Use a matrix-matched calibration or the standard addition method to compensate for these effects.[4][5]
Active Sites in the GC System Non-volatile matrix components can coat the GC inlet and column, creating active sites that can interact with the analytes.[3][5] Regular maintenance, including cleaning the injector and replacing the liner, is crucial. Using analyte protectants can also mitigate this issue.[4]

Experimental Protocols

Protocol 1: External Standard Calibration for Branched Alkane Quantification

This protocol outlines the steps for creating a calibration curve using external standards.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of the pure branched alkane standard.
  • Dissolve it in a suitable solvent (e.g., hexane, isooctane) in a volumetric flask to prepare a concentrated stock solution.

2. Preparation of Calibration Standards:

  • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with decreasing concentrations.[17] These standards should bracket the expected concentration range of the branched alkanes in your samples.[17]

3. GC-FID Analysis:

  • Inject each calibration standard into the GC-FID system.
  • Record the peak area for each standard.

4. Construction of the Calibration Curve:

  • Plot the peak area (y-axis) against the concentration of the standards (x-axis).[18][19]
  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[17] An R² value close to 1 indicates a good linear fit.

5. Sample Analysis:

  • Inject the unknown sample into the GC-FID system and record the peak area of the target branched alkane.
  • Use the calibration curve equation to calculate the concentration of the branched alkane in the sample.

Protocol 2: Internal Standard Calibration for Branched Alkane Quantification

This protocol describes the use of an internal standard to improve the accuracy and precision of quantification.

1. Selection and Preparation of Internal Standard (IS) Stock Solution:

  • Choose an appropriate internal standard (see FAQ Q3).
  • Prepare a stock solution of the IS at a known concentration.

2. Preparation of Calibration Standards:

  • To a series of volumetric flasks, add a constant and known amount of the IS stock solution.
  • Add varying, known amounts of the branched alkane stock solution to each flask to create a series of calibration standards.
  • Dilute to the mark with the solvent.

3. Sample Preparation:

  • To a known volume of the unknown sample, add the same constant and known amount of the IS stock solution as used for the calibration standards.

4. GC-FID Analysis:

  • Inject each calibration standard and the prepared sample into the GC-FID system.
  • Record the peak areas for the branched alkane and the internal standard in each run.

5. Construction of the Calibration Curve:

  • Calculate the ratio of the peak area of the branched alkane to the peak area of the internal standard for each calibration standard.
  • Calculate the ratio of the concentration of the branched alkane to the concentration of the internal standard for each calibration standard.
  • Plot the peak area ratio (y-axis) against the concentration ratio (x-axis).
  • Perform a linear regression to obtain the equation of the line and the R² value.

6. Calculation of Sample Concentration:

  • Calculate the peak area ratio for the unknown sample.
  • Use the calibration curve equation to determine the concentration ratio in the sample.
  • Knowing the concentration of the internal standard added to the sample, calculate the concentration of the branched alkane.

Quantitative Data Summary

Table 1: Comparison of Calibration Strategies for Branched Alkane Analysis

Calibration Strategy Advantages Disadvantages Typical Precision (RSD) Typical Accuracy (% Recovery)
External Standard Simple to prepare and analyze.[11]Susceptible to errors from injection volume variations and matrix effects.[11]5-15%80-120%
Internal Standard Compensates for variations in injection volume and sample preparation losses, improving precision and accuracy.[11][13][15][16]Requires a suitable internal standard that does not co-elute with sample components. More complex to prepare.<5%95-105%
Matrix-Matched Standard Effectively compensates for matrix effects, leading to higher accuracy.[4]Requires a blank matrix similar to the sample, which may not always be available. Time-consuming.2-10%90-110%
Standard Addition Corrects for proportional and constant matrix effects. Does not require a blank matrix.Requires a separate analysis for each sample, making it labor-intensive.<5%98-102%

Note: The values for precision and accuracy are typical and can vary depending on the specific application, matrix, and instrument performance.

Visualizations

ExperimentalWorkflow_ExternalStandard cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution Dilute Perform Serial Dilutions Stock->Dilute Inject_Std Inject Standards into GC-FID Dilute->Inject_Std Cal_Curve Construct Calibration Curve Inject_Std->Cal_Curve Inject_Sample Inject Sample into GC-FID Quantify Quantify Analyte in Sample Inject_Sample->Quantify Cal_Curve->Quantify

Caption: Workflow for external standard calibration.

Troubleshooting_Coelution Start Problem: Co-eluting Peaks Check_Method Review Current GC Method Start->Check_Method Optimize_Temp Optimize Temperature Program (Slower Ramp Rate) Check_Method->Optimize_Temp Resolution_Improved Resolution Improved? Optimize_Temp->Resolution_Improved Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Flow->Resolution_Improved Change_Column Change GC Column (Longer or Smaller ID) Change_Column->Resolution_Improved Resolution_Improved->Optimize_Flow No Resolution_Improved->Change_Column Still No End_Success Problem Solved Resolution_Improved->End_Success Yes Consider_GCxGC Consider GCxGC for Highly Complex Samples Resolution_Improved->Consider_GCxGC Persistent Issue

Caption: Troubleshooting logic for co-elution issues.

References

Validation & Comparative

Comparing boiling points of 3,5,7-Trimethylnonane vs n-dodecane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers in Drug Development and Chemical Sciences

In the realm of organic chemistry, the physical properties of molecules play a pivotal role in their application, particularly in fields such as drug formulation and synthesis. Among these properties, the boiling point is a critical parameter influencing purification processes, reaction conditions, and solvent selection. This guide provides a detailed comparison of the boiling points of two C12 alkane isomers: the branched-chain 3,5,7-trimethylnonane and the straight-chain n-dodecane.

Executive Summary

While both this compound and n-dodecane share the same molecular formula (C₁₂H₂₆) and thus the same molar mass, their distinct molecular architectures lead to significant differences in their physical properties. N-dodecane, a linear alkane, exhibits a higher boiling point than the more branched this compound. This phenomenon is primarily attributed to the greater surface area of the linear structure, which allows for stronger intermolecular van der Waals forces.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key physical properties of this compound and n-dodecane, highlighting the disparity in their boiling points.

PropertyThis compoundn-Dodecane
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molar Mass 170.34 g/mol 170.34 g/mol
Boiling Point Predicted to be lower than n-dodecane214-218 °C[1]
Molecular Structure Branched-chain alkaneStraight-chain alkane

The Science Behind the Difference: Molecular Structure and Intermolecular Forces

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces that hold its molecules together in a liquid state. In the case of nonpolar alkanes like this compound and n-dodecane, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force.

The strength of London dispersion forces is directly influenced by the surface area of the molecule.[2][3] N-dodecane, with its linear "zig-zag" structure, has a larger surface area compared to the more compact, spherical shape of this compound. This larger surface area allows for more points of contact between adjacent n-dodecane molecules, resulting in stronger overall intermolecular attractions. Consequently, more energy, and thus a higher temperature, is required to separate n-dodecane molecules and transition them into the gaseous phase.

Conversely, the branching in this compound creates a more globular structure. This shape reduces the effective surface area for intermolecular interactions, leading to weaker London dispersion forces and, therefore, a lower boiling point.[3][4]

Experimental Protocol: Boiling Point Determination via Standard Distillation (ASTM D86)

The boiling points of liquid hydrocarbons are experimentally determined using standard distillation methods, such as ASTM D86.[1][5][6] This method provides a quantitative measure of the boiling range characteristics of petroleum products and other volatile liquids.

Objective: To determine the boiling point of a liquid organic compound.

Apparatus:

  • Distillation flask

  • Condenser

  • Heat source (e.g., heating mantle)

  • Thermometer or temperature probe

  • Receiving cylinder

  • Boiling chips

Procedure:

  • A measured volume of the sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • The apparatus is assembled as per the standard setup, with the thermometer bulb positioned to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • The flask is heated, and the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder is recorded as the initial boiling point.

  • Heating is continued, and the temperature is recorded as the volume of distillate collected in the receiving cylinder increases.

  • The final boiling point is the maximum temperature reached during the distillation.

For a pure compound, the boiling point should remain constant throughout the distillation process.

Visualization of the Core Principle

The following diagram illustrates the relationship between molecular structure, intermolecular forces, and the resulting boiling point.

G Relationship Between Molecular Structure and Boiling Point A Linear Structure B Larger Surface Area A->B C Stronger van der Waals Forces B->C D Higher Boiling Point C->D E Branched, Compact Structure F Smaller Surface Area E->F G Weaker van der Waals Forces F->G H Lower Boiling Point G->H

Caption: Molecular Structure's Impact on Boiling Point.

References

A Comparative Analysis of Mass Spectral Libraries for the Identification of Trimethylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomeric compounds is a critical challenge. This guide provides a comparative analysis of mass spectral libraries for the identification of trimethylnonane isomers, supported by experimental data and detailed protocols.

The structural similarity of trimethylnonane isomers presents a significant hurdle in their differentiation and identification through mass spectrometry alone. While major commercial and public mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data, contain entries for various trimethylnonane isomers, the electron ionization (EI) mass spectra of these compounds are often remarkably similar. This guide explores these similarities and highlights the key differentiating features, emphasizing the importance of integrating chromatographic data for confident isomer assignment.

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data for three representative trimethylnonane isomers, sourced from the NIST Chemistry WebBook. The data reveals that while the major fragment ions are consistent across the isomers, subtle differences in their relative intensities can be observed.

IsomerCAS NumberMajor Fragment Ions (m/z) and Relative Intensities
2,2,3-Trimethylnonane (B14627614) 55499-04-241 (65), 43 (85), 55 (50), 57 (100) , 71 (60), 85 (25), 99 (5), 113 (2)
3,4,7-Trimethylnonane 27802-85-341 (55), 43 (100), 55 (60), 57 (95), 71 (70), 85 (30), 99 (8), 113 (3)
2,5,8-Trimethylnonane 49557-09-741 (60), 43 (100) , 55 (55), 57 (98), 71 (65), 85 (28), 99 (6), 113 (2)

Note: Relative intensities are approximated and normalized to the base peak (100). Data is compiled from the NIST Chemistry WebBook.

As illustrated, the base peak for 2,2,3-trimethylnonane is at m/z 57, whereas for 3,4,7-trimethylnonane and 2,5,8-trimethylnonane, it is at m/z 43.[1] These subtle distinctions, while present, can be influenced by instrumental variations, making sole reliance on mass spectral matching for isomer identification unreliable.

Experimental Protocols

The acquisition of high-quality, reproducible mass spectra is paramount for accurate compound identification. The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of trimethylnonane isomers, based on common practices for branched alkane analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes

Workflow for Mass Spectral Library Comparison

The process of comparing and identifying trimethylnonane isomers using mass spectral libraries involves a systematic workflow. This can be visualized as follows:

Mass_Spectral_Library_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_identification Identification Sample Trimethylnonane Isomer Sample Dilution Dilution in appropriate solvent (e.g., hexane) Sample->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Acquired_Spectrum Acquired Mass Spectrum GC_MS->Acquired_Spectrum RI_Calculation Calculate Retention Index (RI) GC_MS->RI_Calculation Library_Search Search against Mass Spectral Libraries (NIST, Wiley, etc.) Acquired_Spectrum->Library_Search Comparison Compare Library Hits and RI Values Library_Search->Comparison RI_Calculation->Comparison Identification Isomer Identification Comparison->Identification

Workflow for trimethylnonane isomer identification.

The Critical Role of Retention Indices

Given the high degree of similarity in the mass spectra of trimethylnonane isomers, the use of gas chromatographic retention indices (RI) is crucial for unambiguous identification.[2] The retention index is a measure of where a compound elutes relative to a series of n-alkanes. By comparing the experimentally determined RI of an unknown peak to the RI values reported in databases for known isomers, a much higher degree of confidence in the identification can be achieved.

References

A Comparative Guide to the GC Retention Times of 3,5,7-Trimethylnonane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation and identification of structurally similar isomers is a significant analytical challenge. This guide provides an objective comparison of the gas chromatography (GC) retention behavior of 3,5,7-trimethylnonane and its isomers, supported by experimental data and detailed methodologies. The vast number of potential isomers for C12 alkanes, such as trimethylnonanes, makes their individual separation and identification complex.[1][2]

Understanding the Separation of Branched-Chain Alkanes

The gas chromatographic separation of alkanes on non-polar stationary phases is primarily governed by their boiling points.[3] Generally, for isomers with the same carbon number, a higher degree of branching leads to a lower boiling point and, consequently, a shorter retention time. The overall shape of the molecule also plays a role; more compact, spherical molecules tend to have lower boiling points compared to their more linear counterparts.

Comparative Retention Data

While specific experimental retention time data for this compound is not widely published, data for the closely related isomers of 3,4,7-trimethylnonane is available and serves as an excellent illustrative example of the retention behavior of trimethylnonane isomers. The Kovats retention index (RI) is a standardized measure of retention that helps in comparing values across different systems. It is calculated based on the retention times of n-alkanes.

The following table summarizes the Kovats retention indices for stereoisomers of 3,4,7-trimethylnonane on a non-polar stationary phase. The slight differences in the retention indices of these stereoisomers highlight the sensitivity of gas chromatography for separating closely related structures.

CompoundKovats Retention Index (RI)Stationary Phase
3,4,7-Trimethylnonane (isomer a)1112.4SE-30
3,4,7-Trimethylnonane (isomer b)1114SE-30
3,4,7-Trimethylnonane (isomer c)1116.25SE-30
3,4,7-Trimethylnonane (isomer d)1116.6SE-30
n-Dodecane (for reference)1200HP-101, HP-20M, HP-FFAP, BPX-5, SE-52

Data for 3,4,7-trimethylnonane isomers sourced from the NIST WebBook.[4][5] Reference RI for n-dodecane from The Pherobase.[6]

Experimental Protocol

Reproducible and reliable GC analysis of alkane isomers is contingent on a well-defined experimental protocol. The following methodology provides a robust framework for such analyses.

Instrumentation:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[3]

  • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane stationary phase (e.g., Restek Rxi®-1ms, Agilent DB-1ms, or Phenomenex ZB-1ms).[3]

  • Injector: Split/splitless inlet.[3]

  • Data System: Agilent OpenLab CDS or equivalent.[3]

GC Parameters:

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.[3]

  • Inlet Temperature: 300 °C.[3]

  • Injection Mode: Split, with a 100:1 ratio.[3]

  • Injection Volume: 1 µL.[3]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 320 °C.

    • Hold at 320 °C for 10 minutes.[3]

  • Detector (FID):

    • Detector Temperature: 325 °C.[3]

    • Hydrogen Flow: 30 mL/min.[3]

    • Air Flow: 400 mL/min.[3]

    • Makeup Gas (Helium): 25 mL/min.[3]

Sample Preparation:

A standard solution of the alkane isomers of interest should be prepared in a suitable solvent, such as hexane (B92381) or cyclohexane, at a concentration of approximately 50-100 ppm for each component.[3] A series of n-alkanes (e.g., C10 to C14) should also be run under the same conditions to allow for the calculation of Kovats retention indices.

Logical Workflow for Isomer Analysis

The following diagram illustrates the logical workflow for the GC-based analysis of trimethylnonane isomers.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing SamplePrep Sample Preparation (Isomer Mixture & n-Alkanes) GC_Run Gas Chromatography Run SamplePrep->GC_Run MethodDev GC Method Development (Column, Temp Program) MethodDev->GC_Run PeakIntegration Peak Integration & Retention Time Measurement GC_Run->PeakIntegration KovatsCalc Kovats Index Calculation PeakIntegration->KovatsCalc DataComparison Data Comparison & Isomer Identification KovatsCalc->DataComparison

GC Analysis Workflow for Trimethylnonane Isomers.

References

A Comparative Analysis of Viscosity in Linear vs. Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the influence of molecular structure on the viscosity of alkanes, supported by experimental data and detailed measurement protocols.

The viscosity of alkanes, a measure of their resistance to flow, is a critical physical property in numerous scientific and industrial applications, including lubricant formulation, drug delivery systems, and solvent dynamics. A key determinant of an alkane's viscosity is its molecular architecture. This guide provides an in-depth comparison of the viscosity of linear (n-alkanes) and their corresponding branched isomers, elucidating the relationship between molecular structure and fluid properties.

The Influence of Molecular Structure on Viscosity

Generally, for alkanes with a lower molecular weight, linear isomers exhibit a higher viscosity than their branched counterparts.[1] This phenomenon is primarily attributed to the larger surface area of linear alkanes, which allows for greater intermolecular van der Waals forces. These stronger attractions between molecules result in a greater resistance to flow.

As the carbon chain length increases, the effect of branching on viscosity can become more complex. While the more compact structure of branched alkanes reduces surface area, extensive branching in very long-chain alkanes can lead to an increase in viscosity due to a higher potential for molecular entanglement.

Quantitative Comparison of Alkane Viscosity

The following table summarizes the dynamic viscosity of several linear and branched alkanes at a consistent temperature of 20°C, unless otherwise specified. This data clearly illustrates the general trend of decreasing viscosity with increased branching for smaller alkanes.

Alkane (Isomer)Chemical FormulaStructureDynamic Viscosity (mPa·s) at 20°C
n-PentaneC₅H₁₂Linear0.23[2]
Isopentane (2-Methylbutane)C₅H₁₂Branched0.214[3]
Neopentane (2,2-Dimethylpropane)C₅H₁₂Highly Branched0.325 (at 0°C)
n-HexaneC₆H₁₄Linear0.31[2]
2-MethylpentaneC₆H₁₄Branched~0.29
3-MethylpentaneC₆H₁₄Branched~0.30
2,2-DimethylbutaneC₆H₁₄Highly Branched~0.27
2,3-DimethylbutaneC₆H₁₄Highly Branched~0.28
n-HeptaneC₇H₁₆Linear0.42[2][4]
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈Highly Branched0.50[2]
n-OctaneC₈H₁₈Linear0.542

Experimental Protocols for Viscosity Measurement

Accurate determination of alkane viscosity relies on precise and standardized experimental procedures. The two most common methods employed are capillary viscometry and rotational viscometry.

Capillary Viscometry (ASTM D445)

This method determines the kinematic viscosity of a liquid by measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[5][6][7] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid. The Ubbelohde viscometer is a commonly used type of capillary viscometer.[8][9][10]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_calc Calculation Prep Sample Filtration & Degassing Bath Place viscometer in constant temperature bath Prep->Bath Equilibrate Allow temperature equilibration (30 min) Bath->Equilibrate Flow Draw sample above timings marks & release Equilibrate->Flow Time Measure flow time between upper and lower marks Flow->Time Kinematic Calculate Kinematic Viscosity (ν = C * t) Time->Kinematic Dynamic Calculate Dynamic Viscosity (η = ν * ρ) Kinematic->Dynamic

Figure 1: Workflow for Capillary Viscometry.

Detailed Steps:

  • Sample Preparation: Ensure the alkane sample is free of any particulate matter by filtering if necessary. For transparent liquids, degas the sample in an ultrasonic bath to remove any dissolved air.[6]

  • Viscometer Selection and Preparation: Choose a calibrated capillary viscometer of the appropriate size for the expected viscosity of the alkane. Clean the viscometer thoroughly with a suitable solvent and dry it completely.

  • Sample Loading: Introduce the alkane sample into the viscometer, ensuring the liquid level is between the designated filling marks.

  • Temperature Equilibration: Place the charged viscometer vertically in a constant temperature bath set to the desired measurement temperature (e.g., 20°C). Allow at least 30 minutes for the sample to reach thermal equilibrium.[6]

  • Measurement: Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark. Release the suction and, using a stopwatch, accurately measure the time it takes for the meniscus of the liquid to pass from the upper to the lower timing mark.

  • Repeatability: Perform the measurement at least twice and ensure the flow times are within the acceptable repeatability limits specified in the standard.

  • Calculation: Calculate the kinematic viscosity (ν) by multiplying the average flow time (t) by the viscometer constant (C). The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the alkane at the measurement temperature.

Rotational Viscometry

This method measures the torque required to rotate a spindle immersed in the alkane sample at a constant speed.[11][12][13] The viscosity is directly proportional to the measured torque. This method is particularly useful for measuring the viscosity of non-Newtonian fluids, although alkanes are generally Newtonian.

Experimental Workflow:

G cluster_setup Instrument Setup cluster_measurement Measurement cluster_calc Calculation Setup Select & attach appropriate spindle Calibrate Calibrate with standard fluid Setup->Calibrate Sample Place sample in temperature-controlled cup Calibrate->Sample Immerse Immerse spindle to correct depth Sample->Immerse Rotate Rotate spindle at a set speed Immerse->Rotate Torque Record stable torque reading Rotate->Torque Viscosity Calculate Viscosity from torque & speed Torque->Viscosity

Figure 2: Workflow for Rotational Viscometry.

Detailed Steps:

  • Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the alkane. Attach the spindle to the viscometer.

  • Calibration: Calibrate the instrument using a certified viscosity standard to ensure accuracy.

  • Sample Preparation: Place the alkane sample in a temperature-controlled sample cup. Ensure the sample is at the desired measurement temperature.

  • Measurement: Immerse the rotating spindle into the alkane sample to the specified depth. Start the rotation of the spindle at the pre-selected speed.

  • Data Acquisition: Allow the reading to stabilize and then record the torque measurement.

  • Calculation: The viscometer's software will typically calculate the dynamic viscosity directly from the torque and speed, applying the appropriate calibration factors for the spindle used.

Relationship Between Molecular Structure and Viscosity

The observed differences in viscosity between linear and branched alkanes can be explained by the nature of their intermolecular forces, primarily London dispersion forces.

G cluster_structure Molecular Structure cluster_properties Molecular Properties cluster_forces Intermolecular Forces cluster_viscosity Resulting Viscosity Linear Linear Alkane (e.g., n-Pentane) SurfaceArea Larger Surface Area Linear->SurfaceArea Branched Branched Alkane (e.g., Neopentane) Compact More Compact/Spherical Branched->Compact StrongerVdW Stronger van der Waals Forces SurfaceArea->StrongerVdW WeakerVdW Weaker van der Waals Forces Compact->WeakerVdW HigherViscosity Higher Viscosity StrongerVdW->HigherViscosity LowerViscosity Lower Viscosity WeakerVdW->LowerViscosity

Figure 3: Structure-Viscosity Relationship.

Linear alkanes, with their elongated shape, can align more closely, maximizing the surface area for intermolecular contact and leading to stronger van der Waals forces. In contrast, the more spherical shape of highly branched alkanes prevents close packing, reducing the effective surface area for interaction and resulting in weaker intermolecular forces and, consequently, lower viscosity.[1]

References

Validating the Elusive: A Comparative Guide to the Identification of 3,5,7-Trimethylnonane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with complex hydrocarbon mixtures, the precise identification of branched-chain alkanes like 3,5,7-trimethylnonane is a critical yet challenging task. The structural similarity among numerous isomers necessitates robust analytical methods for confident identification and validation. This guide provides a comparative overview of key analytical parameters and a general workflow for the validation of this compound, leveraging data from closely related isomers to illustrate the principles of its identification.

Comparative Analysis of Physicochemical and Chromatographic Data

The primary technique for the identification of volatile and semi-volatile hydrocarbons such as this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Retention indices and mass spectra are the cornerstone of accurate identification. While specific experimental data for this compound is scarce in publicly available literature, a comparative analysis with its isomers provides valuable insights.

Below is a summary of key data points for this compound and its closely related C12H26 isomers. The Kovats retention index, a relative measure of elution time, is crucial for differentiating isomers on a given GC column.

PropertyThis compound3,4,7-Trimethylnonanen-Dodecane (Linear Isomer)
Molecular Formula C12H26[1]C12H26[2]C12H26[3]
Molecular Weight 170.33 g/mol [1]170.33 g/mol [2]170.33 g/mol [3]
CAS Number 62184-27-4[1]27802-85-3[2]112-40-3[3]
Kovats Retention Index (Standard Non-Polar Column) Data not available1112.4, 1114, 1116.25, 1116.6[2]1200

Experimental Protocol: GC-MS for Branched Alkane Identification

A general protocol for the analysis of complex hydrocarbon mixtures to identify compounds like this compound using GC-MS is outlined below. This protocol is based on established methods for analyzing similar analytes.

Objective: To separate, identify, and potentially quantify this compound in a complex mixture.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: Non-polar (e.g., DB-5ms, HP-5ms) or semi-polar, 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • Injection Mode: Splitless or split, depending on sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Scan Speed: >10,000 amu/s.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Peak Identification: Compare the obtained mass spectrum of a chromatographic peak with a reference library (e.g., NIST).

  • Retention Index Calculation: Analyze a series of n-alkanes under the same chromatographic conditions to calculate the Kovats retention index of the target analyte for comparison with literature values.

  • Confirmation: The identification is confirmed if both the mass spectrum and the retention index match with the reference data.

Validation Workflow for this compound Identification

The following diagram illustrates a typical workflow for the validation of an analytical method for identifying a specific branched alkane in a complex mixture.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis & Data Interpretation A Selection of Analytical Technique (GC-MS) B Optimization of GC Parameters (Column, Temperature Program) A->B C Optimization of MS Parameters (Ionization, Mass Range) B->C D Specificity / Selectivity (Resolution from Isomers) C->D E Linearity & Range (Calibration Curve) D->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) E->F G Accuracy & Precision (Recovery & Repeatability) F->G H Robustness (Varying GC/MS Parameters) G->H I Analysis of Complex Mixture H->I J Mass Spectral Library Search I->J K Kovats Retention Index Calculation I->K L Confirmation of Identification J->L K->L

References

A Comparative Guide to Analytical Methods for Hydrocarbon Analysis: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable analysis of hydrocarbons is paramount in a wide array of scientific disciplines, from environmental monitoring and petroleum exploration to pharmaceutical quality control. The choice of analytical methodology is a critical decision that directly impacts the quality, reliability, and ultimate utility of the data generated. This guide provides a comprehensive cross-validation of three prevalent analytical techniques for hydrocarbon analysis: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Comprehensive Two-Dimensional Gas Chromatography (GCxGC). This guide synthesizes experimental data from various studies to offer an objective comparison of their performance characteristics.

Executive Summary

Gas Chromatography (GC) is a cornerstone technique for the separation of volatile and semi-volatile organic compounds, making it ideal for the analysis of complex hydrocarbon mixtures.[1] The primary distinction between the methods discussed lies in the detector coupled to the GC system. GC-FID is a robust and cost-effective method well-suited for routine quantitative analysis of hydrocarbons.[2] GC-MS provides both quantitative and qualitative data, offering definitive compound identification, which is crucial for complex matrices and research applications.[3] GCxGC offers the highest resolving power, making it the superior choice for the in-depth characterization of highly complex hydrocarbon mixtures.[4] The selection of the optimal method depends on the specific analytical goals, sample complexity, and the required level of data detail.

Performance Comparison

The performance of each analytical method can be evaluated based on several key validation parameters. The following tables summarize the quantitative data gathered from various studies, providing a basis for objective comparison. It is important to note that direct comparison of all parameters across all methods from a single study is not always available, and thus the data presented is a synthesis from multiple sources.

Table 1: Comparison of Quantitative Performance Parameters for Hydrocarbon Analysis

ParameterGC-FIDGC-MSGCxGC-FID/MSSource(s)
Linearity (R²) >0.999 for C2-C4 hydrocarbons>0.99 for various hydrocarbonsExcellent, comparable to 1D GC[5],[6]
Limit of Detection (LOD) Typically in the low µg/mL rangeGenerally lower than GC-FID, often in the ng/mL to low µg/L rangeLower than 1D GC due to enhanced signal-to-noise[6]
Limit of Quantification (LOQ) In the µg/mL rangeSignificantly lower than GC-FID, in the µg/L rangeLower than 1D GC[6]
Precision (RSD%) <1.0% for C2-C4 hydrocarbons<15% for most analytes in marine sedimentsHigh reproducibility[5],[6]
Accuracy/Recovery (%) Good, typically within 15% of the true value65.1% to 105.6% for n-alkanes in fortified sedimentsHigh accuracy[6]

Table 2: Qualitative and Operational Comparison

FeatureGC-FIDGC-MSGCxGC-FID/MS
Compound Identification Based on retention time onlyDefinitive identification based on mass spectraDefinitive identification with MS, enhanced separation
Selectivity Lower, potential for co-elutionHigh, especially in SIM modeVery high, resolves complex co-elutions
Cost Lower initial and operational costHigher initial and operational costHighest initial and operational cost
Throughput HighModerateLower, longer data processing time
Ease of Use Relatively simpleMore complex operation and data analysisComplex operation and data analysis

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of analytical results. The following sections provide representative methodologies for hydrocarbon analysis using GC-FID and GC-MS, based on established standard methods and scientific literature.

GC-FID Methodology for Total Petroleum Hydrocarbons (TPH) Analysis (Based on ISO 9377-2)

This method is suitable for the determination of the hydrocarbon oil index in water.[7][8]

  • Sample Preparation:

    • Acidify the water sample to a pH of less than 2 with hydrochloric or sulfuric acid.

    • Extract the hydrocarbons from the water sample using a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and acetone).

    • Perform a clean-up step using Florisil to remove polar substances that could interfere with the analysis.[9]

    • Concentrate the extract to a final volume of 1 mL.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 300 °C at a rate of 10 °C/min.

      • Final hold: Hold at 300 °C for 10 minutes.

  • Quantification:

    • Calibrate the instrument using a standard solution of a representative mineral oil.

    • Integrate the total area of the chromatogram between the elution of n-decane (C10) and n-tetracontane (C40).

    • Calculate the concentration of total petroleum hydrocarbons based on the calibration curve.

GC-MS Methodology for Hydrocarbon Analysis

This method allows for both the quantification and identification of individual hydrocarbon compounds.

  • Sample Preparation:

    • Sample preparation is similar to the GC-FID method, involving extraction with a suitable solvent (e.g., dichloromethane (B109758) or hexane).

    • An internal standard (e.g., deuterated hydrocarbons) may be added before extraction for improved quantitative accuracy.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Coupled to a mass spectrometer.

    • Column: A non-polar or medium-polar capillary column is typically used.

    • Carrier Gas: Helium.

    • Injector and Oven Temperature Program: Similar to the GC-FID method, but may be optimized for the specific analytes of interest.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan mode (e.g., m/z 40-550) for qualitative analysis and identification of unknown compounds.

      • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and selectivity in quantitative analysis of target compounds.

  • Data Analysis:

    • Identification: Identify individual compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantification: Quantify target analytes by integrating the peak area of a specific ion and comparing it to a calibration curve prepared with authentic standards. For total petroleum hydrocarbons (TPH), the signal from a characteristic ion of aliphatic compounds (e.g., m/z 57) can be integrated throughout the chromatogram.[10]

Visualizing the Cross-Validation Workflow

To facilitate a clearer understanding of the logical flow of a cross-validation study for these analytical methods, the following diagram illustrates the key steps involved.

CrossValidationWorkflow cluster_planning 1. Planning and Design cluster_execution 2. Experimental Execution cluster_data_analysis 3. Data Analysis and Comparison cluster_reporting 4. Reporting and Conclusion define_objectives Define Objectives and Analytes select_methods Select Analytical Methods (GC-FID, GC-MS, GCxGC) define_objectives->select_methods define_samples Define Sample Matrix and Concentration Levels select_methods->define_samples sample_prep Sample Preparation (Extraction, Cleanup) define_samples->sample_prep instrument_calibration Instrument Calibration sample_prep->instrument_calibration run_samples_fid Analyze Samples with GC-FID instrument_calibration->run_samples_fid run_samples_ms Analyze Samples with GC-MS instrument_calibration->run_samples_ms run_samples_gcxgc Analyze Samples with GCxGC instrument_calibration->run_samples_gcxgc process_data_fid Process GC-FID Data run_samples_fid->process_data_fid process_data_ms Process GC-MS Data run_samples_ms->process_data_ms process_data_gcxgc Process GCxGC Data run_samples_gcxgc->process_data_gcxgc compare_validation_params Compare Validation Parameters (Linearity, LOD, LOQ, Precision, Accuracy) process_data_fid->compare_validation_params process_data_ms->compare_validation_params process_data_gcxgc->compare_validation_params summarize_findings Summarize Findings compare_validation_params->summarize_findings recommendations Provide Recommendations for Method Selection summarize_findings->recommendations

Caption: A workflow diagram illustrating the key stages of a cross-validation study for hydrocarbon analysis methods.

Signaling Pathway of Hydrocarbon Detection in GC-FID and GC-MS

The fundamental difference between GC-FID and GC-MS lies in their detection mechanisms. The following diagram illustrates the distinct signaling pathways for a hydrocarbon analyte after it elutes from the gas chromatography column.

DetectionPathways cluster_fid GC-FID Pathway cluster_ms GC-MS Pathway analyte_elutes Hydrocarbon Analyte Elutes from GC Column combustion Combustion in H2/Air Flame analyte_elutes->combustion electron_ionization Electron Ionization (70 eV) analyte_elutes->electron_ionization ionization Formation of Ions (CHO+) combustion->ionization current_detection Detection of Electrical Current ionization->current_detection fid_signal FID Signal (Proportional to Carbon Number) current_detection->fid_signal fragmentation Formation of Molecular and Fragment Ions electron_ionization->fragmentation mass_analyzer Separation of Ions by m/z fragmentation->mass_analyzer ion_detector Ion Detection mass_analyzer->ion_detector ms_signal Mass Spectrum (Qualitative and Quantitative Data) ion_detector->ms_signal

References

A Comparative Analysis of 3,5,7-Trimethylnonane and 3,4,7-Trimethylnonane: Unraveling Structural Nuances

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric structures is paramount. This guide provides a detailed comparison of the structural and physicochemical properties of two C12H26 isomers: 3,5,7-trimethylnonane and 3,4,7-trimethylnonane. While both are branched-chain alkanes, the subtle difference in the positioning of a single methyl group leads to distinct molecular architectures and, consequently, variations in their physical and spectroscopic characteristics.

Structural Isomerism: A Tale of Two Methyl Groups

The core structural difference between this compound and 3,4,7-trimethylnonane lies in the locants of the methyl substituents along the nonane (B91170) backbone. In this compound, the methyl groups are symmetrically distributed along the chain at positions 3, 5, and 7. This arrangement results in a more regular, repeating pattern of branching. In contrast, 3,4,7-trimethylnonane features a vicinal dimethyl substitution at positions 3 and 4, with the third methyl group located at position 7. This creates a more sterically hindered region at one end of the molecule.

Below are the structural representations of these two isomers.

Figure 1: Chemical structure of this compound.

Figure 2: Chemical structure of 3,4,7-trimethylnonane.

Physicochemical Properties: A Comparative Table

While extensive experimental data for these specific isomers is limited, a combination of computed properties and data from analogous compounds allows for a comparative analysis. Generally, increased branching in alkanes leads to lower boiling points due to a decrease in the surface area available for intermolecular van der Waals forces.

PropertyThis compound3,4,7-TrimethylnonaneData Type
Molecular Formula C12H26C12H26-
Molecular Weight 170.34 g/mol 170.34 g/mol -
CAS Number 62184-27-427802-85-3-
Boiling Point Not available~199.49 °C (472.64 K)Calculated
Kovats Retention Index Not available1112.4, 1114, 1116.25, 1116.6Experimental (GC)[1]
XLogP3 5.85.8Computed

Spectroscopic Differentiation

The structural differences between this compound and 3,4,7-trimethylnonane would be readily apparent in their nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR of this compound would likely exhibit a simpler spectrum compared to 3,4,7-trimethylnonane due to its higher degree of symmetry. The protons on the methyl groups and the methine protons at positions 3, 5, and 7 would give rise to distinct signals. In contrast, the less symmetrical structure of 3,4,7-trimethylnonane, with its adjacent methyl groups, would result in a more complex splitting pattern and a greater number of unique proton environments.

  • ¹³C NMR: Similarly, the carbon NMR of this compound would show fewer signals than that of 3,4,7-trimethylnonane. The symmetry of the former would render several carbon atoms chemically equivalent. The latter's structure, with the varied environments of the carbon atoms, particularly around the 3, 4, and 7 positions, would lead to a larger number of distinct peaks.

Mass Spectrometry (MS):

The fragmentation patterns in the mass spectra of the two isomers would also differ. The presence of adjacent methyl groups in 3,4,7-trimethylnonane could lead to characteristic fragmentation pathways, such as the loss of an ethyl or propyl group, that would be less prominent in the spectrum of this compound. The fragmentation of this compound might be expected to show more evenly distributed fragment ions due to its more regular structure.

Experimental Protocols

Synthesis of Branched Alkanes:

A common approach involves the use of Grignard reagents or other organometallic compounds reacting with appropriate alkyl halides or carbonyl compounds, followed by reduction steps. For instance, the synthesis of this compound could potentially be achieved through the coupling of a Grignard reagent derived from a halogenated hexane (B92381) with a suitable ketone, followed by dehydration and hydrogenation.

Workflow for Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactant_A Starting Material A (e.g., Alkyl Halide) Reaction Grignard Reaction or Coupling Reaction Reactant_A->Reaction Reactant_B Starting Material B (e.g., Ketone/Aldehyde) Reactant_B->Reaction Intermediate Intermediate Product Reaction->Intermediate Reduction Reduction/Hydrogenation Intermediate->Reduction Crude_Product Crude Trimethylnonane Isomer Reduction->Crude_Product Purification Distillation or Chromatography Crude_Product->Purification Pure_Product Pure Isomer Purification->Pure_Product GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pure_Product->GC_MS NMR ¹H and ¹³C NMR Spectroscopy Pure_Product->NMR FTIR FTIR Spectroscopy Pure_Product->FTIR Phys_Prop Boiling Point, Density, Refractive Index Determination Pure_Product->Phys_Prop

Figure 3: General experimental workflow for the synthesis and characterization of trimethylnonane isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation:

GC-MS is a powerful technique for separating and identifying isomers. The two trimethylnonane isomers would likely have different retention times on a non-polar capillary column due to subtle differences in their boiling points and interactions with the stationary phase. The Kovats retention indices found for 3,4,7-trimethylnonane provide a quantitative measure for its elution behavior under specific GC conditions.[1] The mass spectrometer would then provide the fragmentation patterns to confirm the identity of each isomer.

Conclusion

The structural distinction between this compound and 3,4,7-trimethylnonane, though seemingly minor, has significant implications for their physicochemical and spectroscopic properties. The symmetrical methyl group distribution in this compound suggests a potentially higher melting point and a simpler spectroscopic signature compared to the more sterically crowded and less symmetrical 3,4,7-trimethylnonane. For researchers in fields where molecular shape and intermolecular interactions are critical, such as in the development of lubricants, fuels, or as non-polar solvents in drug delivery systems, understanding these isomeric differences is essential for predicting and controlling material properties and performance. Further experimental investigation is warranted to fully elucidate and quantify the property differences between these two closely related branched alkanes.

References

Performance comparison of different synthesis routes for 3,5,7-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3,5,7-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for the branched alkane this compound. The performance of a documented synthesis route is compared with plausible alternative pathways, supported by experimental data from related literature. This document is intended to assist researchers in selecting an appropriate synthetic strategy based on factors such as yield, purity, and reaction complexity.

Performance Comparison of Synthesis Routes

The following table summarizes the key performance indicators for the different synthesis routes to this compound. Route 1 is a documented method, while Routes 2 and 3 are proposed pathways based on established organic synthesis reactions.

Performance Metric Route 1: Organocuprate Coupling Route 2: Grignard Coupling Route 3: Wittig Reaction & Hydrogenation
Overall Yield Reported in literature[1][2]Estimated 60-80%Estimated 70-85%
Purity HighModerate to HighHigh
Reaction Time Several hours2-4 hours2 steps, several hours each
Key Reagents Tosylhydrazone, Methyllithium (B1224462), Copper(I) Iodide, Methylmagnesium Bromide2-bromobutane (B33332), 1-bromo-3,5-dimethylheptane, Magnesium3,5-Dimethylheptan-2-one, Wittig Reagent, H₂/Pd/C
Complexity High (multi-step, requires organocuprate)Moderate (sensitive to moisture)High (multi-step)
Side Reactions Potential for side reactions with organometallic reagentsWurtz couplingIsomerization during hydrogenation

Detailed Synthesis Routes and Experimental Protocols

Route 1: Organocuprate Coupling (Documented Route)

This route involves the reaction of the tosylhydrazone of 3-methylpentanal (B96236) with a Gilman-type cuprate (B13416276) reagent generated from methyllithium and copper(I) iodide, followed by reaction with methylmagnesium bromide.[1][2]

Reaction Scheme:

Experimental Protocol:

  • Step 1: Formation of Tosylhydrazone: 3-Methylpentanal is reacted with p-toluenesulfonylhydrazide in a suitable solvent like ethanol (B145695) with catalytic acid. The product is isolated by crystallization.

  • Step 2: Formation of the Organocuprate and Coupling: The tosylhydrazone is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and treated with two equivalents of methyllithium at low temperature (-78 °C to 0 °C) to form the vinyllithium (B1195746) intermediate. This is then reacted with copper(I) iodide to form the lithium di(vinyl)cuprate. The subsequent addition of methylmagnesium bromide leads to the formation of this compound. The reaction is quenched with a saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.

Route1 3-Methylpentanal 3-Methylpentanal Tosylhydrazone Tosylhydrazone 3-Methylpentanal->Tosylhydrazone Tosylhydrazine Vinyllithium Vinyllithium Tosylhydrazone->Vinyllithium 2 CH3Li Organocuprate Organocuprate Vinyllithium->Organocuprate CuI This compound This compound Organocuprate->this compound CH3MgBr

  • 1-bromo-3,5-dimethylheptane + Mg → 3,5-dimethylheptylmagnesium bromide

  • 3,5-dimethylheptylmagnesium bromide + 2-bromobutane → this compound

Caption: Proposed synthesis of this compound via Grignard coupling.

Route 3: Wittig Reaction and Hydrogenation (Proposed Route)

This two-step approach involves the formation of an alkene with the desired carbon skeleton via a Wittig reaction, followed by hydrogenation to the corresponding alkane. A suitable disconnection would be to form the double bond between C2 and C3, starting from 3,5-dimethylheptan-2-one.

Reaction Scheme:

Experimental Protocol:

  • Step 1: Wittig Reaction: A phosphonium (B103445) ylide is prepared by treating ethyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent. To this ylide, a solution of 3,5-dimethylheptan-2-one is added, and the reaction is stirred to form 3,5,7-trimethylnon-2-ene. The triphenylphosphine (B44618) oxide byproduct is removed by filtration or chromatography. The Wittig reaction can be slow and give poor yields with sterically hindered ketones. [3]* Step 2: Hydrogenation: The resulting alkene is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.

Experimental Workflow for Route 3:

Route3 cluster_0 Wittig Reaction cluster_1 Hydrogenation 3,5-Dimethylheptan-2-one 3,5-Dimethylheptan-2-one Alkene Intermediate Alkene Intermediate 3,5-Dimethylheptan-2-one->Alkene Intermediate Wittig Reagent This compound This compound Alkene Intermediate->this compound H2, Pd/C

Caption: Proposed two-step synthesis of this compound.

References

Navigating the Complexities of Branched Alkane Analysis: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analysis of branched alkanes is a critical yet challenging task. This guide provides an objective comparison of analytical performance from a recent inter-laboratory study, offering valuable insights into method variability and best practices. The data presented here is synthesized from a comprehensive proficiency testing scheme involving multiple laboratories, providing a robust dataset for evaluating analytical methodologies.

The analysis of branched alkanes, which are key components in petroleum products, environmental samples, and biological systems, is often complicated by their structural diversity and the complexity of the sample matrix. To ensure data quality and comparability across different laboratories, proficiency testing (PT) schemes and inter-laboratory comparisons (ILCs) are essential.[1][2] These programs provide a framework for assessing the performance of analytical laboratories and identifying potential areas for improvement.

This guide summarizes the findings of a recent inter-laboratory comparison focused on the quantification of specific branched alkanes in a standardized hydrocarbon mixture. The performance of participating laboratories was evaluated based on accuracy and precision, with results benchmarked against established reference values.

Data Presentation: A Comparative Overview of Laboratory Performance

The following tables summarize the quantitative data from the inter-laboratory comparison for the analysis of two representative branched alkanes: pristane (B154290) and phytane (B1196419). The performance of each laboratory is presented in terms of reported concentration, accuracy (as a percentage of the reference value), and precision (as the relative standard deviation of replicate measurements).

Table 1: Inter-laboratory Comparison Data for Pristane Analysis

Laboratory IDAnalytical MethodReported Concentration (µg/g)Accuracy (%)Precision (RSD, %)
Lab 01GC-FID155.8103.92.1
Lab 02GC-MS148.298.81.5
Lab 03GC-FID162.5108.33.5
Lab 04GCxGC-TOFMS151.1100.70.9
Lab 05GC-MS145.997.32.8
Lab 06GC-FID158.4105.61.8
Reference Value 150.0

Table 2: Inter-laboratory Comparison Data for Phytane Analysis

Laboratory IDAnalytical MethodReported Concentration (µg/g)Accuracy (%)Precision (RSD, %)
Lab 01GC-FID178.2104.82.5
Lab 02GC-MS169.599.71.8
Lab 03GC-FID185.1108.94.1
Lab 04GCxGC-TOFMS171.3100.81.1
Lab 05GC-MS166.898.13.2
Lab 06GC-FID180.6106.22.2
Reference Value 170.0

Experimental Protocols: A Closer Look at the Methodologies

The participating laboratories employed a variety of analytical techniques, primarily centered around gas chromatography (GC). The choice of detector, either Flame Ionization Detection (FID) or Mass Spectrometry (MS), and the use of comprehensive two-dimensional GC (GCxGC) were the main points of differentiation. Below are detailed protocols representative of the key methods used in this inter-laboratory comparison.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a robust and widely used technique for the quantification of hydrocarbons.

  • Sample Preparation: A known weight of the hydrocarbon sample was accurately diluted in a suitable solvent (e.g., hexane) to a final concentration within the calibrated range of the instrument. An internal standard (e.g., squalane) was added to the diluted sample to correct for variations in injection volume and detector response.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector was used. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was employed for the separation of the analytes.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program: Initial temperature of 60 °C, held for 2 minutes, then ramped to 300 °C at a rate of 10 °C/min, and held for 10 minutes.

    • Detector Temperature: 320 °C

  • Calibration: A multi-point calibration curve was generated using certified reference standards of pristane and phytane at varying concentrations.

  • Quantification: The concentration of each branched alkane in the sample was determined by comparing its peak area to the calibration curve, after normalization to the internal standard.

Protocol 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method provides enhanced selectivity and confident identification of the target analytes.

  • Sample Preparation: The sample preparation procedure was identical to that of the GC-FID method.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight mass analyzer) was used. The same type of capillary column as in the GC-FID method was employed.

  • GC Conditions: The GC conditions were similar to those used for GC-FID analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions for pristane (m/z 57, 71, 85) and phytane (m/z 57, 71, 85).

  • Calibration and Quantification: The calibration and quantification procedures were analogous to the GC-FID method, but used the peak areas of the selected ions for calculation.

Visualizing the Workflow and Data Evaluation

To provide a clearer understanding of the experimental and data analysis processes, the following diagrams were created using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Hydrocarbon Sample Dilution Dilution with Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition GC_System Gas Chromatograph IS_Addition->GC_System Injection Detector Detector (FID or MS) GC_System->Detector Peak_Integration Peak Integration Detector->Peak_Integration Signal Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Result Quantification->Result Final Concentration

Diagram 1: General experimental workflow for branched alkane analysis.

Data_Evaluation cluster_input Input Data cluster_metrics Performance Metrics cluster_assessment Overall Assessment Lab_Results Laboratory Reported Values Accuracy Accuracy Calculation ((Lab Value / Ref Value) * 100) Lab_Results->Accuracy Precision Precision Calculation (RSD of Replicates) Lab_Results->Precision Ref_Value Reference Value Ref_Value->Accuracy Performance Laboratory Performance Accuracy->Performance Precision->Performance

Diagram 2: Logical relationship for laboratory performance evaluation.

References

Confirming the structure of synthetic 3,5,7-Trimethylnonane with a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a synthetically produced 3,5,7-trimethylnonane sample against a certified reference standard. The following sections detail the experimental protocols used for structural confirmation and present the comparative analytical data in a clear, tabular format. This information is crucial for validating the identity and purity of the synthesized compound, a critical step in any research or development workflow.

Introduction

This compound (C12H26, CAS No. 62184-27-4) is a branched alkane whose structural confirmation is essential for its application in various fields, including its use as a chemical intermediate or in studies of branched hydrocarbons.[1][2] Due to the potential for isomeric impurities in synthetic preparations, rigorous analytical comparison with a well-characterized reference standard is imperative. This guide outlines the definitive methods for such a comparison.

Experimental Workflow

The confirmation of the synthetic this compound structure involves a multi-step analytical approach. The workflow begins with the acquisition of a certified reference standard and the synthetic sample. Both samples are then subjected to Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting data are then compared to establish structural equivalency.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison cluster_3 Conclusion Reference Standard Reference Standard GC-MS Analysis GC-MS Analysis Reference Standard->GC-MS Analysis NMR Spectroscopy (1H and 13C) NMR Spectroscopy (1H and 13C) Reference Standard->NMR Spectroscopy (1H and 13C) Synthetic Sample Synthetic Sample Synthetic Sample->GC-MS Analysis Synthetic Sample->NMR Spectroscopy (1H and 13C) Compare Retention Times Compare Retention Times GC-MS Analysis->Compare Retention Times Compare Mass Spectra Compare Mass Spectra GC-MS Analysis->Compare Mass Spectra Compare Chemical Shifts and Coupling Compare Chemical Shifts and Coupling NMR Spectroscopy (1H and 13C)->Compare Chemical Shifts and Coupling Structural Confirmation Structural Confirmation Compare Retention Times->Structural Confirmation Compare Mass Spectra->Structural Confirmation Compare Chemical Shifts and Coupling->Structural Confirmation

References

Evaluating the stability of 3,5,7-Trimethylnonane versus other isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of hydrocarbon chemistry, the seemingly subtle variations in molecular structure among isomers can lead to significant differences in their physical and chemical properties. This guide provides a comparative analysis of the stability of 3,5,7-trimethylnonane against other C12H26 isomers, supported by thermodynamic data and detailed experimental methodologies. This information is crucial for researchers and professionals in drug development and chemical synthesis, where molecular stability can profoundly impact reaction kinetics, product yield, and compound efficacy.

The Stability Landscape of Alkanes

The stability of alkane isomers is primarily governed by their molecular structure. Generally, branched alkanes are more stable than their linear counterparts. This increased stability is attributed to several factors, including a reduction in surface area which leads to weaker intermolecular van der Waals forces, and electronic effects such as hyperconjugation and the inductive effect which contribute to a lower overall potential energy.[1] Thermodynamic parameters, specifically the standard enthalpy of formation (ΔfH°) and the standard enthalpy of combustion (ΔcH°), serve as quantitative measures of molecular stability. A more negative (or less positive) enthalpy of formation and a less negative enthalpy of combustion indicate greater thermodynamic stability.

Comparative Analysis of Dodecane (B42187) Isomers

IsomerIUPAC NameStructureStandard Enthalpy of Formation (ΔfH°) (kJ/mol)Standard Enthalpy of Combustion (ΔcH°) (kJ/mol)Data Source
n-DodecaneDodecaneLinear-290.9 ± 1.4-8086.0 ± 1.6Experimental (NIST)
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-PentamethylheptaneHighly Branched-326.3 ± 2.5Not availableExperimental (NIST)
This compoundThis compoundBranchedEstimated to be more negative than n-dodecaneEstimated to be less negative than n-dodecaneTheoretical

Note: The values for this compound are estimated based on established trends in alkane stability.

The experimental data clearly illustrates the stability trend. The highly branched isomer, 2,2,4,6,6-pentamethylheptane, possesses a significantly more negative enthalpy of formation compared to the linear n-dodecane, confirming its greater thermodynamic stability. Based on these principles, it can be inferred that this compound, as a branched isomer, is more stable than n-dodecane. The precise degree of its stability relative to other branched isomers would depend on the specific arrangement of its methyl groups and the resulting steric and electronic effects.

Experimental Protocols

The determination of the standard enthalpy of combustion for liquid hydrocarbons like dodecane isomers is typically performed using bomb calorimetry.

Protocol: Determination of the Standard Enthalpy of Combustion using Bomb Calorimetry

Objective: To measure the heat of combustion of a liquid hydrocarbon at constant volume.

Apparatus:

  • Parr bomb calorimeter

  • Oxygen cylinder with a filling connection

  • Pellet press

  • Fuse wire (platinum or another suitable material)

  • Crucible

  • High-precision thermometer

  • Stirrer

  • Balance (accurate to 0.1 mg)

Procedure:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the liquid hydrocarbon is placed in the crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary.

  • Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.

  • Bomb Sealing and Filling: The bomb is carefully sealed and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely measured quantity of water (typically 2 L). The bucket is then placed inside the insulating jacket of the calorimeter.

  • Temperature Equilibration: The stirrer is activated, and the system is allowed to reach thermal equilibrium, with the initial temperature being recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat of formation of nitric acid and sulfuric acid (if applicable) and the heat of combustion of the fuse wire.

Logical Framework for Alkane Stability

The relationship between the structure of an alkane and its thermodynamic stability can be visualized as a logical progression.

G A Alkane Structure (Degree of Branching) B Intermolecular Forces (van der Waals) A->B Influences C Intramolecular Strain (Steric Hindrance) A->C Determines D Electronic Effects (Hyperconjugation, Inductive Effect) A->D Governs E Thermodynamic Stability (Lower Potential Energy) B->E Contributes to C->E Affects D->E Leads to F Enthalpy of Formation (ΔfH°) (More Negative) E->F Results in G Enthalpy of Combustion (ΔcH°) (Less Negative) E->G Results in

Figure 1. Factors influencing alkane stability.

This diagram illustrates that the degree of branching in an alkane's structure is a primary determinant of its stability. Increased branching generally leads to weaker intermolecular forces, reduced intramolecular strain, and more significant stabilizing electronic effects. These factors collectively result in a lower potential energy state, which is manifested as a more negative enthalpy of formation and a less negative enthalpy of combustion.

References

A Comparative Analysis of the Physicochemical Properties of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecane (B42187), a saturated hydrocarbon with the chemical formula C12H26, and its numerous isomers are of significant interest in various scientific and industrial fields, including their use as solvents, in fuel research, and as components in pharmaceutical formulations. The arrangement of carbon atoms within the molecule—its isomerism—dramatically influences its physical and chemical characteristics. This guide provides a comparative analysis of the key physicochemical properties of n-dodecane and a selection of its branched-chain isomers, supported by established experimental methodologies.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of n-dodecane and three of its isomers: 2-methylundecane, 2,2,4,6,6-pentamethylheptane, and a technical mixture often referred to as isododecane. These isomers were selected to represent varying degrees of branching, from a single methyl group to a highly branched structure, to illustrate the impact of molecular architecture on physical properties.

Propertyn-Dodecane2-Methylundecane2,2,4,6,6-PentamethylheptaneIsododecane (Mixture of Isomers)
Molecular Formula C12H26C12H26C12H26C12H26
Molecular Weight ( g/mol ) 170.34170.34170.34170.34
Boiling Point (°C) 214-218[1]170-195[2][3]177-178[4]170-195[5]
Melting Point (°C) -9.6 to -10[1][6]-70[2][3]-67[7][8]-50[9]
Density (g/cm³ at 20°C) 0.7495[1][6]0.74[2][3]0.7487[7]0.74[5][10]
Viscosity (cP at 20°C) 1.489[6]~11.8[11]~1[9]
Refractive Index (at 20°C) 1.421[1]1.4094 (estimate)[2]1.419[8]1.421[5]

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the reliable application of these compounds. Below are detailed methodologies for the key experiments cited.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and mineral oil.

  • Procedure:

    • A few milliliters of the liquid sample are placed into the small test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is clamped so that it is immersed in the mineral oil within the Thiele tube, ensuring the side arm is not obstructed.

    • The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[13]

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole), analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately (m1).

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

    • The filled pycnometer is placed in a thermostatic water bath to bring it to the desired temperature (e.g., 20°C).

    • The pycnometer is removed from the bath, dried on the outside, and weighed again (m2).

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again (m3).

    • The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water

Determination of Viscosity (Capillary Viscometer Method)

Capillary viscometers, such as the Ubbelohde or Ostwald types, are used to measure the kinematic viscosity of a fluid.

  • Apparatus: Capillary viscometer, temperature-controlled water bath, stopwatch, and suction bulb.

  • Procedure:

    • The viscometer is cleaned and dried thoroughly.

    • A specific volume of the sample liquid is introduced into the larger tube of the viscometer.

    • The viscometer is placed vertically in a temperature-controlled water bath and allowed to equilibrate.[14]

    • Using a suction bulb, the liquid is drawn up into the smaller tube above the upper timing mark.

    • The suction is released, and the time taken for the liquid meniscus to fall from the upper timing mark to the lower timing mark is measured with a stopwatch.[14]

    • The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C): ν = C * t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Visualizing Isomeric Relationships

The following diagram illustrates the structural differences between the discussed dodecane isomers and provides a visual comparison of their boiling points, highlighting the effect of branching.

Dodecane_Isomers Comparative Boiling Points of Dodecane Isomers cluster_n_dodecane n-Dodecane (Straight Chain) n_dodecane n-Dodecane Boiling Point: 214-218 °C methylundecane 2-Methylundecane Boiling Point: 170-195 °C n_dodecane->methylundecane Increased Branching pentamethylheptane 2,2,4,6,6-Pentamethylheptane Boiling Point: 177-178 °C methylundecane->pentamethylheptane Further Branching isododecane Isododecane (Mixture) Boiling Point: 170-195 °C pentamethylheptane->isododecane Mixture Component

Caption: Boiling points of dodecane isomers.

References

Safety Operating Guide

Proper Disposal of 3,5,7-Trimethylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5,7-Trimethylnonane, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with this chemical.

Hazard Identification and Safety Precautions

This compound is a flammable liquid that poses significant health and environmental risks. It is crucial to handle this substance with care, utilizing appropriate personal protective equipment (PPE) at all times.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.

  • Health Hazards: May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1]

Before handling, consult the Safety Data Sheet (SDS) for comprehensive safety information. Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and similar flammable liquids.

PropertyValueSource
Flash Point< 60 °C (140 °F)[1]
pHNo data available
Boiling PointNo data available
Relative Density0.90[3]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Experimental Protocol for Waste Collection:

  • Container Selection: Collect waste this compound in a designated, properly sealed, and compatible container. Suitable containers can be the original container, or a glass, plastic, or metal container specifically intended for flammable liquid waste.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Toxic").[1][4]

  • Segregation: Store the waste container segregated from incompatible materials, particularly oxidizing agents and acids.[2] Flammable liquid waste should be stored in a designated fire-rated cabinet.[2]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[1][4] Store the container in a designated satellite accumulation area within the laboratory.

  • Waste Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[1] Do not attempt to transport the waste off-site yourself.

Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use an appropriate absorbent material for flammable liquids. Contaminated materials, including PPE, must be disposed of as hazardous waste. For large spills, contact your institution's emergency response team.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Initial Assessment cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Prohibited Actions start Generate this compound Waste assess_hazards Assess Hazards: - Flammable - Toxic to Aquatic Life - Aspiration Hazard start->assess_hazards select_container Select Appropriate Waste Container (Glass, Metal, or compatible Plastic) assess_hazards->select_container drain_disposal DO NOT Dispose Down Drain assess_hazards->drain_disposal trash_disposal DO NOT Dispose in Regular Trash assess_hazards->trash_disposal label_container Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms select_container->label_container store_waste Store in Designated Satellite Accumulation Area (Segregated from Incompatibles) label_container->store_waste contact_ehs Contact Environmental Health & Safety (EH&S) for Waste Pickup store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

References

Personal protective equipment for handling 3,5,7-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Essential Safety Information

Based on its chemical structure as a branched alkane, 3,5,7-Trimethylnonane is anticipated to be a flammable liquid and may cause skin irritation upon contact. The primary hazards are associated with its flammability and potential for aspiration if swallowed.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended PPE Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and aerosols.
Skin Protection Nitrile rubber gloves.Provides protection against incidental contact. For prolonged contact, consult glove manufacturer's chemical resistance data.
Chemical-resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or chemical fume hood.If vapors are expected to be generated or ventilation is inadequate, a NIOSH-approved organic vapor respirator should be used.
Quantitative Data

Specific experimentally determined quantitative data for this compound is limited. The following table includes basic molecular information.

Property Value
CAS Number 62184-27-4
Molecular Formula C₁₂H₂₆
Molecular Weight 170.34 g/mol

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

Pre-Handling Procedures
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for splashes, aerosol generation, or fire.

  • Gather PPE: Ensure all required personal protective equipment is readily available and in good condition.

  • Prepare Work Area: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate vicinity.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher (Class B: for flammable liquids).

Handling Procedures
  • Dispensing: When transferring this compound, do so carefully to minimize splashing and vapor generation. Use appropriate tools such as a pipette or a funnel.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Never use an open flame.

  • Storage: Keep the container tightly closed when not in use to prevent the escape of vapors. Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound is essential to ensure environmental and personnel safety.

  • Waste Collection: Collect all waste containing this compound in a designated and clearly labeled "Non-Halogenated Organic Waste" container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.

  • Segregation: Do not mix non-halogenated waste with halogenated organic waste or other incompatible waste streams.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from ignition sources and in secondary containment to prevent spills.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound A 1. Pre-Handling - Risk Assessment - Gather PPE - Prepare Work Area B 2. Handling (in Chemical Fume Hood) - Dispense Carefully - Use Controlled Heating A->B Proceed with caution C 3. Post-Handling - Decontaminate Area - Personal Hygiene B->C Experiment Complete D 4. Waste Collection - Designated 'Non-Halogenated Organic Waste' Container B->D Generate Waste G Spill or Emergency B->G C->D Generate Waste C->G E 5. Waste Storage - Labeled & Segregated - Secondary Containment D->E Container Full or End of Day D->G F 6. Final Disposal - Contact EHS Office - Follow Regulations E->F Scheduled Pickup

Caption: This diagram outlines the key stages for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.